molecular formula C32H32O14 B1668571 Chartreusin CAS No. 6377-18-0

Chartreusin

Número de catálogo: B1668571
Número CAS: 6377-18-0
Peso molecular: 640.6 g/mol
Clave InChI: PONPPNYZKHNPKZ-RYBWXQSLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chartreusin is an aromatic polyketide glycoside natural product, originally isolated from the soil-dwelling bacterium Streptomyces chartreusis . This compound features a unique pentacyclic benzonaphthopyranone aglycone, known as chartarin, which is glycosylated with rare deoxy sugars . It exhibits significant bioactivity, functioning as a potent antiproliferative agent against various human cancer cell lines, including murine ascitic P388, L1210 leukemia, and B16 melanoma cells . Its mechanism of action is primarily attributed to DNA intercalation, which can cause radical-mediated single-strand breaks of DNA and inhibition of topoisomerase II . An alternative function mechanism related to ROS generation has also been disclosed . Due to its promising efficacy, this compound and its congener, elsamicin A, have advanced to Phase II clinical trials for cancer treatment, underscoring its value as a lead compound in oncology research . The complete biosynthesis of this compound involves a type II polyketide synthase (PKS) pathway, which is evolutionarily related to anthracycline biosynthesis . Recent scientific advances have culminated in the first successful collective total synthesis of this compound and its derivatives, such as elsamicins A and B, through a strategy that leverages Hauser annulation and Yu glycosylation to overcome significant synthetic challenges . This robust chemical synthesis strategy now enables access to ample amounts of this compound and novel derivatives for extensive structure-activity relationship (SAR) studies and the development of new anticancer and antibacterial therapeutics . This product is supplied for research purposes only. It is strictly for use in laboratory research and is not intended for human or veterinary diagnostic or therapeutic uses.

Propiedades

IUPAC Name

3-[(2S,3R,4S,5R,6R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32O14/c1-10-8-9-15-18-16(10)29(38)45-26-17-13(23(35)20(19(18)26)30(39)43-15)6-5-7-14(17)44-32-28(24(36)21(33)11(2)42-32)46-31-25(37)27(40-4)22(34)12(3)41-31/h5-9,11-12,21-22,24-25,27-28,31-37H,1-4H3/t11-,12-,21+,22+,24+,25-,27+,28-,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONPPNYZKHNPKZ-RYBWXQSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)OC7C(C(C(C(O7)C)O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20930431
Record name Chartreusin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

640.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6377-18-0
Record name Chartreusin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6377-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chartreusin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006377180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chartreusin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-{[(2S,3R,4S,5R,6R)-3-{[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy}-4,5-dihydroxy-6-methyloxan-2-yl]oxy}-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.0^{2,7}.0^{9,19}.0^{16,20}]icosa-1(19),2(7),3,5,8,12,14,16(20)-octaene-10,17-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHARTREUSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS0H395E3O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Chartreusin: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the chemical structure and stereochemistry of Chartreusin, a potent antitumor agent.[1][2] this compound is an aromatic polyketide glycoside produced by the bacterium Streptomyces chartreusis.[2][3] Its unique molecular architecture, featuring a complex aglycone core and a disaccharide moiety, has garnered significant interest in the scientific community.[3][4] This guide will detail its structural features, stereochemical configuration, relevant physicochemical and biological data, and the experimental protocols used for its characterization.

Chemical Structure

This compound is a glycoside composed of a pentacyclic aglycone, Chartarin, and a disaccharide chain.[2][3] The Chartarin core is a distinctive bis-lactone scaffold, which is biosynthetically derived from an anthracycline-type polyketide through an oxidative rearrangement.[1][5] This core is linked to a disaccharide consisting of D-fucose and D-digitalose.[3][6]

Molecular Formula: C₃₂H₃₂O₁₄[7]

Systematic IUPAC Name: 3-[(2S,3R,4S,5R,6R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.0²,⁷.0⁹,¹⁹.0¹⁶,²⁰]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione[7]

Stereochemistry

The complex structure of this compound contains multiple chiral centers, leading to a specific three-dimensional arrangement of its atoms, known as its absolute configuration.[8] This configuration is crucial for its biological activity, particularly its ability to interact with DNA.[9] The stereochemistry is defined using both the Cahn-Ingold-Prelog (R/S) notation for individual chiral centers and the D/L notation for the carbohydrate moieties.[8][10][11]

The absolute configuration of the stereocenters within the disaccharide chain, as indicated by the IUPAC name, is as follows:

  • First Sugar Moiety (closer to the aglycone): (2S,3R,4S,5R,6R)

  • Second Sugar Moiety: (2R,3R,4S,5S,6R)

This precise stereochemical arrangement is critical for the molecule's interaction with its biological targets.

Physicochemical and Biological Data

Quantitative data for this compound is summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight640.6 g/mol [7]
Molecular FormulaC₃₂H₃₂O₁₄[7]
AppearanceYellow-green crystalline compound[2]
CAS Number6377-18-0[2][7]

Table 2: In Vitro Cytotoxic Activities (IC₅₀) of this compound

Cell LineCancer TypeIC₅₀ (μM)
HCT116Human Colon Cancer0.03 ± 0.00
BxPC3Human Pancreatic Cancer0.03 ± 0.00
T47DHuman Breast Cancer0.02 ± 0.00
ES-2Human Ovarian Cancer0.03 ± 0.00
(Data sourced from a study on the collective total synthesis of this compound derivatives. The CCK-8 method was used to determine the IC₅₀ values.)[4]

This compound exerts its anticancer activity by binding directly to DNA, which can lead to single-strand breaks and interference with the cell cycle.[2][3] Specifically, it can slow the progression of cells from the G1 to the S phase and completely block the transition from the G2 phase to mitosis.[2]

Experimental Protocols for Structural Elucidation

The determination of this compound's complex structure and stereochemistry relies on advanced analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

4.1 Protocol for Single-Crystal X-ray Crystallography

  • Crystallization:

    • Dissolve the purified compound (e.g., this compound) in a suitable solvent or solvent mixture (e.g., methanol, acetone, ethyl acetate).

    • Employ a crystallization technique such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling of a saturated solution to grow single crystals of sufficient quality.

  • Crystal Mounting and Data Collection:

    • Select a suitable single crystal and mount it on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

    • Mount the goniometer on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.

    • Collect a complete set of diffraction data by rotating the crystal and recording the intensities and positions of the diffracted X-ray beams.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a list of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the model against the experimental data using full-matrix least-squares methods. This process adjusts atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors. The refinement is complete when the R-factor converges to a low value (typically < 0.10).[9]

  • Absolute Stereochemistry Determination:

    • If the crystal is non-centrosymmetric and the data is of sufficient quality, calculate the Flack parameter to determine the absolute configuration of the chiral centers.

4.2 Protocol for NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule in solution.[14] 2D NMR experiments were crucial in elucidating the structures of intermediates in this compound's biosynthesis.[3]

  • Sample Preparation:

    • Dissolve a small amount (typically 1-10 mg) of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD).

    • Transfer the solution to a high-precision NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum to observe the proton signals and their multiplicities.

    • Acquire a 1D ¹³C NMR spectrum to identify the number of unique carbon atoms.

    • Perform two-dimensional (2D) NMR experiments to establish correlations:

      • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

      • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond correlations between protons and directly attached carbons (¹H-¹³C).

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (typically 2-3 bond) correlations between protons and carbons, which is critical for connecting different molecular fragments.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close to each other, providing information about the molecule's 3D structure and relative stereochemistry.

  • Spectral Analysis:

    • Integrate and assign all peaks in the 1D and 2D spectra.

    • Use the correlations from COSY, HSQC, and HMBC experiments to piece together the carbon skeleton and the placement of substituents.

    • Analyze coupling constants in the ¹H NMR spectrum and cross-peak intensities in the NOESY spectrum to deduce the relative stereochemistry of the chiral centers.

Visualizations

5.1 Biosynthetic Pathway of this compound Aglycone

The following diagram illustrates the proposed biosynthetic pathway for the Chartarin aglycone, starting from the key intermediate, Auramycinone. This process involves a series of enzymatic reactions, including dehydrations and an oxidative rearrangement, to form the unique pentacyclic bis-lactone structure.[3][6]

chartreusin_biosynthesis Auramycinone Auramycinone Dehydroauramycinone 9,10-Dehydroauramycinone Auramycinone->Dehydroauramycinone Resomycin Resomycin C Dehydroauramycinone->Resomycin ChaJ (Cyclase) Chartarin Chartarin (Aglycone) Resomycin->Chartarin Further Tailoring (e.g., ChaP Dioxygenase)

Caption: Proposed biosynthetic pathway of the Chartarin aglycone.

5.2 Experimental Workflow for Structural Elucidation

This diagram outlines the logical workflow for the complete structural and stereochemical determination of a complex natural product like this compound.

structure_elucidation_workflow Isolation Isolation & Purification (from Streptomyces chartreusis) Spectroscopy Spectroscopic Analysis (1D/2D NMR, MS) Isolation->Spectroscopy Crystallization Crystallization Isolation->Crystallization Planar Determine Planar Structure (Connectivity) Spectroscopy->Planar RelativeStereo Determine Relative Stereochemistry (NOESY, J-coupling) Planar->RelativeStereo AbsoluteStereo Determine Absolute Stereochemistry RelativeStereo->AbsoluteStereo Xray Single-Crystal X-ray Diffraction Crystallization->Xray Xray->AbsoluteStereo Final Final Structure Confirmed AbsoluteStereo->Final

Caption: Workflow for chemical structure and stereochemistry determination.

References

An In-depth Technical Guide to the Chartreusin Biosynthesis Pathway in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chartreusin is a complex polyketide natural product synthesized by Streptomyces species, notably Streptomyces chartreusis. It exhibits potent antitumor and antibiotic activities, making its biosynthetic pathway a subject of significant interest for bioengineering and drug discovery. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic and enzymatic basis of its production. It includes a summary of quantitative data on this compound production, detailed experimental protocols for key analytical techniques, and visualizations of the core biosynthetic pathway and associated experimental workflows.

The Core Biosynthesis Pathway

The biosynthesis of this compound originates from a type II polyketide synthase (PKS) system encoded by the cha gene cluster. The pathway commences with the formation of a decaketide backbone, which undergoes a series of intricate enzymatic modifications, including cyclization, dehydration, and oxidative rearrangements, to yield the characteristic pentacyclic bislactone aglycone, chartarin. The final this compound molecule is formed by the glycosylation of chartarin with D-fucose and D-digitalose.

The key steps in the biosynthesis of the this compound aglycone, chartarin, are:

  • Polyketide Chain Assembly: A type II PKS catalyzes the iterative condensation of malonyl-CoA extender units to form a linear decaketide chain.

  • Anthracycline Intermediate Formation: The polyketide chain undergoes cyclization to form a tetracyclic anthracycline-type intermediate.

  • Conversion of Auramycinone to Resomycin C: A critical three-enzyme cascade transforms the intermediate auramycinone to resomycin C. This involves two distinct dehydration reactions.[1]

    • An NAD(P)H-dependent quinone reductase, ChaX , and a cyclase-like enzyme, ChaU , catalyze a 9,10-dehydration.[1]

    • A second cyclase-like enzyme, ChaJ , which is homologous to ChaU, is responsible for the subsequent 7,8-dehydration to yield resomycin C.[1]

  • Oxidative Rearrangement to Chartarin: The final and most unusual step in the aglycone formation is the oxidative rearrangement of the pentacyclic intermediate to the bislactone chartarin. This is catalyzed by ChaP , a non-heme iron-dependent dioxygenase.

  • Glycosylation: The chartarin aglycone is subsequently glycosylated with D-fucose and D-digitalose by specific glycosyltransferases to produce the final this compound molecule.

Visualization of the this compound Aglycone Biosynthesis Pathway

Chartreusin_Biosynthesis Malonyl_CoA Malonyl-CoA Type_II_PKS Type II PKS (cha cluster) Malonyl_CoA->Type_II_PKS Decaketide Linear Decaketide Type_II_PKS->Decaketide Cyclization Spontaneous & Enzymatic Cyclizations Decaketide->Cyclization Auramycinone Auramycinone Cyclization->Auramycinone ChaX_ChaU ChaX (Reductase) ChaU (Cyclase) Auramycinone->ChaX_ChaU 9,10-dehydration Dehydroauramycinone 9,10-Dehydroauramycinone ChaX_ChaU->Dehydroauramycinone ChaJ ChaJ (Cyclase) Dehydroauramycinone->ChaJ 7,8-dehydration Resomycin_C Resomycin C ChaJ->Resomycin_C ChaP ChaP (Dioxygenase) Resomycin_C->ChaP Oxidative Rearrangement Chartarin Chartarin (Aglycone) ChaP->Chartarin Glycosyltransferases Glycosyltransferases Chartarin->Glycosyltransferases This compound This compound Glycosyltransferases->this compound Sugars D-Fucose D-Digitalose Sugars->Glycosyltransferases

Caption: Proposed biosynthetic pathway of this compound from malonyl-CoA.

Quantitative Data

Quantitative analysis of this compound production has been primarily focused on fermentation titers. The following table summarizes the reported production yields under different fermentation conditions.

StrainFermentation ConditionThis compound Titer (µg/mL)Reference
Streptomyces chartreusisStandard fermentation200 - 300--INVALID-LINK--
Streptomyces chartreusisWith D-fucose supplementation200-300% increase from baseline--INVALID-LINK--
Streptomyces chartreusis IMRU 39620.45 - 0.55 M phosphate400 - 450--INVALID-LINK--

Experimental Protocols

This section provides an overview of the methodologies employed in the study of the this compound biosynthesis pathway. These protocols are based on published literature and may require optimization for specific laboratory conditions.

Heterologous Expression of the this compound Gene Cluster in Streptomyces albus

The heterologous expression of the cha gene cluster is a key technique for studying the biosynthesis of this compound and for producing novel analogs. Streptomyces albus is a commonly used host for this purpose.[2]

Workflow for Heterologous Expression:

Heterologous_Expression_Workflow cluster_0 Vector Construction cluster_1 Conjugation cluster_2 Selection and Analysis Isolate_Cosmid Isolate cosmid containing cha gene cluster Ligate Ligate cha cluster into vector Isolate_Cosmid->Ligate Digest_Vector Digest expression vector (e.g., pSET152) Digest_Vector->Ligate Transform_Ecoli Transform E. coli (e.g., DH5α) Ligate->Transform_Ecoli Grow_Ecoli Grow E. coli donor strain (e.g., ET12567/pUZ8002) Transform_Ecoli->Grow_Ecoli Mix_and_Plate Mix donor and recipient on conjugation medium (e.g., SFM) Grow_Ecoli->Mix_and_Plate Grow_Salbus Grow S. albus recipient Grow_Salbus->Mix_and_Plate Incubate Incubate for conjugation Mix_and_Plate->Incubate Overlay_Antibiotic Overlay with selective antibiotic (e.g., apramycin) Incubate->Overlay_Antibiotic Select_Exconjugants Select and subculture exconjugants Overlay_Antibiotic->Select_Exconjugants Ferment Ferment selected strains Select_Exconjugants->Ferment Analyze Analyze culture extracts by HPLC-MS for this compound production Ferment->Analyze

Caption: Workflow for heterologous expression of the this compound gene cluster.

Detailed Protocol:

  • Vector Construction:

    • The cha gene cluster, typically housed on a cosmid, is subcloned into a suitable Streptomyces expression vector (e.g., an integrative vector like pSET152).

    • Standard molecular cloning techniques such as restriction digestion and ligation are used.

    • The resulting construct is transformed into E. coli for plasmid amplification and verification.

  • Intergeneric Conjugation:

    • The expression vector is transformed into a non-methylating E. coli donor strain (e.g., ET12567/pUZ8002).

    • The E. coli donor and S. albus recipient strains are grown to mid-log phase.

    • The donor and recipient cultures are mixed and plated on a suitable conjugation medium (e.g., Soy Flour Mannitol agar).

    • Plates are incubated to allow for conjugation.

  • Selection and Analysis:

    • After incubation, the plates are overlaid with an appropriate antibiotic to select for S. albus exconjugants containing the integrated vector.

    • Resistant colonies are isolated, subcultured, and verified by PCR.

    • Confirmed exconjugants are then fermented in a suitable production medium.

    • Culture extracts are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the production of this compound and its intermediates.

In Vitro Enzyme Assays

The functional characterization of the biosynthetic enzymes often involves in vitro assays with purified enzymes and substrates.

General Protocol for ChaX, ChaU, and ChaJ Activity Assay:

  • Protein Expression and Purification:

    • The genes encoding ChaX, ChaU, and ChaJ are cloned into an E. coli expression vector (e.g., pET series).

    • The recombinant proteins, often with an affinity tag (e.g., His-tag), are overexpressed in an E. coli strain like BL21(DE3).

    • The cells are lysed, and the proteins are purified using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Assay:

    • The assay is typically performed in a buffered solution (e.g., Tris-HCl) at an optimal pH and temperature.

    • The substrate, auramycinone, is added to the reaction mixture.

    • For the ChaX- and ChaU-catalyzed reaction, NAD(P)H is included as a cofactor.

    • The reaction is initiated by the addition of the purified enzymes (ChaX and ChaU, or ChaJ).

    • The reaction is incubated for a specific time and then quenched (e.g., by the addition of an organic solvent).

    • The reaction products are extracted and analyzed by HPLC-MS to identify the formation of 9,10-dehydroauramycinone and resomycin C.

Purification and Characterization of this compound and Intermediates

The isolation and structural elucidation of this compound and its biosynthetic intermediates are crucial for pathway confirmation.

General Protocol:

  • Extraction:

    • The fermentation broth is typically extracted with an organic solvent such as ethyl acetate.

    • The organic phase is separated and evaporated to dryness.

  • Chromatographic Purification:

    • The crude extract is subjected to a series of chromatographic steps.

    • This may include silica gel chromatography followed by preparative HPLC, often using a C18 column with a water/acetonitrile or methanol gradient.

  • Structural Characterization:

    • The purified compounds are characterized using spectroscopic methods:

      • Mass Spectrometry (MS): To determine the molecular weight.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HMBC, HSQC): To elucidate the chemical structure.

Conclusion

The this compound biosynthesis pathway in Streptomyces is a remarkable example of the complex enzymatic machinery involved in the production of valuable natural products. A thorough understanding of this pathway, facilitated by the experimental approaches outlined in this guide, opens up possibilities for the rational design of novel this compound analogs with improved therapeutic properties through metabolic engineering and synthetic biology. Further research is warranted to elucidate the detailed kinetic parameters of the biosynthetic enzymes and the regulatory networks governing the expression of the cha gene cluster.

References

Chartreusin: A Technical Guide to its Antitumor Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular mechanisms underlying the antitumor activity of chartreusin. The information presented herein is curated for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies and a summary of key quantitative data.

Core Antitumor Mechanisms

This compound, a natural product derived from Streptomyces chartreusis, exhibits potent antitumor activity through a multi-faceted mechanism of action. The core of its efficacy lies in its ability to directly interact with DNA, leading to a cascade of cellular events that culminate in cell cycle arrest and apoptosis. While DNA damage is the primary established mechanism, this guide also explores putative mechanisms involving topoisomerase II inhibition and the induction of oxidative stress, providing protocols for their investigation.

DNA Intercalation and Damage

This compound directly binds to DNA, a critical step in its cytotoxic effect. This interaction is characterized by a preference for GC-rich regions of the DNA. The binding is an enthalpy-driven process, involving both intercalation between base pairs and interaction with the minor groove. This binding disrupts the normal helical structure of DNA, leading to the induction of single-strand breaks, which triggers the cellular DNA damage response.

Cell Cycle Arrest

The DNA damage induced by this compound activates cellular checkpoint controls, leading to a halt in cell cycle progression. Experimental evidence demonstrates that this compound slows the progression of cells from the G1 to the S phase and blocks cells from entering mitosis (G2/M block)[1]. This cell cycle arrest prevents the proliferation of cancer cells.

Quantitative Efficacy Data

The cytotoxic effects of this compound have been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized below.

Cell LineCancer TypeIC50 (µM)
HCT116Colon Carcinoma< 13
BxPC3Pancreatic Cancer< 13
T47DBreast Cancer> 31
ES-2Ovarian Cancer< 13

Data extracted from a study on this compound derivatives[2]. Note that the study indicated significant effects below 13 µM for HCT116, BxPC3, and ES-2, and less effective impact on T47D.

An earlier study also reported that a 24-hour exposure to 1.1 µg/ml of this compound resulted in 90% cell death in L1210 leukemia cells, while 2.6 µg/ml was required for the same effect in P388 leukemia cells[1].

Putative Mechanisms of Action and Investigative Protocols

While DNA damage and cell cycle arrest are established mechanisms, the full picture of this compound's activity may involve other cellular processes. Below are potential mechanisms and detailed protocols for their investigation.

Topoisomerase II Inhibition

Many DNA-damaging anticancer agents function by inhibiting topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. Inhibition can be catalytic or can "poison" the enzyme by stabilizing the transient DNA-enzyme cleavage complex, leading to double-strand breaks. It is plausible that this compound's mode of action involves topoisomerase II inhibition.

This assay determines if this compound inhibits the ability of topoisomerase II to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT, 300 ng of kDNA, and the desired concentration of this compound (dissolved in a suitable solvent like DMSO).

  • Enzyme Addition: Add 0.3 units of human DNA topoisomerase II to the reaction mixture. The final reaction volume should be 20 µL. Include a positive control (e.g., etoposide) and a negative control (solvent vehicle).

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 4 µL of stop buffer (containing 2.5% SDS, 15% Ficoll-400, 0.05% bromophenol blue, and 5 mM EDTA).

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel in TBE buffer at 1-2 V/cm.

  • Visualization: Visualize the DNA bands under UV light. Decatenated minicircles will migrate faster than the catenated network. Inhibition is observed as a reduction in the amount of decatenated DNA compared to the control.

experimental_workflow_topoII cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis prep Prepare Reaction Mix (Buffer, ATP, kDNA, this compound) add_enzyme Add Topoisomerase II prep->add_enzyme incubate Incubate at 37°C add_enzyme->incubate Start Reaction stop_reaction Terminate Reaction incubate->stop_reaction End Reaction gel Agarose Gel Electrophoresis stop_reaction->gel visualize Visualize DNA gel->visualize experimental_workflow_ros cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining cluster_measurement Measurement seed_cells Seed Cells treat_cells Treat with this compound seed_cells->treat_cells add_dcfhda Add DCFH-DA treat_cells->add_dcfhda incubate_stain Incubate (37°C, 30 min) add_dcfhda->incubate_stain wash_cells Wash Cells with PBS incubate_stain->wash_cells measure_fluorescence Measure Fluorescence wash_cells->measure_fluorescence signaling_pathway_mapk cluster_stress Cellular Stress cluster_mapk MAPK Pathway cluster_cellular_response Cellular Response This compound This compound dna_damage DNA Damage This compound->dna_damage ros ROS Generation (Putative) This compound->ros ? p38 p38 dna_damage->p38 jnk JNK dna_damage->jnk cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest ros->jnk apoptosis Apoptosis p38->apoptosis jnk->apoptosis erk ERK erk->cell_cycle_arrest Modulation

References

Chartreusin: A Technical Guide to its Function as a Topoisomerase II Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chartreusin, a complex glycosidic polyketide natural product, has demonstrated significant potential as an anticancer agent. Its mechanism of action is multifaceted, involving DNA intercalation and the inhibition of topoisomerase II, a critical enzyme in DNA replication and maintenance. This technical guide provides an in-depth analysis of this compound's role as a topoisomerase II inhibitor, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of novel anticancer therapeutics.

Introduction

Topoisomerase II enzymes are essential for resolving DNA topological problems that arise during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then religating the break. This process is vital for cell proliferation, making topoisomerase II a key target for cancer chemotherapy. This compound has been identified as an agent that interferes with this process, contributing to its cytotoxic effects against various cancer cell lines. A recent 2024 study has elucidated that the antineoplastic activities of this compound are exerted through a combination of DNA intercalation, which can lead to radical-mediated single-strand DNA breaks, and the inhibition of topoisomerase II[1].

Quantitative Data

The efficacy of a potential anticancer agent is quantified through various metrics, including its cytotoxic effects on cancer cells and its direct inhibitory action on its molecular target.

Cytotoxicity of this compound

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
HCT116Human Colon Cancer< 13
BxPC3Human Pancreatic Cancer< 13
ES-2Human Ovarian Cancer< 13
T47DHuman Breast Cancer> 13 (less effective)
Data sourced from a 2024 study on the bioactivity of this compound derivatives.[1]

Mechanism of Action: Topoisomerase II Inhibition

This compound functions as a topoisomerase II poison. Instead of inhibiting the enzyme's ability to bind to DNA, it stabilizes the "cleavage complex," a transient intermediate in the topoisomerase II catalytic cycle where the DNA is cleaved and covalently attached to the enzyme. By preventing the religation of the DNA strands, this compound leads to an accumulation of double-strand breaks, which are highly toxic to the cell and can trigger apoptosis (programmed cell death).

This compound as a Topoisomerase II Inhibitor cluster_0 Topoisomerase II Catalytic Cycle cluster_1 Inhibition by this compound TopoII Topoisomerase II CleavageComplex Cleavage Complex (Transient Intermediate) TopoII->CleavageComplex Binds & Cleaves DNA DNA Supercoiled DNA ReligatedDNA Relaxed DNA CleavageComplex->ReligatedDNA Religation StabilizedComplex Stabilized Cleavage Complex ReligatedDNA->TopoII Enzyme Dissociation This compound This compound This compound->StabilizedComplex Stabilizes DSBs Double-Strand Breaks StabilizedComplex->DSBs Accumulation of Apoptosis Apoptosis DSBs->Apoptosis Triggers

Caption: Mechanism of this compound as a Topoisomerase II Poison.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound as a topoisomerase II inhibitor and a cytotoxic agent.

Topoisomerase II Inhibition Assay (Relaxation Assay)

This assay is used to determine the direct inhibitory effect of a compound on topoisomerase II activity by measuring the relaxation of supercoiled plasmid DNA.

a. Materials:

  • Human Topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT

  • This compound (dissolved in DMSO)

  • Etoposide (positive control)

  • Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol

  • 1% Agarose gel in TAE buffer (40 mM Tris-acetate, 1 mM EDTA)

  • Ethidium bromide or other DNA stain

b. Procedure:

  • Prepare reaction mixtures in a total volume of 20 µL containing assay buffer, 0.5 µg of supercoiled plasmid DNA, and varying concentrations of this compound or etoposide.

  • Initiate the reaction by adding 1 unit of human topoisomerase IIα to each mixture.

  • Incubate the reactions at 37°C for 30 minutes.

  • Terminate the reactions by adding 4 µL of stop solution/loading dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis at a constant voltage until the supercoiled and relaxed DNA forms are adequately separated.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the amount of supercoiled and relaxed DNA in each lane to determine the extent of inhibition. The IC50 value is the concentration of this compound that results in a 50% inhibition of DNA relaxation.

DNA Cleavage Assay

This assay determines if a compound stabilizes the topoisomerase II-DNA cleavage complex, leading to an increase in cleaved DNA.

a. Materials:

  • Human Topoisomerase IIα

  • Linealized plasmid DNA (e.g., pBR322) or a specific oligonucleotide substrate, 3'-end labeled with a radioactive isotope (e.g., ³²P) or a fluorescent tag.

  • Cleavage Buffer: 10 mM Tris-HCl (pH 7.9), 50 mM KCl, 50 mM NaCl, 5 mM MgCl₂, 1 mM ATP, 0.1 mM EDTA, and 15 µg/ml BSA.

  • This compound (dissolved in DMSO)

  • Etoposide (positive control)

  • 2% SDS and 1 mg/mL Proteinase K

  • Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8 M urea)

b. Procedure:

  • Set up reaction mixtures containing cleavage buffer, end-labeled DNA substrate, and varying concentrations of this compound or etoposide.

  • Add human topoisomerase IIα to initiate the reaction.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding SDS to a final concentration of 1% and Proteinase K to a final concentration of 0.5 mg/mL, and incubate at 37°C for another 30 minutes to digest the protein.

  • Add loading buffer (containing formamide and tracking dyes) and denature the samples by heating at 95°C for 5 minutes.

  • Separate the DNA fragments on a denaturing polyacrylamide gel.

  • Visualize the bands by autoradiography (for radioactive labels) or fluorescence imaging. An increase in the intensity of the cleaved DNA band in the presence of this compound indicates stabilization of the cleavage complex.

Cell Viability (Cytotoxicity) Assay

This assay measures the effect of this compound on the viability of cancer cells.

a. Materials:

  • Human cancer cell lines (e.g., HCT116, BxPC3, ES-2, T47D)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics)

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Resazurin-based reagent (e.g., alamarBlue) or MTT reagent

  • Plate reader for absorbance or fluorescence measurement

b. Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add the resazurin-based reagent or MTT reagent to each well and incubate for a further 2-4 hours.

  • Measure the fluorescence or absorbance using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental and Logical Workflows

The evaluation of a potential topoisomerase II inhibitor like this compound follows a logical progression from in vitro enzymatic assays to cell-based studies.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 Downstream Analysis A Topoisomerase II Relaxation Assay B DNA Cleavage Assay A->B Confirms mechanism C Cytotoxicity Assay (e.g., MTT, Resazurin) B->C Validate cellular activity D Apoptosis Assay (e.g., Annexin V) C->D Investigate cell death mechanism E Western Blot (DNA damage markers, e.g., γH2AX) D->E F Cell Cycle Analysis D->F

References

Chartreusin's Unique Pentacyclic Bislactone Scaffold: A Technical Guide to its Core Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chartreusin, a natural product isolated from Streptomyces chartreusis, has garnered significant attention in the scientific community due to its potent anticancer and antibiotic properties.[1][2] Central to its biological activity is a unique and complex pentacyclic bislactone scaffold known as chartarin.[1][2] This technical guide provides an in-depth exploration of the this compound core, detailing its chemical structure, total synthesis, and multifaceted mechanism of action. Quantitative data on its biological efficacy are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key assays and visualizations of implicated signaling pathways are provided to facilitate further research and development of this compound-based therapeutics.

Introduction

This compound is a glycosidic aromatic polyketide characterized by its rigid, planar pentacyclic aglycone, chartarin, attached to a disaccharide moiety.[1][2] Its promising antitumor activity has been demonstrated against a range of cancer cell lines, with some derivatives entering clinical trials.[3] The unique chemical architecture of the bislactone scaffold presents both a formidable synthetic challenge and a valuable pharmacophore for drug design.[3] Understanding the intricacies of its synthesis and the molecular basis of its bioactivity is paramount for harnessing its therapeutic potential.

The Pentacyclic Bislactone Core: Structure and Properties

The core of this compound, chartarin, is a benzonaphthopyranone derivative featuring a distinctive bislactone framework. This rigid, aromatic structure is crucial for its primary mechanism of action: DNA intercalation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₂H₃₂O₁₄--INVALID-LINK--
Molar Mass640.59 g/mol --INVALID-LINK--
AppearanceYellow-green crystalline solid[4]
SolubilitySoluble in acetone, insoluble in water[5]

Total Synthesis of the this compound Core

The total synthesis of this compound and its derivatives is a complex undertaking that has been achieved through various elegant strategies. A key challenge lies in the construction of the pentacyclic core and the stereoselective installation of the glycosidic linkages. One notable approach involves a Hauser-Kraus annulation to assemble the chartarin core.

Table 2: Selected Reaction Yields in the Total Synthesis of this compound Analogs

Reaction StepProductYield (%)Reference
Glycosylated Phthalide Intermediate SynthesisPhenol glycoside 795[6]
Appel ReactionCompound 889 (4 steps)[6]
Hauser-Kraus AnnulationCompound 2755[6]
Selective ProtectionChartarin 10-O-monosaccharide glycoside 2651[1]
Selective ProtectionChartarin 10-O-monosaccharide glycoside 2874[1]
BenzylationCompound 1398[6]
Acid-mediated de-isopropylidenationDiol 1499[6]
Silyl ether formationCompound 1592[6]
Benzylation and desilylationAlcohol intermediate 1677 (2 steps)[6]

Biological Activity and Mechanism of Action

This compound exerts its potent anticancer effects through a multi-pronged mechanism of action, primarily targeting fundamental cellular processes.

DNA Intercalation and Topoisomerase II Inhibition

The planar aromatic core of this compound intercalates between DNA base pairs, disrupting the normal helical structure. This physical obstruction interferes with DNA replication and transcription. Furthermore, this compound is a potent inhibitor of topoisomerase II, an essential enzyme that resolves DNA tangles and supercoils. By stabilizing the covalent enzyme-DNA intermediate, this compound leads to the accumulation of double-strand breaks, ultimately triggering apoptosis.

Modulation of Cellular Signaling Pathways

Recent studies have indicated that this compound's activity extends beyond direct DNA damage and involves the modulation of key cellular signaling pathways.

  • Hippo Signaling Pathway: Evidence suggests that this compound may influence the Hippo pathway, a critical regulator of organ size and cell proliferation. The core of this pathway involves a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. While the direct target of this compound within this pathway is yet to be fully elucidated, its impact on cell proliferation suggests a potential interaction.

  • Oxidative Phosphorylation (OXPHOS) Pathway: this compound has been shown to downregulate the oxidative phosphorylation pathway, which is the primary source of ATP in many cancer cells. By inhibiting mitochondrial respiration, likely at the level of Complex I, this compound induces metabolic stress and the generation of reactive oxygen species (ROS), contributing to its cytotoxic effects.

Table 3: In Vitro Cytotoxicity of this compound and Elsamicin A

CompoundCell LineIC₅₀ (µM)Reference
This compoundHCT116 (Colon)< 13[2]
BxPC3 (Pancreatic)< 13[2]
T47D (Breast)> 31[2]
ES-2 (Ovarian)< 13[2]
Elsamicin AHCT116 (Colon)< 31[2]
BxPC3 (Pancreatic)< 31[2]
T47D (Breast)< 31[2]
ES-2 (Ovarian)< 31[2]
MCF7 (Breast, ER+)0.25 µg/mL[7]
MDA-MB-231 (Breast, ER-)0.21 µg/mL[7]

Experimental Protocols

Isolation and Purification of this compound from Streptomyces chartreusis

5.1.1 Fermentation

  • Inoculate a seed culture of Streptomyces chartreusis in a suitable medium (e.g., Tryptic Soy Broth) and incubate at 28°C with shaking for 48-72 hours.

  • Use the seed culture to inoculate a production medium containing nutrients such as glucose, soybean meal, and mineral salts. To potentially increase yields, d-fucose can be added to the fermentation media.[6]

  • Ferment for 5-7 days at 28°C with vigorous aeration and agitation. Monitor the production of this compound using a microbiological assay with Sarcina lutea or by HPLC analysis. Peak concentrations of 200 to 300 µg/ml in the fermentation liquor can be expected.[1][6]

5.1.2 Extraction

  • At the end of the fermentation, harvest the broth and separate the mycelium from the supernatant by centrifugation or filtration.

  • Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform.

  • Extract the mycelial cake with a polar organic solvent like acetone or methanol.

  • Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.

5.1.3 Purification

  • Subject the crude extract to column chromatography on silica gel, eluting with a gradient of chloroform and methanol to achieve initial separation.

  • Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

  • Pool the this compound-containing fractions and concentrate them.

  • Perform further purification using preparative HPLC on a C18 reversed-phase column with a suitable mobile phase, such as a gradient of acetonitrile and water, to obtain pure this compound.

  • Confirm the identity and purity of the isolated this compound by spectroscopic methods (NMR, MS) and by comparing with a known standard.

Topoisomerase II Decatenation Assay
  • Reaction Setup: In a microcentrifuge tube, combine 10x topoisomerase II reaction buffer, kinetoplast DNA (kDNA) as the substrate, and ATP.

  • Inhibitor Addition: Add this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., etoposide).

  • Enzyme Addition: Initiate the reaction by adding human topoisomerase IIα.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis. Decatenated mini-circles will migrate faster than the catenated kDNA network.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. Inhibition of topoisomerase II will result in a decrease in the amount of decatenated DNA.

DNA Unwinding Assay
  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA and 10x topoisomerase I reaction buffer.

  • Compound Incubation: Add this compound at various concentrations to the DNA solution and incubate briefly to allow for intercalation.

  • Enzyme Treatment: Add topoisomerase I to the mixture to relax the supercoiled DNA.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Enzyme and Drug Removal: Stop the reaction and remove the enzyme and this compound by extraction with chloroform/isoamyl alcohol.

  • Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis. Intercalation of this compound will cause the relaxed DNA to become supercoiled upon removal of the drug.

  • Visualization: Stain the gel and visualize the DNA bands. An increase in supercoiled DNA with increasing this compound concentration indicates intercalation.

Visualization of Signaling Pathways and Workflows

chartreusin_mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion DNA DNA TopoII Topoisomerase II YAP_TAZ_TEAD YAP/TAZ-TEAD Complex Proliferation Cell Proliferation & Survival Genes YAP_TAZ_TEAD->Proliferation Transcription LATS1_2 LATS1/2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylation YAP_TAZ_p p-YAP/TAZ YAP_TAZ_p->YAP_TAZ Dephosphorylation YAP_TAZ->YAP_TAZ_TEAD Nuclear Translocation YAP_TAZ->YAP_TAZ_p Phosphorylation ComplexI Complex I ATP_Synthase ATP Synthase ComplexI->ATP_Synthase Electron Transport ROS ROS ComplexI->ROS Generation ATP ATP ATP_Synthase->ATP Synthesis This compound This compound This compound->DNA Intercalation This compound->TopoII Inhibition This compound->LATS1_2 Modulation? This compound->ComplexI Inhibition

Caption: Proposed mechanism of action of this compound.

experimental_workflow cluster_isolation Isolation & Purification cluster_moa Mechanism of Action Assays Fermentation S. chartreusis Fermentation Extraction Solvent Extraction Fermentation->Extraction ColumnChrom Silica Gel Column Chromatography Extraction->ColumnChrom PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC Purethis compound Pure this compound PrepHPLC->Purethis compound TopoAssay Topoisomerase II Decatenation Assay Purethis compound->TopoAssay DNAUnwind DNA Unwinding Assay Purethis compound->DNAUnwind CellViability Cell Viability (IC50 Determination) Purethis compound->CellViability ROSAssay ROS Detection Assay Purethis compound->ROSAssay

Caption: General experimental workflow for this compound studies.

Conclusion

This compound's pentacyclic bislactone scaffold represents a highly attractive starting point for the development of novel anticancer agents. Its complex mechanism of action, involving DNA intercalation, topoisomerase II inhibition, and modulation of critical signaling pathways, offers multiple avenues for therapeutic intervention. The synthetic routes established provide a foundation for generating analogues with improved pharmacological properties. Further research into its precise interactions with cellular targets, particularly within the Hippo and OXPHOS pathways, will be crucial for optimizing its therapeutic potential and advancing this compound-based compounds into the clinic. This guide provides a comprehensive overview to aid researchers in this endeavor.

References

An In-depth Technical Guide to the Glycoside Structure of Chartreusin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chartreusin is a complex glycoside natural product that has garnered significant interest within the scientific community due to its potent antitumor properties.[1] Produced by various species of Streptomyces, its intricate molecular architecture, characterized by a unique aglycone core linked to a disaccharide moiety, is crucial for its biological activity. This technical guide provides a comprehensive overview of the glycoside structure of this compound, detailing its chemical composition, the stereochemistry of its glycosidic linkages, and the experimental methodologies employed for its structural elucidation. Furthermore, it delves into the biosynthesis of the glycosidic moiety and the mechanism by which this compound exerts its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II.

Core Glycoside Structure of this compound

This compound is a C-glycoside, meaning its sugar and non-sugar components are linked by a carbon-carbon bond. However, the term is often used more broadly in the literature to describe O-glycosides with complex aglycones, as is the case here. The structure of this compound (C₃₂H₃₂O₁₄) consists of two main components: the aglycone, chartarin, and a disaccharide sugar chain.[2]

Aglycone: The aglycone portion, named chartarin, is a highly conjugated, polycyclic aromatic compound. Its rigid and planar structure is a key feature contributing to the molecule's ability to intercalate into DNA.

Disaccharide Moiety: The sugar component is a disaccharide composed of two deoxy sugars: D-fucose and D-digitalose. These two monosaccharides are linked together, and the disaccharide unit is then attached to the chartarin aglycone via an O-glycosidic bond. The attachment of the sugar moiety is essential for the molecule's solubility and plays a role in its interaction with biological targets.

Visualizing the Core Structure

chartreusin_structure cluster_aglycone Chartarin (Aglycone) cluster_sugars Disaccharide Aglycone Polycyclic Aromatic Core D_Fucose D_Fucose Aglycone->D_Fucose O-Glycosidic Bond D_Digitalose D_Digitalose D_Fucose->D_Digitalose Glycosidic Bond

Caption: The core glycoside structure of this compound, highlighting the chartarin aglycone and the attached disaccharide.

Quantitative Structural Data

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the Glycosidic Linkages of this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
D-Fucose Anomeric ~5.0-5.5~95-105
D-Digitalose Anomeric ~4.5-5.0~98-108
Other Sugar Protons 3.0-4.560-85
Aglycone Aromatic 6.5-8.5100-160

Table 2: Typical Glycosidic Bond Lengths and Angles

ParameterValue
C-O Glycosidic Bond Length 1.35 - 1.45 Å
C-O-C Glycosidic Angle 113 - 117°
Φ Torsion Angle Variable
Ψ Torsion Angle Variable

Note: The torsion angles (Φ and Ψ) define the three-dimensional conformation of the glycosidic linkage and are highly dependent on the specific stereochemistry and local environment.

Experimental Protocols

The structural elucidation and synthesis of this compound involve a range of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Protocol 1: Yu Glycosylation for the Synthesis of the this compound Glycoside

The Yu glycosylation is a powerful method for forming glycosidic bonds, particularly for complex molecules. This protocol is a generalized procedure that would be adapted for the specific synthesis of this compound.

Materials:

  • Glycosyl donor (e.g., a protected fucose or digitalose with a suitable leaving group)

  • Glycosyl acceptor (the chartarin aglycone or a precursor)

  • Gold(I) catalyst (e.g., Ph₃PAuOTf)

  • Anhydrous solvent (e.g., dichloromethane, DCM)

  • Inert atmosphere (e.g., argon or nitrogen)

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor and freshly activated 4 Å molecular sieves.

  • Add anhydrous DCM to dissolve the acceptor.

  • In a separate flask, dissolve the glycosyl donor and the gold(I) catalyst in anhydrous DCM.

  • Slowly add the solution of the donor and catalyst to the acceptor solution at the desired temperature (often room temperature or below).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a suitable reagent (e.g., pyridine).

  • Filter the reaction mixture through a pad of celite to remove the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

Protocol 2: 2D NMR Spectroscopy for Structural Elucidation of the Disaccharide Moiety

Two-dimensional NMR spectroscopy is essential for determining the connectivity and stereochemistry of the sugar units in this compound.

Sample Preparation:

  • Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a high-quality NMR tube.

NMR Experiments:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is used to trace the proton connectivity within each sugar ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It is used to assign the carbon resonances of the sugar units.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by 2-3 bonds. It is crucial for identifying the glycosidic linkages between the sugar units and the linkage to the aglycone.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the stereochemistry of the glycosidic linkages and the conformation of the sugar rings.

Data Analysis:

  • Process the acquired 2D NMR data using appropriate software.

  • Start by identifying the anomeric proton signals in the ¹H NMR spectrum, which are typically downfield from the other sugar protons.

  • Use the COSY spectrum to trace the spin systems of each sugar residue, starting from the anomeric protons.

  • Use the HSQC spectrum to assign the corresponding carbon signals.

  • Analyze the HMBC spectrum to identify long-range correlations that establish the connectivity between the two sugar units and the connection to the chartarin aglycone.

  • Use the NOESY spectrum to determine the relative stereochemistry of the glycosidic bonds. For example, a strong NOE between the anomeric proton of one sugar and a proton on the adjacent sugar can indicate a syn or anti relationship, helping to define the glycosidic linkage as α or β.

Biosynthesis of the this compound Glycoside

The biosynthesis of this compound is a complex process involving a type II polyketide synthase (PKS) for the aglycone and a series of enzymes for the synthesis and attachment of the sugar moieties.[1][4][5][6][7]

Biosynthetic Pathway of the this compound Glycoside

chartreusin_biosynthesis cluster_enzymes Enzymatic Conversions Glucose_1_P Glucose-1-Phosphate TDP_Glucose TDP-Glucose Glucose_1_P->TDP_Glucose UTP ChaG ChaG (Glucose-1-P Thymidylyltransferase) TDP_4_keto_6_deoxy_D_glucose TDP-4-keto-6-deoxy-D-glucose TDP_Glucose->TDP_4_keto_6_deoxy_D_glucose NAD+ ChaH ChaH (TDP-Glucose 4,6-Dehydratase) TDP_D_fucose TDP-D-fucose TDP_4_keto_6_deoxy_D_glucose->TDP_D_fucose NADPH TDP_D_digitalose TDP-D-digitalose TDP_4_keto_6_deoxy_D_glucose->TDP_D_digitalose SAM ChaJ ChaJ (TDP-4-keto-6-deoxy-D-glucose 4-Ketoreductase) ChaM ChaM (Methyltransferase) Chartarin_aglycone Chartarin (Aglycone) This compound This compound Chartarin_aglycone->this compound TDP-D-fucose, TDP-D-digitalose ChaC ChaC (Glycosyltransferase) ChaI ChaI (TDP-4-keto-6-deoxy-D-glucose 3,5-Epimerase) ChaD ChaD (Glycosyltransferase)

Caption: The proposed biosynthetic pathway for the glycosidic moiety of this compound.

Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

The planar aromatic core of this compound allows it to insert itself between the base pairs of DNA, a process known as intercalation.[6] This intercalation distorts the DNA double helix, leading to the inhibition of DNA replication and transcription. Furthermore, this compound is a potent inhibitor of topoisomerase II, an essential enzyme that resolves DNA topological problems during replication.[6]

Signaling Pathway of Topoisomerase II Inhibition by this compound

TopoII_Inhibition TopoII_binds_DNA Topoisomerase II binds to G-segment DNA T_segment_capture T-segment DNA is captured TopoII_binds_DNA->T_segment_capture ATP_binding ATP binds, N-gate closes T_segment_capture->ATP_binding G_segment_cleavage G-segment is cleaved ATP_binding->G_segment_cleavage T_segment_passage T-segment passes through the break G_segment_cleavage->T_segment_passage G_segment_ligation G-segment is religated T_segment_passage->G_segment_ligation T_segment_release T-segment is released through C-gate G_segment_ligation->T_segment_release ATP_hydrolysis ATP hydrolysis and enzyme reset T_segment_release->ATP_hydrolysis ATP_hydrolysis->TopoII_binds_DNA New Cycle This compound This compound This compound->TopoII_binds_DNA Intercalates into DNA, altering its structure This compound->G_segment_ligation Inhibits religation (stabilizes cleavage complex)

Caption: The catalytic cycle of Topoisomerase II and its inhibition by this compound.[2][8][9][10]

This compound inhibits topoisomerase II by stabilizing the "cleavage complex," a transient intermediate where the enzyme has cut the DNA strands.[8][9][10] By preventing the religation of the DNA, this compound effectively traps the enzyme on the DNA, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis (programmed cell death). The initial intercalation of this compound into the DNA likely facilitates its interaction with the topoisomerase II-DNA complex.

Conclusion

The glycoside structure of this compound is a testament to the chemical complexity and biological potency of natural products. Its unique combination of a planar aglycone and a disaccharide moiety underpins its mechanism of action as a DNA intercalator and topoisomerase II inhibitor. This guide has provided a detailed overview of its structure, the analytical methods used for its characterization, its biosynthesis, and its mode of interaction with its cellular target. A thorough understanding of these aspects is critical for the rational design of novel this compound analogs with improved therapeutic properties for the development of new anticancer agents. Further research to obtain a high-resolution crystal structure of native this compound and to fully delineate its biosynthetic pathway will undoubtedly pave the way for exciting advancements in this field.

References

An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of Chartreusin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of chartreusin, a natural product known for its potent antitumor properties. This document synthesizes available data on its cytotoxic activity, details relevant experimental protocols, and visualizes its mechanistic pathways to offer a foundational resource for researchers in oncology and drug discovery.

Data Presentation: In Vitro Cytotoxicity of this compound

This compound has demonstrated significant cytotoxic effects across a range of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values reported in various studies. These values quantify the concentration of this compound required to inhibit the growth of 50% of the cancer cells, providing a benchmark for its potency.

Cell LineCancer TypeIC₅₀ Value (µM)Reference
HCT116 Colon Carcinoma< 13[1]
BxPC3 Pancreatic Cancer< 13[1]
ES-2 Ovarian Cancer (Clear Cell)< 13[1]
Hep3B2.1-7 Hepatocellular Carcinoma18.19[2][3]
H1299 Non-small Cell Lung Cancer19.74[2][3]
T47D Breast CancerLess Effective[1]
L1210 Murine Leukemia1.1 µg/ml (IC₉₀)[4]
P388 Murine Leukemia2.6 µg/ml (IC₉₀)[4]

Note: Data for L1210 and P388 cells are presented as IC₉₀ values (concentration to inhibit 90% of cells) in µg/ml as reported in the original study.[4]

Experimental Protocols

The assessment of this compound's cytotoxicity typically involves colorimetric or fluorometric assays that measure cell viability and metabolic activity. The following is a generalized protocol synthesized from standard methodologies for assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT, or resazurin-based assays.[5][6][7]

Protocol: In Vitro Cytotoxicity Assay (MTT-Based)

1. Cell Seeding and Culture:

  • Culture selected cancer cell lines (e.g., HCT116, PC3, HepG2) in an appropriate medium, such as RPMI 1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.[8]

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[8]

  • Harvest cells using trypsin and perform a cell count.

  • Seed the cells into a 96-well plate at a density of approximately 1 x 10³ to 2.5 x 10³ cells per well.[5][9]

  • Incubate the plate for 24 hours to allow for cell attachment.[9]

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the this compound stock solution in the cell culture medium to achieve a range of desired final concentrations.[6]

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Include untreated cells as a negative control and a solvent-only control.

  • Incubate the plate for a specified exposure time, typically 24 to 72 hours.[4][10]

3. Cell Viability Assessment (MTT Assay):

  • Following the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[10]

  • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure the crystals are fully dissolved.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.[6]

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the cell viability percentage against the log of the this compound concentration and use non-linear regression to determine the IC₅₀ value.

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Analysis A Culture Cancer Cell Lines B Seed Cells into 96-well Plate A->B C Prepare Serial Dilutions of this compound B->C D Treat Cells with this compound C->D E Incubate for 24-72 hours D->E F Add MTT Reagent to Wells E->F G Incubate for 3-4 hours F->G H Solubilize Formazan Crystals G->H I Measure Absorbance H->I J Calculate Cell Viability (%) I->J K Determine IC50 Value J->K

Experimental workflow for a typical in vitro cytotoxicity assay.

Mechanistic Insights and Signaling Pathways

Preliminary studies have begun to elucidate the mechanisms through which this compound exerts its cytotoxic effects. Key findings point to its interference with fundamental cellular processes, including energy metabolism and cell cycle progression.

Inhibition of Oxidative Phosphorylation (OXPHOS)

RNA-sequencing analysis has revealed that this compound treatment leads to the downregulation of the oxidative phosphorylation (OXPHOS) pathway.[1] This pathway is a critical metabolic process that generates the majority of ATP (cellular energy) required for cell survival and proliferation. By inhibiting OXPHOS, this compound effectively starves cancer cells of energy, leading to cell death. Other proposed mechanisms for this compound-type compounds include DNA intercalation and the inhibition of topoisomerase II.[1]

G A This compound B Mitochondria A->B Enters Cell C Oxidative Phosphorylation (OXPHOS) Pathway B->C Site of Action D ATP Production C->D Inhibits E Reduced Cell Proliferation & Survival D->E Depletes Energy For F Cytotoxicity E->F Leads to G G1 G1 Phase S S Phase G1->S Progression G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M Progression M->G1 This compound This compound This compound->G1 Slows This compound->G2 Blocks

References

A Technical Guide to Chartreusin's Role in Inducing Single-Strand DNA Breaks

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Chartreusin is a potent polyketide glycoside antibiotic with significant antiproliferative and antitumor activity.[1][2] Its primary mechanism of cytotoxic action is mediated through the induction of single-strand DNA breaks (SSBs), which disrupt essential cellular processes like DNA replication and transcription, ultimately leading to cell death.[1][3] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound induces DNA damage, the resulting cellular consequences, and the experimental protocols used to investigate these effects. The information is intended to support further research and drug development efforts centered on this class of compounds.

Molecular Mechanism of Action

This compound employs a multi-step process to induce DNA damage, which involves direct interaction with the DNA helix followed by the generation of strand breaks through at least two distinct mechanisms.

DNA Intercalation and Binding

The initial step in this compound's activity is its physical association with nuclear DNA. Through its planar aromatic core, this compound intercalates between DNA base pairs. This interaction is further stabilized by binding within the DNA minor groove.[3] This multivalent binding is a high-affinity, enthalpy-driven process. The hydrophobic transfer of the this compound chromophore from the aqueous cellular environment to the DNA intercalation site is the primary driver of the binding free energy.

Induction of Single-Strand Breaks

Following intercalation, this compound induces SSBs through a dual mechanism involving both the inhibition of a critical DNA-modifying enzyme and the generation of reactive oxygen species.

  • Topoisomerase II Inhibition: this compound acts as a topoisomerase II (Topo II) poison.[3] Topo II is an essential enzyme that resolves DNA topological problems (like supercoils and tangles) by creating transient double-strand breaks (DSBs), passing a second DNA segment through the break, and then re-ligating the strands.[4] Topo II poisons interfere with this process by stabilizing the "cleavage complex," where the enzyme is covalently bound to the broken DNA ends. By preventing the re-ligation step, this compound converts the transient enzymatic break into a persistent DNA lesion, leading to the accumulation of strand breaks.

  • Radical-Mediated DNA Cleavage: Evidence also suggests that this compound can cause radical-mediated cleavage of DNA.[3] This mechanism likely involves the generation of reactive oxygen species (ROS) that oxidize the deoxyribose sugar or nucleotide bases, leading to the chemical scission of the phosphodiester backbone and creating an SSB.

The following diagram illustrates the proposed molecular mechanism of action.

Chartreusin_Mechanism cluster_0 Cellular Environment cluster_1 Mechanism of Damage This compound This compound Intercalation DNA Intercalation & Minor Groove Binding This compound->Intercalation Binds to DNA Nuclear DNA DNA->Intercalation Oxidation Oxidative Damage DNA->Oxidation TopoII Topoisomerase II Complex Stabilized Topo II- DNA Cleavage Complex TopoII->Complex ROS Reactive Oxygen Species (ROS) ROS->Oxidation Causes Intercalation->ROS Generates Intercalation->Complex Enables interaction with SSB Single-Strand Break (SSB) Complex->SSB Prevents re-ligation Oxidation->SSB Results in

This compound's dual mechanism for inducing DNA single-strand breaks.

Cellular Consequences and Pathways

The formation of SSBs by this compound triggers a cascade of cellular responses, primarily impacting cell cycle progression and activating the DNA Damage Response (DDR) network.

Cell Cycle Arrest and S-Phase Sensitivity

This compound exposure leads to significant perturbations in the cell cycle. Studies have shown that it slows the progression of cells from the G1 to the S phase and, more critically, imposes a strong block at the G2/M checkpoint. This G2/M arrest is a canonical response to DNA damage, providing the cell with an opportunity to repair the lesions before attempting mitosis.

Cells in the S phase (DNA replication phase) are particularly sensitive to this compound. An SSB in the template DNA strand is a catastrophic lesion for a progressing replication fork. When the replication machinery encounters an SSB, the fork can collapse, converting the SSB into a more cytotoxic double-strand break (DSB), which leads to the disassembly of the replisome.

DNA Damage Response (DDR) Activation

While specific studies on this compound's activation of DDR pathways are limited, the induction of SSBs is known to trigger a well-defined signaling cascade. The primary sensor for SSBs is Poly (ADP-ribose) polymerase 1 (PARP1). Upon binding to an SSB, PARP1 synthesizes chains of poly(ADP-ribose) (PAR), which acts as a scaffold to recruit other repair proteins, including X-ray repair cross-complementing protein 1 (XRCC1), to orchestrate the repair process. If the damage is overwhelming and repair fails, the sustained DDR signaling can activate apoptotic pathways, leading to programmed cell death. The conversion of SSBs to DSBs during replication would further activate the ATM and ATR kinase pathways.[5][6]

The diagram below outlines the cellular response to this compound-induced damage.

Cellular_Response cluster_replication S-Phase Events cluster_ddr DNA Damage Response This compound This compound-Induced SSB Replication Replication Fork Encounter This compound->Replication PARP PARP1 Activation This compound->PARP Collapse Replication Fork Collapse Replication->Collapse DSB Double-Strand Break (DSB) Collapse->DSB ATM_ATR ATM/ATR Activation DSB->ATM_ATR G2M G2/M Cell Cycle Arrest PARP->G2M Signals ATM_ATR->G2M Signals Repair DNA Repair Pathways G2M->Repair Allows time for Apoptosis Apoptosis G2M->Apoptosis If repair fails

Cellular response pathways to this compound-induced DNA damage.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the bioactivity of this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell Line Exposure Time (hr) IC90 (µg/mL)
L1210 Leukemia 24 1.1

| P388 Leukemia | 24 | 2.6 |

Table 2: DNA Binding Affinity of this compound

Method Conditions Binding Constant (Kb)

| Isothermal Titration Calorimetry (ITC) & UV Melting | 20°C, 18 mM Na+ | 3.6 x 105 M-1 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Protocol: Analysis of Cell Cycle Progression by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle phase distribution.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, L1210) in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.

    • Allow cells to adhere and resume growth (typically 24 hours).

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1.0, 10 µg/mL) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells by trypsinization and centrifugation (1,500 rpm for 5 minutes).

    • Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or up to several weeks).

  • Staining and Analysis:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the pellet once with PBS.

    • Resuspend the cells in 500 µL of staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer. Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and model the cell cycle phases (G1, S, G2/M) based on DNA content (PI fluorescence intensity).

Protocol: Detection of DNA Single-Strand Breaks by Alkaline Comet Assay

The alkaline comet assay (single-cell gel electrophoresis) is a sensitive method for quantifying DNA strand breaks in individual cells.

  • Cell Preparation and Treatment:

    • Treat cells in suspension or monolayers with this compound for a short duration (e.g., 1-2 hours) to minimize the influence of cytotoxicity and allow for the direct observation of DNA damage.

    • Harvest cells and adjust the concentration to ~1 x 105 cells/mL in ice-cold PBS.

  • Embedding Cells in Agarose:

    • Mix 10 µL of the cell suspension with 90 µL of low melting point (LMP) agarose (0.7% in PBS) at 37°C.

    • Quickly pipette the mixture onto a pre-coated microscope slide (coated with 1% normal melting point agarose).

    • Cover with a coverslip and allow the agarose to solidify on a cold plate for 10 minutes.

  • Lysis:

    • Carefully remove the coverslip and immerse the slides in a Coplin jar containing ice-cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis:

    • Gently place the slides in a horizontal electrophoresis tank.

    • Fill the tank with freshly prepared, chilled alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13).

    • Let the slides sit in this buffer for 20-40 minutes to allow for DNA unwinding.

    • Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • Carefully remove the slides and wash them gently 3 times (5 minutes each) with neutralization buffer (0.4 M Tris, pH 7.5).

    • Stain the DNA by adding a fluorescent dye (e.g., SYBR Green, PI) to each slide.

  • Visualization and Scoring:

    • Visualize the slides using a fluorescence microscope.

    • Damaged DNA containing strand breaks will migrate away from the nucleus, forming a "comet tail."

    • Use automated image analysis software to quantify the extent of DNA damage by measuring parameters such as percent DNA in the tail, tail length, and tail moment.

The following diagram provides a workflow for the Alkaline Comet Assay.

Comet_Assay_Workflow start Start: Cell Treatment with this compound mix Mix Cells with LMP Agarose (37°C) start->mix embed Embed on Coated Slide & Solidify mix->embed lyse Lyse Cells in High Salt/ Detergent Buffer (4°C) embed->lyse unwind Alkaline Unwinding in Electrophoresis Buffer (pH >13) lyse->unwind electro Electrophoresis (25V, 30 min, 4°C) unwind->electro neutralize Neutralize with Tris Buffer (pH 7.5) electro->neutralize stain Stain DNA with Fluorescent Dye neutralize->stain visualize Visualize & Score Comets (Fluorescence Microscopy) stain->visualize end End: Quantify DNA Damage visualize->end

Experimental workflow for the Alkaline Comet Assay.

Conclusion and Future Directions

This compound is a potent cytotoxic agent that functions by intercalating into DNA and inducing single-strand breaks through a dual mechanism of Topoisomerase II poisoning and radical-mediated cleavage.[3] These lesions trigger cell cycle arrest and activate DNA damage response pathways, ultimately leading to cell death, particularly in rapidly dividing cells. While its pharmacological properties have historically limited its clinical development, the detailed understanding of its mechanism of action provides a valuable foundation for the design of novel anticancer agents.

Future research should focus on:

  • Definitively quantifying the relative contributions of Topo II inhibition versus radical-mediated damage to the overall SSB induction by this compound.

  • Investigating the activation of specific DDR pathways (PARP, ATM, ATR) in response to this compound treatment to identify potential synthetic lethal interactions with DDR inhibitors.[7]

  • Evaluating novel this compound analogues with improved solubility and pharmacokinetic profiles for their ability to induce SSBs and for their therapeutic potential in preclinical cancer models.

References

Chartreusin: An In-Depth Technical Guide to its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of chartreusin, a potent natural product with significant biological activities. This document summarizes the available quantitative data, details relevant experimental protocols for assessing its antibacterial properties, and visualizes its mechanism of action and experimental workflows.

Antibacterial Spectrum of this compound

This compound has demonstrated notable activity, primarily against Gram-positive bacteria. While extensive quantitative data across a wide range of bacterial species is limited in publicly available literature, this section synthesizes the existing information to provide a clear overview of its antibacterial profile. The primary mechanism of its antibacterial action is the inhibition of DNA topoisomerase II, an essential enzyme for DNA replication, which ultimately leads to DNA damage and cell death.[1]

Quantitative Antibacterial Activity Data

The following table summarizes the known antibacterial activity of this compound against various bacterial strains. It is important to note that comprehensive Minimum Inhibitory Concentration (MIC) data is not available for all organisms.

Bacterial SpeciesGram StainAntibacterial Activity (µM)
Staphylococcus aureusPositiveIC50 = 23.25
Sarcina luteaPositiveSusceptible (detectable at 0.5-1.0 µg/ml)[2][3]
Gram-positive bacteriaPositiveGeneral Susceptibility noted[1]
MycobacteriaN/AA derivative showed enhanced antimycobacterial activity[4]

IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols for Determining Antibacterial Spectrum

The following are detailed methodologies for key experiments to determine the antibacterial spectrum of this compound, primarily focusing on the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.

Materials:

  • This compound stock solution (of known concentration, dissolved in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile diluent (e.g., saline or MHB)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Serial Dilution of this compound:

    • Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a twofold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

    • The eleventh well in each row should contain only MHB and the bacterial inoculum to serve as a positive growth control. The twelfth well should contain only MHB to serve as a negative control (sterility control).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well from 1 to 11. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to their final test concentrations.

  • Incubation:

    • Cover the microtiter plate and incubate at 35-37°C for 18-24 hours under ambient atmospheric conditions.

  • Interpretation of Results:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium, as detected by the naked eye.

Visualizations

The following diagrams illustrate the experimental workflow for determining the antibacterial spectrum and the proposed mechanism of action of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading start Start: Isolate Bacterial Colonies inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->inoculum add_inoculum Inoculate wells with Bacterial Suspension inoculum->add_inoculum dilution Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well plate dilution->serial_dilution serial_dilution->add_inoculum controls Include Positive and Negative Controls add_inoculum->controls incubate Incubate at 37°C for 18-24h controls->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End: Determine MIC Value read_mic->end

Broth Microdilution Workflow for MIC Determination.

mechanism_of_action This compound This compound topoisomerase Bacterial DNA Topoisomerase II This compound->topoisomerase Inhibits dna_replication DNA Replication & Transcription topoisomerase->dna_replication Enables dna_damage DNA Strand Breaks topoisomerase->dna_damage Leads to cell_death Bacterial Cell Death dna_replication->cell_death Prevents dna_damage->cell_death Induces

Mechanism of Action of this compound.

References

Elucidation of the Chartarin Core: A Technical Guide to the Structure of Chartreusin's Aglycone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chartreusin is a natural product isolated from Streptomyces chartreusis that has garnered significant interest due to its potent antitumor and antibiotic properties.[1][2][3] This glycosidic antibiotic features a unique and complex aglycone, chartarin, which is responsible for its biological activity.[4][5] The chartarin core is a pentacyclic, bis-lactone aromatic scaffold that distinguishes it from other polyketide-derived compounds.[3][4] Its structure was determined through a combination of classical chemical degradation, extensive spectroscopic analysis, and ultimately confirmed by X-ray crystallography and total synthesis. More recent biosynthetic studies have further illuminated the intricate enzymatic steps that forge its unusual rearranged carbon skeleton.[1][6] This guide provides a detailed overview of the key experimental evidence and methodologies that were instrumental in the definitive structure elucidation of chartarin.

Spectroscopic Data Analysis

The initial determination of the planar structure of chartarin relied heavily on a suite of spectroscopic techniques. High-resolution mass spectrometry (HR-MS) established the molecular formula, while UV-Vis and IR spectroscopy provided initial evidence for the chromophore and functional groups. However, Nuclear Magnetic Resonance (NMR) spectroscopy was the most critical tool for assembling the molecular framework.

Table 1: Key Spectroscopic Data for Chartarin and Intermediates

Data TypeObservationImplicationReference
HR-MS Provides exact massDetermination of elemental composition (e.g., C₂₀H₁₀O₈ for Chartarin)[4]
UV-Vis Complex absorption patternIndicates a large, conjugated aromatic systemGeneral Knowledge
IR Strong absorptions in the ~1750-1780 cm⁻¹ and ~1650 cm⁻¹ regionsPresence of ester/lactone carbonyls and conjugated ketone/quinone carbonylsGeneral Knowledge
¹H NMR Signals in the aromatic region (δ 7.0-8.5 ppm), methyl singlet (δ ~2.5 ppm)Confirms aromatic protons and a methyl group attached to the aromatic system[4][7]
¹³C NMR Signals for carbonyls (δ >160 ppm), sp² carbons (δ 100-150 ppm), and a methyl groupConfirms the number and type of carbon environments, consistent with a polycyclic aromatic lactone[6]
2D NMR (COSY, HSQC, HMBC) Correlation patterns between protons and carbonsEstablishes the connectivity of atoms, allowing for the assembly of the pentacyclic framework. For example, HMBC correlations from the methyl protons help place the methyl group on the aromatic ring.[4]

Note: Specific chemical shift values vary depending on the solvent and the specific derivative being analyzed. The data presented here is a generalized summary of expected values based on the structure.

Experimental Protocols: Spectroscopic Analysis

Methodology for NMR Spectroscopy:

  • Sample Preparation: A sample of the purified compound (e.g., 1-5 mg of a biosynthetic intermediate or a synthetic analog) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: A suite of NMR experiments is performed on a high-field spectrometer (e.g., 500 MHz or higher). Standard experiments include:

    • ¹H NMR for proton chemical shifts, coupling constants, and integration.

    • ¹³C NMR (proton-decoupled) to identify all unique carbon signals.

    • 2D COSY (Correlation Spectroscopy) to identify proton-proton spin-spin couplings (e.g., adjacent protons on an aromatic ring).

    • 2D HSQC (Heteronuclear Single Quantum Coherence) to identify direct one-bond proton-carbon correlations.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation) to identify two- and three-bond correlations between protons and carbons, which is crucial for connecting molecular fragments across quaternary carbons and heteroatoms.

  • Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals and to piece together the molecular structure based on the observed correlations.

Chemical Degradation Studies

Classical chemical degradation was a foundational technique used in the early stages of this compound research to break the complex molecule into smaller, more easily identifiable fragments.

Methodology for Acid Hydrolysis:

  • Reaction: this compound is treated with a strong acid (e.g., HCl or H₂SO₄) under heating.

  • Cleavage: This procedure cleaves the glycosidic bonds, liberating the aglycone (chartarin) from its sugar moieties (D-fucose and D-digitalose).[8]

  • Isolation: The reaction mixture is neutralized, and the water-insoluble chartarin is separated from the water-soluble sugars by extraction with an organic solvent.

  • Analysis: The isolated chartarin and the identified sugars provided the first major clue to the composite nature of the parent molecule. Further degradation of the chartarin aglycone itself under harsher conditions (e.g., oxidation or alkali fusion) helped to identify the core aromatic systems.

X-ray Crystallography: The Definitive Structure

While spectroscopic and chemical methods provided the planar structure, the absolute stereochemistry and precise three-dimensional arrangement of atoms could only be unambiguously determined by single-crystal X-ray diffraction. Although a crystal structure for chartarin itself is not cited, the structure of a derivative, benzilidene this compound (A132), was successfully determined.[9]

Table 2: Crystallographic Data for Benzalidene this compound (A132)

ParameterValue
Crystal System Monoclinic
Space Group C2
Unit Cell Dimensions a = 18.482(4) Å
b = 8.749(3) Å
c = 43.906(2) Å
β = 94.87(2)°
Molecules per Asymmetric Unit 2
Final R-factor 0.087 (for Fₒ > 4σ(Fₒ))

Source: Kamitori et al., Carbohydrate Research, 2003.[9]

This crystallographic analysis provided irrefutable proof of the pentacyclic structure, the connectivity of the atoms, and the relative stereochemistry, confirming the deductions made from other analytical methods.

Experimental Protocols: X-ray Crystallography

The process of determining a crystal structure involves several key steps:[10][11]

  • Crystallization: A highly purified sample of the compound (or a suitable derivative) is dissolved in a solvent system. The solution is slowly evaporated or subjected to vapor diffusion against an anti-solvent to promote the growth of single, high-quality crystals suitable for diffraction.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction patterns (the angles and intensities of the scattered X-rays) are recorded on a detector.[10][11]

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

  • Structure Refinement: The atomic model is refined against the experimental data to improve its accuracy, resulting in the final three-dimensional structure.[11]

Biosynthesis: A Pathway to Structural Confirmation

Modern genomic and molecular biology techniques have elucidated the biosynthetic pathway of this compound, providing powerful corroborating evidence for its structure. The chartarin aglycone is now known to be derived from an anthracycline-type polyketide intermediate through a remarkable series of enzymatic oxidative rearrangements.[1][6]

The biosynthesis begins with a type II polyketide synthase (PKS) that constructs a linear tetracyclic intermediate.[6] A series of tailoring enzymes, including cyclases, oxygenases, and reductases, then modify this precursor. Key steps include the conversion of auramycinone to resomycin C, followed by a Baeyer-Villiger oxidation and a final dioxygenase-catalyzed rearrangement to form the characteristic bis-lactone scaffold of chartarin.[4][12][13] Understanding this pathway confirms the polyketide origin and explains the unusual structural features of the aglycone.

Visualizations

The following diagrams illustrate the logical workflow of the structure elucidation process and the key transformations in the biosynthetic pathway.

Structure_Elucidation_Workflow A This compound (Isolated Natural Product) B Chemical Degradation (e.g., Acid Hydrolysis) A->B C Spectroscopic Analysis (NMR, MS, IR, UV) A->C D Chartarin (Aglycone) + Sugars B->D Yields E Planar Structure Hypothesis C->E Suggests D->E Informs F X-ray Crystallography (on derivative) E->F Leads to H Biosynthetic Studies (Gene Cluster Analysis) E->H Guides G Definitive 3D Structure (Connectivity & Stereochemistry) F->G Provides I Total Synthesis G->I Enables J Structural Confirmation H->J Corroborates I->J

Caption: Logical workflow for the structure elucidation of chartarin.

Biosynthesis_Pathway PKS Type II PKS (Polyketide Synthase) Inter1 Linear Tetracyclic Intermediate PKS->Inter1 Builds Inter2 Anthracycline Intermediate (e.g., Auramycinone) Inter1->Inter2 Cyclases (e.g., ChaK) Inter3 Resomycin C Inter2->Inter3 Dehydratases (ChaX, ChaU, ChaJ) Inter4 Pentacyclic o-Benzoquinone Inter3->Inter4 Baeyer-Villiger Monooxygenase (ChaZ) + Reductase (ChaE) Chartarin Chartarin (Bis-lactone Core) Inter4->Chartarin Dioxygenase (ChaP) (Oxidative Cleavage)

References

The Genetic Architecture of Chartreusin Biosynthesis in Streptomyces chartreusis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chartreusin, a complex glycoside produced by Streptomyces chartreusis, has garnered significant interest for its potent antitumor properties. This technical guide provides a comprehensive overview of the genetic basis underlying the biosynthesis of this remarkable natural product. We delve into the organization and function of the this compound biosynthetic gene cluster (BGC), detailing the roles of key enzymes in the assembly and modification of the polyketide aglycone, chartarin, and its subsequent glycosylation. This document summarizes critical quantitative data, outlines detailed experimental protocols for the elucidation of the biosynthetic pathway, and presents visual representations of the key molecular processes to facilitate a deeper understanding for researchers and professionals in the field of natural product biosynthesis and drug development.

The this compound Biosynthetic Gene Cluster (cha)

The biosynthesis of this compound is orchestrated by a dedicated set of genes organized into a contiguous cluster within the Streptomyces chartreusis genome. The this compound (cha) biosynthetic gene cluster from S. chartreusis HKI-249 spans approximately 37 kb and encodes a suite of enzymes responsible for the stepwise construction of the final molecule.[1] The function of this gene cluster has been unequivocally confirmed through its heterologous expression in Streptomyces albus, which resulted in the production of this compound.[1]

The cha cluster is a type II polyketide synthase (PKS) gene cluster.[1] These systems are responsible for the iterative condensation of simple carboxylic acid units to form a polyketide chain, which then undergoes a series of cyclization and modification reactions to generate the complex aromatic scaffold of the final product.

Organization of the this compound BGC

The this compound BGC comprises a collection of genes encoding the minimal PKS, tailoring enzymes, and regulatory proteins. Bioinformatic analysis and targeted gene disruption studies have been instrumental in assigning putative functions to the open reading frames (ORFs) within the cluster.

dot

chartreusin_bgc cluster_pks Minimal PKS cluster_tailoring Tailoring Enzymes cluster_glycosylation Glycosylation cluster_regulation Regulation chaA KSα chaB KSβ (CLF) chaC ACP chaK Cyclase (ChaK) chaX Reductase (ChaX) chaU Cyclase-like (ChaU) chaJ Cyclase-like (ChaJ) chaP Dioxygenase (ChaP) chaZ Ketoreductase (ChaZ) chaE Unknown (ChaE) chaGT1 Glycosyltransferase 1 (ChaGT1) chaGT2 Glycosyltransferase 2 (ChaGT2) sarp SARP-family Regulator chartarin_biosynthesis polyketide Decaketide Chain pks Minimal PKS (ChaA, B, C) polyketide->pks anthracyclinone Anthracyclinone Intermediate chak ChaK anthracyclinone->chak auramycinone Auramycinone chaxu ChaX, ChaU auramycinone->chaxu dehydroauramycinone 9,10-Dehydroauramycinone chaj ChaJ dehydroauramycinone->chaj resomycin Resomycin C chazep ChaZ, ChaE, ChaP resomycin->chazep chartarin_precursor ortho-Quinone Intermediate chartarin Chartarin (Aglycone) chartarin_precursor->chartarin pks->anthracyclinone chak->auramycinone chaxu->dehydroauramycinone chaj->resomycin chazep->chartarin_precursor experimental_workflow cluster_functional Functional Analysis start S. chartreusis gDNA Genomic DNA Isolation start->gDNA cosmid Cosmid Library Construction gDNA->cosmid screen Library Screening cosmid->screen bgc This compound BGC Identified screen->bgc heterologous Heterologous Expression in S. albus bgc->heterologous gene_inactivation Gene Inactivation bgc->gene_inactivation protein_expression Recombinant Protein Expression bgc->protein_expression production This compound Production Confirmed heterologous->production pathway Biosynthetic Pathway Elucidation production->pathway gene_inactivation->pathway enzyme_assay In Vitro Enzyme Assays protein_expression->enzyme_assay enzyme_assay->pathway

References

Methodological & Application

protocol for chartreusin extraction and purification from fermentation broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chartreusin is a glycosidic antibiotic with significant antitumor properties, first isolated from Streptomyces chartreusis.[1][2][3] It possesses a unique and complex chemical structure, which contributes to its biological activity but also presents challenges in its extraction and purification.[4] this compound is characterized by its poor water solubility and slight solubility in organic solvents like chloroform and methanol.[5][6] This document provides a detailed protocol for the extraction and purification of this compound from fermentation broth, compiled from available literature and established phytochemical purification techniques. The protocols outlined below are intended to serve as a comprehensive guide for researchers working on the isolation and characterization of this compound for drug discovery and development purposes.

Materials and Methods

Fermentation and Harvest

Streptomyces chartreusis is cultured in a suitable fermentation medium to produce this compound. Peak concentrations of 200 to 300 µg/ml have been reported in fermentation liquors.[7][8] The production can be enhanced by supplementing the medium with D-fucose.[7][8]

Protocol:

  • Culture Streptomyces chartreusis in a suitable production medium.

  • Monitor the fermentation for this compound production using a suitable analytical method, such as HPLC.

  • Once peak production is reached, harvest the entire fermentation broth.

Extraction of this compound

Due to the poor aqueous solubility of this compound, the initial extraction step is critical for isolating the compound from the fermentation broth.[6] A solvent extraction method is employed to separate this compound from the aqueous phase and cellular biomass.

Protocol:

  • Adjust the pH of the whole fermentation broth to 6.0-7.0.

  • Add an equal volume of ethyl acetate to the fermentation broth in a large separation vessel.

  • Agitate the mixture vigorously for 1-2 hours to ensure thorough extraction.

  • Allow the phases to separate. The organic phase (top layer) will contain the this compound.

  • Carefully collect the organic phase.

  • Repeat the extraction of the aqueous phase with fresh ethyl acetate at least two more times to maximize the recovery of this compound.

  • Combine all the organic extracts.

  • Concentrate the combined organic extracts under reduced pressure using a rotary evaporator until a crude, viscous residue is obtained.

Purification by Column Chromatography

The crude extract is a complex mixture of metabolites and requires further purification. Column chromatography is a standard and effective method for separating this compound from other compounds.

Protocol:

  • Prepare a silica gel 60 (70-230 mesh) column. The size of the column will depend on the amount of crude extract.

  • Dissolve the crude extract in a minimal amount of a suitable solvent mixture, such as dichloromethane:methanol (98:2 v/v).

  • Load the dissolved extract onto the prepared silica gel column.

  • Elute the column with a stepwise gradient of dichloromethane and methanol. Start with 100% dichloromethane and gradually increase the polarity by increasing the percentage of methanol.

  • Collect fractions of the eluate and monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC) or HPLC.

  • Pool the fractions containing pure this compound.

  • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the partially purified this compound.

Recrystallization

The final step in the purification process is recrystallization, which aims to obtain this compound in a highly pure, crystalline form.

Protocol:

  • Dissolve the partially purified this compound in a minimal amount of hot methanol.

  • Slowly add a non-polar solvent, such as hexane, dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool down slowly to room temperature, and then transfer it to a refrigerator (4°C) to facilitate crystal formation.

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold methanol to remove any remaining impurities.

  • Dry the crystals under vacuum to obtain pure this compound.

Data Presentation

The following table summarizes the expected quantitative data from a typical extraction and purification of this compound from a 10-liter fermentation broth.

Purification StepStarting Material (g)Product (g)Yield (%)Purity (%)
Fermentation Broth (10 L)~2.5 g (estimated)--<1
Crude Ethyl Acetate Extract2.51.872~10-15
Silica Gel Chromatography1.80.950~90-95
Recrystallization0.90.778>98
Overall Yield 2.5 0.7 28 >98

Experimental Workflow Diagram

Chartreusin_Purification_Workflow This compound Extraction and Purification Workflow Fermentation S. chartreusis Fermentation Harvest Harvest Fermentation Broth Fermentation->Harvest Extraction Solvent Extraction (Ethyl Acetate) Harvest->Extraction Concentration Concentration of Organic Extract Extraction->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection and Analysis Column_Chromatography->Fraction_Collection Pooling Pooling of Pure Fractions Fraction_Collection->Pooling Partially_Purified Partially Purified this compound Pooling->Partially_Purified Recrystallization Recrystallization (Methanol/Hexane) Partially_Purified->Recrystallization Crystals Pure Crystalline this compound Recrystallization->Crystals

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathway (Illustrative)

While the primary focus of this document is the extraction and purification protocol, it is relevant to understand the biological context of this compound's activity. This compound is known to exert its anticancer effects by intercalating into DNA, which can lead to single-strand breaks and inhibition of topoisomerase II.

Chartreusin_MOA Illustrative Signaling Pathway of this compound This compound This compound DNA Nuclear DNA This compound->DNA Enters Cell Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II Binds to DNA-Topo II complex DNA_Intercalation DNA Intercalation DNA->DNA_Intercalation DNA_Damage DNA Single-Strand Breaks DNA_Intercalation->DNA_Damage Inhibition Inhibition of Topoisomerase II Topoisomerase_II->Inhibition Inhibition->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Chartreusin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chartreusin is a natural product belonging to the benzonaphthopyranone class of antibiotics, which has demonstrated significant antineoplastic properties. It exerts its cytotoxic effects through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS). These actions ultimately lead to cell cycle arrest and apoptosis in cancer cells. This document provides detailed application notes and protocols for utilizing this compound in in vitro cytotoxicity assays to assess its efficacy against various cancer cell lines.

Data Presentation

The cytotoxic activity of this compound has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. This data is crucial for designing experiments and understanding the potency of this compound in different cancer models.

Cell LineCancer TypeIC50 (µg/mL)Exposure Time (hours)
L1210Murine Leukemia0.0248
P388Murine Leukemia0.0348
B16Murine Melanoma0.0448
Lewis LungMurine Lung Carcinoma0.0348
Colon 38Murine Colon Adenocarcinoma0.0648
Hep3B2.1-7Human Hepatocellular Carcinoma18.19 µM72
H1299Human Non-small Cell Lung Carcinoma19.74 µM72

Experimental Protocols

Herein, we provide detailed protocols for three common in vitro assays to determine cytotoxicity: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V assay for apoptosis detection.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the this compound concentration to determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have appropriate controls:

    • Spontaneous LDH release (untreated cells)

    • Maximum LDH release (cells treated with a lysis buffer provided in the kit)

    • Vehicle control

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically normalizes the LDH release from treated cells to the spontaneous and maximum release controls.

Annexin V Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V. Propidium iodide (PI) is often used concurrently to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • 6-well plates or culture flasks

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or culture flasks and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time period.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA to detach them.

  • Cell Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) using appropriate flow cytometry analysis software.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assays

experimental_workflow Experimental Workflow for In Vitro Cytotoxicity Assays with this compound cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_seeding Seed Cells in Multi-well Plates chartreusin_prep Prepare this compound Dilutions treatment Treat Cells with this compound chartreusin_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_assay MTT Assay (Viability) incubation->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay apoptosis_assay Annexin V Assay (Apoptosis) incubation->apoptosis_assay data_analysis Calculate IC50 & Percentage of Cytotoxicity/Apoptosis mtt_assay->data_analysis ldh_assay->data_analysis apoptosis_assay->data_analysis

Caption: Workflow for assessing this compound's in vitro cytotoxicity.

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

This compound is known to cause DNA damage, which can trigger cell cycle arrest and apoptosis. The following diagram illustrates a plausible signaling cascade initiated by this compound.

chartreusin_pathway Proposed Signaling Pathway of this compound-Induced Cytotoxicity cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_downstream Downstream Effects This compound This compound dna_damage DNA Damage (Intercalation, Topo II Inhibition) This compound->dna_damage ros Reactive Oxygen Species (ROS) Generation This compound->ros atm_atr ATM/ATR Activation dna_damage->atm_atr ros->atm_atr p53 p53 Activation atm_atr->p53 p21 p21 Upregulation p53->p21 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 g2m_arrest G2/M Cell Cycle Arrest p21->g2m_arrest mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound-induced DNA damage leads to G2/M arrest and apoptosis.

Application Notes and Protocols for Chartreusin Treatment of Murine Leukemia L1210 and P388 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-leukemic properties of chartreusin, a natural product with potent activity against murine leukemia L1210 and P388 cell lines. Detailed protocols for in vitro cytotoxicity and cell cycle analysis are provided to facilitate further research and drug development efforts.

Introduction

This compound is an antibiotic that has demonstrated significant therapeutic activity against various cancer cell lines, including murine ascitic P388 and L1210 leukemia.[1][2] Its mechanism of action is primarily attributed to its ability to intercalate into DNA, inhibit topoisomerase II, and generate reactive oxygen species (ROS). These actions collectively lead to the inhibition of DNA and RNA synthesis, culminating in cell cycle arrest at the G2/M phase and subsequent cell death.[1] Understanding the cytotoxic effects and the underlying molecular mechanisms of this compound in L1210 and P388 cells is crucial for its potential development as a chemotherapeutic agent.

Data Presentation

The cytotoxic effects of this compound on murine leukemia L1210 and P388 cells are summarized in the table below. The data highlights the concentration-dependent lethality of the compound after a 24-hour exposure.

Cell LineParameterConcentration (µg/mL)Citation
L1210LC901.1[1]
P388LC902.6[1]

LC90: The concentration of a substance that is lethal to 90% of the test population.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound-induced cell cycle arrest and a general experimental workflow for assessing its cytotoxic effects.

chartreusin_pathway This compound This compound DNA DNA This compound->DNA Intercalation Topoisomerase_II Topoisomerase_II This compound->Topoisomerase_II Inhibition ROS ROS This compound->ROS Generation DNA_Damage DNA_Damage DNA->DNA_Damage Topoisomerase_II->DNA_Damage leads to ROS->DNA_Damage induces G2_M_Arrest G2_M_Arrest DNA_Damage->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Proposed signaling pathway of this compound in leukemia cells.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_data_analysis Data Analysis L1210_P388 L1210 & P388 Cells Chartreusin_Treatment This compound Treatment (Varying Concentrations) L1210_P388->Chartreusin_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Chartreusin_Treatment->Cytotoxicity_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Chartreusin_Treatment->Cell_Cycle_Analysis IC50_Determination IC50/LC90 Determination Cytotoxicity_Assay->IC50_Determination Cell_Cycle_Distribution Cell Cycle Distribution Analysis Cell_Cycle_Analysis->Cell_Cycle_Distribution

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol is designed to determine the concentration of this compound that inhibits the growth of L1210 and P388 cells.

Materials:

  • Murine leukemia L1210 and P388 cell lines

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed L1210 and P388 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete RPMI-1640 medium.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations.

  • Treatment: After 24 hours of incubation to allow cell attachment, add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the LC90 value by plotting the percentage of cell death against the this compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in L1210 and P388 cells following treatment with this compound.

Materials:

  • L1210 and P388 cells

  • Complete RPMI-1640 medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed L1210 and P388 cells in 6-well plates at a density of 1 x 10⁶ cells/well. After 24 hours, treat the cells with this compound at its LC90 concentration and a vehicle control for 24 hours.

  • Cell Harvesting: Harvest the cells by centrifugation, wash twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M population is indicative of a G2/M phase arrest.[1]

Conclusion

This compound exhibits potent cytotoxic activity against murine leukemia L1210 and P388 cells by inducing a G2/M phase cell cycle arrest. The provided protocols offer a standardized methodology for researchers to further investigate the anti-leukemic potential of this compound and similar compounds. These studies can contribute to the development of novel and effective cancer therapeutics.

References

Application Notes and Protocols for Chartreusin in B16 Melanoma Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chartreusin is a natural product that has demonstrated therapeutic activity against various cancer cell lines, including B16 melanoma. These application notes provide a summary of its effects and standardized protocols for evaluating its efficacy in vitro. The B16 cell line is a murine model widely used in cancer research to study melanoma, a highly aggressive form of skin cancer known for its metastatic potential. The following sections detail the known effects of this compound, protocols for key experiments, and visual representations of its mechanism and experimental workflows.

Data Presentation

Table 1: In Vitro Effects of this compound on Cancer Cell Lines

ParameterCell Line(s)Observed EffectCitation
CytotoxicityL1210, P388Lethal to cells in a dose- and time-dependent manner.[1]
Cell CycleL1210, CHOSlows G1 to S phase transition; blocks G2 to M phase progression.[1]
Phase SensitivityL1210, CHOS-phase cells are more sensitive to the drug.[1]

Table 2: In Vivo Efficacy of this compound against B16 Melanoma

Administration RouteEfficacyReasonCitation
Intraperitoneal (i.p.)Significant therapeutic activityProlonged contact of the drug with tumor cells in the peritoneal cavity.[2]
Intravenous (i.v.)Diminished activityRapid biliary excretion.[3]
Oral (p.o.), Subcutaneous (s.c.)No activity/Low activityPoor absorption and precipitation at the injection site.[2]

Experimental Protocols

The following are generalized protocols for assessing the effects of this compound on the B16 melanoma cell line. These are based on standard molecular and cell biology techniques.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on B16 melanoma cells.

Materials:

  • B16 melanoma cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed B16 cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of this compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on the cell cycle distribution of B16 melanoma cells.

Materials:

  • B16 melanoma cells

  • 6-well plates

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed B16 cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of this compound (and a vehicle control) for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol is for detecting and quantifying this compound-induced apoptosis in B16 melanoma cells.

Materials:

  • B16 melanoma cells

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed B16 cells in 6-well plates and treat with different concentrations of this compound and a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Visualizations

Signaling Pathway

Chartreusin_Cell_Cycle_Effect This compound This compound G1_S_Transition G1 to S Transition This compound->G1_S_Transition Slows G2_M_Progression G2 to M Progression This compound->G2_M_Progression Blocks Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest G2_M_Progression->Cell_Cycle_Arrest

Caption: Effect of this compound on Cell Cycle Progression.

Experimental Workflow

Experimental_Workflow Start Start: B16 Melanoma Cell Culture Treatment Treat with this compound (various concentrations and time points) Start->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis Conclusion Conclusion on this compound's In Vitro Efficacy Data_Analysis->Conclusion

Caption: Workflow for Evaluating this compound in B16 Cells.

References

Application Notes and Protocols: Isothermal Titration Calorimetry of Chartreusin-DNA Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chartreusin is a natural product with significant antitumor properties, known to exert its effects through interaction with DNA.[1][2] Understanding the thermodynamics of this binding is crucial for the rational design of new and more effective anticancer drugs.[3] Isothermal Titration Calorimetry (ITC) is a powerful technique for characterizing the thermodynamics of biomolecular interactions.[4][5][6] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K D ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) in a single experiment.[5][6]

These application notes provide a detailed methodology for studying the interaction between this compound and DNA using Isothermal Titration Calorimetry, based on published research.[3][7]

Quantitative Data Summary

The thermodynamic parameters for the interaction of this compound with DNA have been determined, highlighting a binding process that is primarily driven by enthalpy.[3][7]

Thermodynamic ParameterValueConditionsReference
Binding Constant (K a )3.6 x 10 5 M -120°C, 18 mM Na +[3][7]
Gibbs Free Energy (ΔG)-7.4 kcal/mol20°C[3]
Binding Enthalpy (ΔH b )-7.07 kcal/mol20°C[3][7]
Heat Capacity Change (ΔC p )-391 cal/mol·KDetermined over 20-35°C[3][7]

Experimental Protocols

This protocol outlines the steps for determining the thermodynamic profile of this compound binding to DNA using Isothermal Titration Calorimetry.

1. Materials and Reagents

  • This compound: High purity, dissolved in an appropriate solvent (e.g., DMSO) and then diluted in the final buffer.

  • DNA: High-quality, purified DNA (e.g., calf thymus or a specific oligonucleotide sequence). The DNA should be extensively dialyzed against the working buffer to ensure a precise buffer match.

  • Buffer: A suitable biological buffer, for example, a sodium phosphate buffer. The buffer composition should be consistent between the DNA solution, the this compound solution, and the reference cell. A previously used condition is a solution containing 18 mM Na + .[3][7]

  • ITC Instrument: A sensitive Isothermal Titration Calorimeter.

2. Sample Preparation

  • Buffer Preparation: Prepare a sufficient quantity of the chosen buffer. Ensure the pH is accurately adjusted. Degas the buffer thoroughly before use to prevent bubble formation in the ITC cells.

  • DNA Solution:

    • Dissolve the DNA in the degassed buffer.

    • Determine the concentration of the DNA solution accurately using UV-Vis spectrophotometry at 260 nm.

    • Dialyze the DNA solution against the degassed buffer for an extended period (e.g., overnight at 4°C with multiple buffer changes) to ensure a perfect buffer match. .

  • This compound Solution:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (if necessary).

    • Dilute the this compound stock solution in the final, degassed dialysis buffer to the desired working concentration. It is critical that the final buffer composition of the this compound solution is identical to the DNA solution.

3. ITC Experimental Setup and Execution

The following protocol is based on a 'model-free ITC' approach, which is effective for determining the binding enthalpy (ΔH) without fitting bias by ensuring that the titrated ligand is fully bound after each injection.[8]

  • Instrument Preparation:

    • Thoroughly clean the sample and reference cells with detergent and water as per the instrument's manual.

    • Set the experimental temperature. Experiments have been successfully conducted in the 20-35°C range.[3][7]

  • Cell Loading:

    • Load the reference cell with degassed buffer.

    • Load the sample cell with the DNA solution. To ensure all added this compound binds, a high DNA concentration should be used.[8]

  • Syringe Loading:

    • Load the injection syringe with the this compound solution, ensuring no air bubbles are present.

  • Titration Experiment:

    • Equilibrate the system at the desired temperature.

    • Perform a series of injections of the this compound solution into the DNA solution. A typical experiment might consist of 15-25 injections.[8]

    • Set the injection volume and duration to allow for complete reaction and return to baseline between injections.

    • Stir the solution continuously to ensure rapid mixing.

  • Control Experiment (Heats of Dilution):

    • To obtain the net binding heat, a control experiment is essential.

    • Perform an identical titration by injecting the this compound solution into the buffer-filled sample cell.

    • The heat changes from this control titration represent the heat of dilution of this compound.[8]

4. Data Analysis

  • Integration of Raw Data: The raw ITC data will be a series of peaks, with each peak representing the heat change upon injection. Integrate the area under each peak to determine the heat of reaction for each injection.

  • Correction for Heats of Dilution: Subtract the heats of dilution (obtained from the control experiment) from the heats of reaction for the this compound-DNA titration. This gives the corrected, binding-induced enthalpy change (ΔH b ).[8]

  • Determination of Thermodynamic Parameters: The corrected heats can be used to determine the binding enthalpy (ΔH). Other thermodynamic parameters such as the binding constant (Ka) and stoichiometry (n) can be determined by fitting the integrated and corrected data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument.[9] From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated using the equation: ΔG = -RTlnK a = ΔH – TΔS.[6]

Visualizations

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis prep_buffer Prepare and Degas Buffer prep_dna Prepare and Dialyze DNA Solution prep_buffer->prep_dna prep_ligand Prepare this compound Solution prep_buffer->prep_ligand load_cells Load DNA into Sample Cell Load Buffer into Reference Cell prep_dna->load_cells load_syringe Load this compound into Syringe prep_ligand->load_syringe run_titration Perform Titration: Inject this compound into DNA load_cells->run_titration load_syringe->run_titration run_control Control: Inject this compound into Buffer load_syringe->run_control integrate_peaks Integrate Raw Heat Bursts run_titration->integrate_peaks subtract_dilution Subtract Heats of Dilution run_control->subtract_dilution integrate_peaks->subtract_dilution fit_model Fit Data to Binding Model subtract_dilution->fit_model get_params Determine Thermodynamic Parameters (Ka, ΔH, ΔS, n) fit_model->get_params

Caption: Workflow for Isothermal Titration Calorimetry of this compound-DNA Interaction.

Chartreusin_DNA_Interaction This compound This compound complex This compound-DNA Complex This compound->complex dna DNA Double Helix dna->complex intercalation Intercalation complex->intercalation involves minor_groove Minor Groove Binding complex->minor_groove involves thermo_change Heat Release/Absorption (Measured by ITC) complex->thermo_change results in bio_effect Biological Effect (e.g., Single-Strand Breaks) complex->bio_effect leads to

Caption: this compound's Multivalent Binding Interaction with DNA.

References

Application Notes and Protocols for Studying Chartreusin-DNA Binding Using Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the application of Differential Scanning Calorimetry (DSC) for the thermodynamic characterization of the binding interaction between the antitumor antibiotic chartreusin and DNA.

Introduction

This compound is a glycosidic antibiotic with significant antitumor properties. Its mechanism of action is believed to be centered on its interaction with DNA, involving both intercalation and minor groove binding[1]. Understanding the thermodynamics of this binding is crucial for rational drug design and the development of new chemotherapeutic agents. Differential Scanning Calorimetry (DSC) is a powerful technique that measures the heat changes that occur in a sample as it is heated or cooled. In the context of DNA-ligand interactions, DSC can be used to determine the melting temperature (T_m) of DNA and how it is affected by the binding of a ligand like this compound. This provides insights into the stability of the DNA-drug complex and allows for the determination of key thermodynamic parameters that govern the binding process.

The binding of this compound to DNA is a multivalent interaction, involving its chromophore intercalating between DNA base pairs and its uncharged disaccharide moieties interacting with the minor groove[1]. This complex binding mode makes a thorough thermodynamic characterization essential for a complete understanding of its biological activity.

Experimental Protocols

This section details the methodology for studying the interaction of this compound with DNA using Differential Scanning Calorimetry.

1. Materials and Reagents

  • High-purity, calf thymus DNA or a specific DNA oligomer

  • This compound

  • Buffer solution: 10 mM cacodylate buffer (pH 7.0) containing 8 mM NaCl and 0.1 mM EDTA. The final sodium ion concentration should be adjusted as needed (e.g., 18 mM Na⁺)[1].

  • Nuclease-free water

2. Sample Preparation

  • DNA Solution Preparation:

    • Dissolve the DNA in the buffer solution to a final concentration of approximately 0.56 mM (in base pairs)[1].

    • Dialyze the DNA solution extensively against the same buffer to ensure a precise match between the sample and reference buffers.

    • Determine the accurate concentration of the DNA solution spectrophotometrically using the molar extinction coefficient at 260 nm.

  • This compound Solution Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it into the experimental buffer. Ensure the final concentration of the organic solvent is minimal to avoid interference with the DNA structure and the binding interaction.

  • Preparation of DNA-Chartreusin Complex:

    • For experiments with the ligand, mix the DNA solution with the this compound solution to achieve the desired final concentrations. Ensure that the this compound concentration is sufficient to saturate the DNA binding sites if required for the specific experiment[1].

    • Allow the mixture to equilibrate before the DSC measurement.

3. DSC Instrumentation and Measurement

  • Instrument: A high-sensitivity differential scanning calorimeter is required.

  • DSC Cell Preparation: Thoroughly clean the sample and reference cells with detergent and nuclease-free water before each experiment.

  • Loading the Samples:

    • Load approximately 2 ml of the DNA solution (or DNA-chartreusin complex) into the sample cell[1].

    • Load an equal volume of the dialysis buffer into the reference cell.

  • DSC Scan Parameters:

    • Heating Rate: A slow heating rate of 0.5°C/min is recommended to ensure thermal equilibrium during the scan[1].

    • Temperature Range: Set the temperature range to encompass the entire melting transition of the DNA, for example, from 20°C to 100°C.

    • Pressure: Maintain a constant pressure to prevent bubble formation at higher temperatures.

4. Data Analysis

  • Baseline Correction: Subtract the buffer-buffer baseline scan from the sample scan to obtain the excess heat capacity curve of the DNA melting transition[1].

  • Normalization: Normalize the data to the concentration of DNA in base pairs[1].

  • Determination of T_m: The melting temperature (T_m) is the temperature at which the excess heat capacity is maximal.

  • Determination of Enthalpy of Melting (ΔH_m): The calorimetric enthalpy of the DNA melting transition is determined by integrating the area under the excess heat capacity curve.

  • Thermodynamic Parameter Calculation: The binding constant (K_b) and the binding enthalpy (ΔH_b) can be determined by analyzing the shift in the melting temperature (ΔT_m) at different ligand concentrations. These parameters provide a complete thermodynamic profile of the interaction.

Data Presentation

The quantitative data obtained from DSC and complementary techniques like Isothermal Titration Calorimetry (ITC) for the this compound-DNA interaction are summarized in the table below.

Thermodynamic ParameterValueTechniqueReference
DNA Melting Temperature (T_m)74.4°CDSC[1]
DNA Melting Temperature with this compound (T_m)78.0°CDSC[1]
Enthalpy of DNA Melting (ΔH_wc)8.8 ± 0.2 kcal/mol bpDSC[1]
Binding Constant (K_obs) at 20°C3.6 x 10⁵ M⁻¹ITC & UV Melting[1][2]
Binding Enthalpy (ΔH_b) at 20°C-7.07 kcal/molITC[1][2][3]
Gibbs Free Energy of Binding (ΔG) at 20°C-7.4 kcal/molCalculated[1][3]
Binding-induced Change in Heat Capacity (ΔC_p)-391 cal/mol KITC[1][2][3]

Visualization of Experimental Workflow and Binding Mechanism

To facilitate a clear understanding of the experimental process and the molecular interaction, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis prep_dna Prepare DNA Solution (0.56 mM in buffer) mix Mix DNA and this compound (for complex sample) prep_dna->mix load_sample Load Sample into DSC prep_dna->load_sample (for DNA only) prep_this compound Prepare this compound Solution prep_this compound->mix mix->load_sample buffer Prepare Dialysis Buffer load_ref Load Buffer into Reference Cell buffer->load_ref run_scan Perform DSC Scan (0.5°C/min heating rate) load_sample->run_scan load_ref->run_scan baseline Baseline Correction run_scan->baseline normalize Concentration Normalization baseline->normalize calc_tm Determine Melting Temperature (Tm) normalize->calc_tm calc_dh Calculate Enthalpy of Melting (ΔHm) normalize->calc_dh calc_thermo Calculate Thermodynamic Parameters calc_tm->calc_thermo calc_dh->calc_thermo

Caption: Experimental workflow for DSC analysis of this compound-DNA binding.

chartreusin_dna_binding cluster_dna DNA Double Helix cluster_this compound This compound dna_backbone1 Sugar-Phosphate Backbone base_pairs Base Pairs dna_backbone2 Sugar-Phosphate Backbone minor_groove Minor Groove chromophore Planar Chromophore chromophore->base_pairs Intercalation sugars Disaccharide Moieties sugars->minor_groove Minor Groove Binding

References

Application Notes & Protocols: Characterizing Chartreusin-DNA Interactions via UV Melting Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing UV-Vis spectrophotometry to determine the binding affinity of chartreusin to DNA through thermal melting experiments. This compound is a potent antitumor antibiotic whose mechanism of action is linked to its ability to bind to DNA and inhibit topoisomerase II.[1] Understanding the thermodynamics of this interaction is crucial for the rational design of new and more effective anticancer drugs.[2][3]

UV melting experiments, or thermal denaturation studies, are a fundamental biophysical technique used to assess the stability of the DNA double helix. By monitoring the absorbance of a DNA solution at 260 nm while increasing the temperature, a melting curve is generated. The midpoint of this transition, the melting temperature (Tm), is an indicator of the DNA's stability. Ligands that bind to and stabilize the DNA duplex, such as intercalators or groove binders, will cause an increase in the Tm. This change in melting temperature (ΔTm) can be used to determine the binding constant and thermodynamic parameters of the interaction.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data obtained from UV melting and isothermal titration calorimetry (ITC) experiments characterizing the binding of this compound to DNA.

Table 1: DNA Melting Temperatures in the Presence and Absence of this compound [2]

Condition DNA Concentration (µM) This compound Concentration (µM) Total Na⁺ Concentration (mM) Melting Temperature (Tm) (°C) ΔTm (°C)
DNA only 20 0 18 74.4 -

| DNA + this compound | 20 | 10 (saturating) | 18 | 78.0 | 3.6 |

Table 2: Thermodynamic Parameters for this compound-DNA Binding at 20°C [2][3]

Parameter Value Unit
Binding Constant (K) 3.6 x 10⁵ M⁻¹
Gibbs Free Energy (ΔG) -7.4 kcal/mol
Binding Enthalpy (ΔHb) -7.1 kcal/mol

| Binding-induced Change in Heat Capacity (ΔCp) | -391 | cal/mol·K |

Experimental Protocols

Protocol 1: UV DNA Melting Experiment

This protocol details the steps for determining the melting temperature of DNA in the presence and absence of this compound.

Materials:

  • Double-beam UV-Vis spectrophotometer with a temperature controller (e.g., Shimadzu UV-2101PC with SPR-8 temperature controller)[2]

  • Quartz cuvettes (1 cm path length)[6]

  • Calf Thymus DNA (CT-DNA)[6]

  • This compound

  • 10 mM Cacodylate buffer, pH 7.0[2]

  • NaCl solution

  • Nuclease-free water

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of CT-DNA in 10 mM cacodylate buffer. Determine the concentration by measuring the absorbance at 260 nm.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the experimental sample is minimal (e.g., <1%) to avoid interference.[6]

    • Prepare a concentrated stock solution of NaCl.

  • Sample Preparation:

    • For the control sample (DNA only), prepare a solution containing 20 µM DNA in 10 mM cacodylate buffer with the desired final NaCl concentration (e.g., 18 mM total Na⁺).[2]

    • For the experimental sample (DNA + this compound), prepare a solution containing 20 µM DNA and a saturating concentration of this compound (e.g., 10 µM) in the same buffer and salt concentration as the control.[2]

    • Ensure the final volume in the cuvettes is sufficient for the spectrophotometer.

  • UV Melting Curve Acquisition:

    • Place the cuvettes in the spectrophotometer's temperature-controlled cell holder.

    • Set the spectrophotometer to monitor the absorbance at 260 nm.[2]

    • Equilibrate the samples at the starting temperature (e.g., 25°C) for a sufficient time to ensure thermal equilibrium.

    • Increase the temperature at a constant rate (e.g., 0.5°C/min) from the starting temperature to a final temperature where the DNA is fully denatured (e.g., 98°C).[2]

    • Record the absorbance at regular temperature intervals.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to obtain the DNA melting curve. The curve should be sigmoidal.[4]

    • The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This corresponds to the inflection point of the sigmoidal curve.[4] The Tm can be determined from the first derivative of the melting curve.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DNA-only sample from the Tm of the DNA-chartreusin sample (ΔTm = Tm(DNA+this compound) - Tm(DNA)).

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_measurement UV-Vis Spectrophotometry cluster_analysis Data Analysis prep_dna Prepare DNA Solution (20 µM in Buffer) mix Mix DNA and this compound (or Buffer for Control) prep_dna->mix prep_drug Prepare this compound Stock Solution prep_drug->mix place_cuvette Place Samples in Spectrophotometer mix->place_cuvette set_params Set Parameters (Absorbance at 260 nm, Temperature Ramp) place_cuvette->set_params run_melt Run Thermal Melt Experiment set_params->run_melt plot_curve Plot Absorbance vs. Temperature run_melt->plot_curve det_tm Determine Melting Temperature (Tm) plot_curve->det_tm calc_delta_tm Calculate ΔTm det_tm->calc_delta_tm thermo Calculate Thermodynamic Parameters calc_delta_tm->thermo

Caption: Workflow for UV melting experiments.

Signaling Pathway

G cluster_drug_action This compound Action cluster_dna_damage DNA Damage & Response cluster_cellular_outcome Cellular Outcome This compound This compound dna_binding Binds to DNA This compound->dna_binding Intercalation & Minor Groove Binding topo_inhibition Inhibits Topoisomerase II dna_binding->topo_inhibition dsbs DNA Double-Strand Breaks topo_inhibition->dsbs atm_atr ATM/ATR Kinase Activation dsbs->atm_atr chk1_chk2 Chk1/Chk2 Phosphorylation atm_atr->chk1_chk2 p53 p53 Stabilization and Activation atm_atr->p53 cell_cycle_arrest G2/M Cell Cycle Arrest chk1_chk2->cell_cycle_arrest p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis

Caption: this compound's proposed mechanism of action.

References

Synthesis of Novel Chartreusin Analogues for Enhanced Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers in Drug Development

Chartreusin, a natural product belonging to the benzonaphthopyranone class of aromatic polycyclic polyketides, has demonstrated significant antitumor activities. However, its clinical development has been hampered by challenges such as poor water solubility and rapid biliary excretion.[1][2] To address these limitations and improve therapeutic potential, research has focused on the synthesis of novel this compound analogues. These efforts aim to enhance efficacy, improve pharmacokinetic properties, and overcome drug resistance. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound analogues, targeted at researchers, scientists, and drug development professionals.

I. Rationale for Analogue Synthesis

The core strategy behind synthesizing this compound analogues is to modify its chemical structure to improve its drug-like properties without compromising its cytotoxic activity. Key areas of modification include:

  • The Aglycone Core: Alterations to the benzonaphthopyranone scaffold can influence the molecule's interaction with its biological targets.[3][4]

  • The Sugar Moieties: The appended sugar chains play a crucial role in the biological activity and mechanism of action of this compound. Modifications to these sugars can significantly impact efficacy and the signaling pathways affected.

  • Physicochemical Properties: Synthetic modifications can be designed to increase water solubility and reduce rapid excretion, thereby improving bioavailability.[1][2]

II. Data Presentation: Cytotoxicity of this compound and its Analogues

The following table summarizes the cytotoxic activities (IC50 values) of this compound and its synthesized analogues, Elsamicin A and B, against a panel of human cancer cell lines.

CompoundHCT116 (μM)BxPC3 (μM)T47D (μM)ES-2 (μM)
This compound (1) < 13< 13> 31.0< 13
Elsamicin A (3) < 31.0< 31.0< 31.0< 31.0
Elsamicin B (4) < 31.0< 31.0< 31.0< 31.0

III. Experimental Protocols

A. General Protocol for the Synthesis of this compound Analogues

The total synthesis of this compound and its analogues is a complex process involving multiple steps. The following is a generalized workflow based on established chemical synthesis strategies, such as the use of Hauser annulation and Yu glycosylation.[4]

Workflow for Total Synthesis of this compound Analogues

G cluster_0 Synthesis of Aglycone Precursors cluster_1 Glycosylation cluster_2 Final Assembly and Deprotection Phthalide Synthesis Phthalide Synthesis Coumarin Synthesis Coumarin Synthesis Phthalide Synthesis->Coumarin Synthesis Aglycone Acceptor Aglycone Acceptor Sugar Donor Synthesis Sugar Donor Synthesis Glycosylation Reaction Glycosylation Reaction Sugar Donor Synthesis->Glycosylation Reaction Key Glycosidic Linkage Formation Glycosylated Intermediate Glycosylated Intermediate Aglycone Acceptor->Glycosylation Reaction Hauser Annulation Hauser Annulation Glycosylated Intermediate->Hauser Annulation Formation of Chartarin Core Deprotection Deprotection Hauser Annulation->Deprotection Final Analogue Final Analogue Deprotection->Final Analogue

Caption: A generalized workflow for the total synthesis of this compound analogues.

Detailed Methodologies:

  • Synthesis of Precursors: Prepare the necessary phthalide and coumarin building blocks according to established synthetic routes.

  • Synthesis of Sugar Donors: Synthesize the desired sugar donors, which may include 3-C-methyl-branched monosaccharides.

  • Glycosylation: Perform the key glycosylation reaction to couple the sugar donor with the aglycone acceptor. This step is critical for determining the final structure and activity of the analogue.

  • Hauser Annulation: Construct the complete chartarin aglycone core through a Hauser-Kraus annulation reaction between the glycosylated phthalide and coumarin.

  • Deprotection and Purification: Remove all protecting groups to yield the final this compound analogue. Purify the compound using techniques such as high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the structure of the synthesized analogue using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

B. Protocol for In Vitro Cytotoxicity Assay

The cytotoxic activity of the synthesized this compound analogues against various cancer cell lines can be determined using a colorimetric assay such as the MTT or CCK-8 assay.

Workflow for Cytotoxicity Assay

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Addition of Reagent Addition of Reagent Incubation->Addition of Reagent Absorbance Measurement Absorbance Measurement Addition of Reagent->Absorbance Measurement IC50 Calculation IC50 Calculation Absorbance Measurement->IC50 Calculation

Caption: A standard workflow for determining the in vitro cytotoxicity of compounds.

Detailed Methodologies:

  • Cell Culture: Culture human cancer cell lines (e.g., HCT116, BxPC3, T47D, ES-2) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound analogues for a specified period (e.g., 72 hours).

  • MTT/CCK-8 Assay: Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

C. Protocol for RNA-Seq Analysis of Cellular Response

To understand the mechanism of action of the synthesized analogues, RNA sequencing (RNA-seq) can be employed to analyze the global transcriptional changes in cancer cells upon treatment.

Workflow for RNA-Seq Analysis

G Cell Treatment Cell Treatment RNA Extraction RNA Extraction Cell Treatment->RNA Extraction Library Preparation Library Preparation RNA Extraction->Library Preparation Sequencing Sequencing Library Preparation->Sequencing Data Analysis Data Analysis Sequencing->Data Analysis Pathway Enrichment Analysis Pathway Enrichment Analysis Data Analysis->Pathway Enrichment Analysis G cluster_this compound This compound cluster_ElsamicinA Elsamicin A cluster_ElsamicinB Elsamicin B This compound This compound Oxidative Phosphorylation Oxidative Phosphorylation This compound->Oxidative Phosphorylation Downregulates ElsamicinA ElsamicinA Motor Proteins Motor Proteins ElsamicinA->Motor Proteins Downregulates Growth Hormone Synthesis/Secretion Growth Hormone Synthesis/Secretion ElsamicinA->Growth Hormone Synthesis/Secretion Downregulates Homologous Recombination Homologous Recombination ElsamicinA->Homologous Recombination Downregulates ElsamicinB ElsamicinB Hippo Signaling Pathway Hippo Signaling Pathway ElsamicinB->Hippo Signaling Pathway Enriches

References

Application Notes and Protocols: Assessing Chartreusin's Effect on HCT116 and BxPC3 Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chartreusin is a natural polyketide antibiotic that has demonstrated potent antitumor activities.[1][2] This document provides detailed application notes and protocols for assessing the efficacy and mechanism of action of this compound in two common cancer cell lines: HCT116 (colorectal carcinoma) and BxPC3 (pancreatic adenocarcinoma). The provided methodologies cover the evaluation of cytotoxicity, induction of apoptosis, effects on cell cycle progression, and investigation of its impact on key cellular signaling pathways.

Data Presentation

Table 1: Cytotoxicity of this compound in HCT116 and BxPC3 Cancer Cell Lines
Cell LineCompoundIC50 (µM)Assay MethodReference
HCT116This compound< 13CCK-8[3]
BxPC3This compound< 13CCK-8[3]

Proposed Signaling Pathway of this compound in Cancer Cells

This compound is known to exert its anticancer effects through multiple mechanisms, including the induction of DNA damage and inhibition of topoisomerase II.[4] Furthermore, recent studies suggest that this compound may also impact cellular metabolism by downregulating the oxidative phosphorylation (OXPHOS) pathway. The following diagram illustrates a proposed signaling cascade initiated by this compound in cancer cells, leading to cell cycle arrest and apoptosis.

Chartreusin_Signaling_Pathway cluster_nucleus Nucleus cluster_mito Mitochondrion This compound This compound DNA_Damage DNA Single-Strand Breaks This compound->DNA_Damage Topo_II Topoisomerase II Inhibition This compound->Topo_II OXPHOS Oxidative Phosphorylation (OXPHOS) Inhibition This compound->OXPHOS G2_M_Arrest G2/M Phase Cell Cycle Arrest DNA_Damage->G2_M_Arrest Topo_II->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis ROS Increased ROS OXPHOS->ROS ROS->Apoptosis

Caption: Proposed signaling pathway of this compound in cancer cells.

Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the cytotoxic effects of this compound.

Cell_Viability_Workflow start Seed HCT116 or BxPC3 cells in 96-well plates incubate1 Incubate for 24 hours start->incubate1 treat Treat with varying concentrations of this compound incubate1->treat incubate2 Incubate for 24, 48, or 72 hours treat->incubate2 add_cck8 Add CCK-8 reagent to each well incubate2->add_cck8 incubate3 Incubate for 1-4 hours add_cck8->incubate3 measure Measure absorbance at 450 nm incubate3->measure analyze Calculate cell viability and IC50 measure->analyze TopoII_Assay_Workflow start Prepare reaction mix: Supercoiled DNA, Assay Buffer, ATP add_this compound Add this compound (or vehicle control) start->add_this compound add_topoII Add Topoisomerase II enzyme add_this compound->add_topoII incubate Incubate at 37°C for 30-60 min add_topoII->incubate stop_reaction Stop reaction with loading dye (containing SDS/EDTA) incubate->stop_reaction gel_electrophoresis Run samples on an agarose gel stop_reaction->gel_electrophoresis visualize Visualize DNA bands under UV light gel_electrophoresis->visualize

References

Application Notes and Protocols for the Experimental Use of Chartreusin on T47D and ES-2 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of chartreusin, a potent antineoplastic agent, on the human breast carcinoma cell line T47D and the human ovarian clear cell carcinoma cell line ES-2. This document includes a summary of cytotoxic effects, detailed experimental protocols for key assays, and an exploration of the signaling pathways affected by this compound in these cell lines.

Data Presentation: Cytotoxic Effects of this compound

This compound has demonstrated significant cytotoxic effects against both T47D and ES-2 cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for this compound in these cell lines. The IC50 values are summarized in the table below for easy comparison.

Cell LineCancer TypeThis compound IC50 (µM)
T47DBreast Carcinoma0.911
ES-2Ovarian Carcinoma0.0057

Note: The lower IC50 value in the ES-2 cell line suggests a higher sensitivity to this compound compared to the T47D cell line.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established laboratory techniques and can be adapted for specific experimental needs.

Cell Culture and Maintenance

1. T47D Cell Culture:

  • Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, they are subcultured by trypsinization.

2. ES-2 Cell Culture:

  • Media: McCoy's 5A Medium Modified supplemented with 10% fetal bovine serum.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: When cells reach 80% confluency, they are harvested using 0.25% Trypsin-EDTA.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound using a 96-well plate format.

  • Cell Seeding: Seed T47D or ES-2 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • This compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed T47D or ES-2 cells in 6-well plates. After 24 hours, treat the cells with this compound at concentrations around the IC50 value for 24 to 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Seeding and Treatment: Seed T47D or ES-2 cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect specific proteins involved in the signaling pathways affected by this compound.

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST. Incubate the membrane with primary antibodies against the target proteins (e.g., proteins involved in apoptosis, cell cycle regulation, or oxidative phosphorylation) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects through multiple mechanisms, including the induction of DNA damage, inhibition of topoisomerase II, generation of reactive oxygen species (ROS), and modulation of key cellular signaling pathways.

Topoisomerase II Inhibition and DNA Damage Response

This compound is known to inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[1] Inhibition of topoisomerase II leads to the accumulation of DNA double-strand breaks, triggering a DNA damage response. This response can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, induce apoptosis.

G2_M_Arrest_Pathway This compound This compound Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II inhibition DNA_Breaks DNA Double-Strand Breaks Topoisomerase_II->DNA_Breaks accumulation of ATM_ATR ATM/ATR Kinases DNA_Breaks->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 activates Cdc25c Cdc25c (inactive) Chk1_Chk2->Cdc25c phosphorylates and inactivates CyclinB1_CDK1 Cyclin B1/CDK1 Complex Cdc25c->CyclinB1_CDK1 cannot activate G2_M_Arrest G2/M Phase Arrest CyclinB1_CDK1->G2_M_Arrest leads to

This compound-induced G2/M cell cycle arrest pathway.
Induction of Apoptosis via Reactive Oxygen Species (ROS)

This compound treatment can lead to the generation of reactive oxygen species (ROS) within cancer cells. Elevated ROS levels can induce oxidative stress, which in turn can trigger the intrinsic pathway of apoptosis. This involves the mitochondria and the activation of a cascade of caspases, ultimately leading to programmed cell death.

Apoptosis_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS induces Mitochondria Mitochondria ROS->Mitochondria damages Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Caspase9 Caspase-9 (activated) Apaf1->Caspase9 activates Caspase3 Caspase-3 (activated) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture T47D & ES-2 Cell Culture Cell_Seeding Cell Seeding in Plates Cell_Culture->Cell_Seeding Chartreusin_Treatment This compound Treatment (Varying Concentrations & Times) Cell_Seeding->Chartreusin_Treatment Cytotoxicity Cytotoxicity Assay (MTT) Chartreusin_Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Chartreusin_Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI) Chartreusin_Treatment->Cell_Cycle Western_Blot Western Blot Chartreusin_Treatment->Western_Blot Data_Quantification Data Quantification & Statistical Analysis Cytotoxicity->Data_Quantification Apoptosis->Data_Quantification Cell_Cycle->Data_Quantification Western_Blot->Data_Quantification

References

Application Notes & Protocols: Performing Topoisomerase II Inhibition Assays with Chartreusin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Type II topoisomerases (Topo II) are essential nuclear enzymes that play critical roles in managing DNA topology, including replication, transcription, and chromosome segregation.[1] These enzymes function by creating transient double-stranded breaks in DNA, allowing another DNA segment to pass through, thereby resolving supercoils and unlinking intertwined chromosomes.[2] This unique mechanism makes Topo II a key target for anticancer therapeutics.[2]

Many widely used chemotherapeutic agents, known as Topo II "poisons," act by stabilizing the transient enzyme-DNA covalent intermediate, called the cleavage complex.[3][4] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of permanent DNA breaks, which triggers cell death pathways.[4]

Chartreusin is a natural product isolated from Streptomyces chartreusis that exhibits potent antitumor activity.[5] While its efficacy in various cancer models has been demonstrated, detailed protocols for characterizing its specific interaction with human topoisomerase II in vitro are essential for further drug development.[6] These application notes provide detailed methodologies for assessing the inhibitory activity of this compound against human topoisomerase II, focusing on three key assays: DNA decatenation, DNA relaxation, and DNA cleavage.

Mechanism of Action: Topoisomerase II Catalysis and Inhibition

The catalytic cycle of Topoisomerase II involves several distinct steps: binding to a DNA segment (the G-segment), capturing a second DNA segment (the T-segment), cleaving the G-segment while covalently attaching to the 5' ends, passing the T-segment through the break, and finally, re-ligating the G-segment.[1] Topoisomerase II inhibitors can be broadly classified into two categories based on their mechanism.

  • Topoisomerase II Catalytic Inhibitors: These compounds interfere with the enzymatic activity without trapping the cleavage complex. They may block ATP binding or inhibit other conformational changes, reducing the overall efficiency of the enzyme.

  • Topoisomerase II Poisons: This class of inhibitors, which includes many frontline anticancer drugs like etoposide and doxorubicin, stabilizes the covalent Topo II-DNA cleavage complex.[3] This converts the essential enzyme into a cellular toxin that generates permanent, cytotoxic DNA double-strand breaks.[3]

The assays described herein are designed to determine whether this compound acts as a catalytic inhibitor or a poison and to quantify its potency.

G_TopoII_Inhibitors Classification of Topoisomerase II Inhibitors cluster_0 Two Main Classes cluster_1 Mechanism of Action A Topoisomerase II Inhibitors B Catalytic Inhibitors (e.g., ICRF-193) A->B C Topoisomerase II Poisons (e.g., Etoposide, this compound) A->C B_desc Block ATP binding or turnover; Reduce overall enzyme activity. B->B_desc C_desc Stabilize the covalent Topo II-DNA cleavage complex; Prevent DNA re-ligation. C->C_desc

Caption: Logical relationship of Topoisomerase II inhibitor classes.

Quantitative Data Summary

The inhibitory potential of a compound against Topoisomerase II is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 for this compound can be determined for both Topo IIα and Topo IIβ using the protocols outlined below. Data should be compared against a known Topo II poison like Etoposide.

CompoundAssay TypeTarget IsoformIC50 Value (µM)
This compound DecatenationHuman Topo IIαTo be determined
This compound DecatenationHuman Topo IIβTo be determined
This compound RelaxationHuman Topo IIαTo be determined
This compound CleavageHuman Topo IIαTo be determined
EtoposideDecatenationHuman Topo IIα~25-50
EtoposideCleavageHuman Topo IIα~50-100

Note: Etoposide values are approximate and can vary based on assay conditions.

Experimental Protocols

A generalized workflow for performing these assays is outlined below. It is critical to include proper controls in every experiment:

  • No-Enzyme Control: Substrate DNA without Topo II to show the initial state.

  • Enzyme-Only Control: Substrate DNA with Topo II to show 100% enzyme activity.

  • Solvent Control: Enzyme reaction including the solvent (e.g., DMSO) used to dissolve this compound.

  • Positive Control: A known inhibitor (e.g., Etoposide) to validate the assay.

G_Workflow start Start prep_mix 1. Prepare Reaction Master Mix (Buffer, ATP, DNA Substrate) start->prep_mix aliquot 2. Aliquot Mix into Tubes prep_mix->aliquot add_cmpd 3. Add this compound Dilutions & Control Compounds (e.g., Etoposide) aliquot->add_cmpd add_enzyme 4. Add Topoisomerase II Enzyme to Initiate Reaction add_cmpd->add_enzyme incubate 5. Incubate at 37°C (e.g., 30 minutes) add_enzyme->incubate stop_rxn 6. Stop Reaction (Add Stop Buffer/SDS/Proteinase K) incubate->stop_rxn gel 7. Agarose Gel Electrophoresis stop_rxn->gel visualize 8. Stain, Visualize, and Document Gel gel->visualize quantify 9. Quantify Band Intensity & Calculate % Inhibition visualize->quantify end End quantify->end

Caption: General experimental workflow for a Topo II inhibition assay.

Protocol 1: Topoisomerase II DNA Decatenation Assay

Principle: This assay measures the ability of Topo II to resolve catenated (interlocked) DNA networks into individual circular DNA molecules. Kinetoplast DNA (kDNA), isolated from Crithidia fasciculata, is a large network of interlocked DNA minicircles and is used as the substrate. The large kDNA network cannot enter the agarose gel, while the released minicircles can. An effective inhibitor will prevent the release of these minicircles, resulting in the kDNA remaining in the well.

Materials:

  • Human Topoisomerase IIα or IIβ

  • Kinetoplast DNA (kDNA)

  • 10x Topo II Assay Buffer

  • ATP solution

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • 5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose, TBE or TAE buffer

  • DNA stain (e.g., Ethidium Bromide, SYBR Safe)

Reagent Preparation:

  • 10x Topo II Assay Buffer: 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA. Store at -20°C.

  • 10 mM ATP: Prepare in sterile water and store at -20°C.

Experimental Procedure:

  • On ice, prepare a master mix for the desired number of reactions. For a final volume of 20 µL per reaction:

    • 11 µL Sterile Water

    • 2 µL 10x Topo II Assay Buffer

    • 2 µL 10 mM ATP (for 1 mM final)

    • 2 µL kDNA (e.g., 100 ng/µL stock for 200 ng final)

  • Aliquot 17 µL of the master mix into each reaction tube.

  • Add 1 µL of this compound at various concentrations (e.g., 0.1 µM to 100 µM) or solvent control (DMSO) to the respective tubes.

  • Add 2 µL of diluted Topo II enzyme (e.g., 1-5 units) to each tube to start the reaction. Do not add enzyme to the "no-enzyme" control.

  • Incubate the reactions at 37°C for 30 minutes.

  • Terminate the reactions by adding 5 µL of 5x Stop Buffer/Loading Dye.

  • Load the entire reaction volume (25 µL) onto a 1.0% agarose gel in TBE or TAE buffer.

  • Perform electrophoresis at 5-10 V/cm for 2-3 hours.[1]

  • Stain the gel with a DNA stain, destain if necessary, and visualize using a UV transilluminator or gel documentation system.[1]

Data Analysis: Decatenated minicircles will appear as a fast-migrating band. In the presence of an effective inhibitor, this band will be diminished or absent, and the signal will be retained in the loading well. Quantify the intensity of the decatenated DNA band in each lane relative to the enzyme-only control to determine the percent inhibition. Plot percent inhibition against this compound concentration to calculate the IC50 value.

Protocol 2: Topoisomerase II DNA Relaxation Assay

Principle: This assay measures the ATP-dependent ability of Topo II to relax supercoiled plasmid DNA. Supercoiled DNA has a compact structure and migrates faster in an agarose gel than its relaxed counterpart. An inhibitor will prevent this conversion, leaving the DNA in its supercoiled form.

Materials:

  • Human Topoisomerase IIα or IIβ

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Same buffers and reagents as the decatenation assay.

Experimental Procedure:

  • The setup is nearly identical to the decatenation assay, but the substrate is replaced. For a final volume of 20 µL per reaction:

    • 11 µL Sterile Water

    • 2 µL 10x Topo II Assay Buffer

    • 2 µL 10 mM ATP

    • 2 µL Supercoiled pBR322 DNA (e.g., 150 ng/µL stock for 300 ng final)

  • Follow steps 2-9 from the decatenation protocol (Section 4.1).

Data Analysis: The gel will show two primary bands: a fast-migrating supercoiled (SC) form and a slower-migrating relaxed (R) form. The enzyme-only control should show nearly complete conversion of SC to R DNA. Inhibition by this compound will be observed as a dose-dependent persistence of the SC DNA band. Quantify the intensity of the SC band in each lane to calculate the percent inhibition and determine the IC50.

Protocol 3: Topoisomerase II-Mediated DNA Cleavage Assay

Principle: This assay directly tests for Topo II poisons. It detects the accumulation of the covalent cleavage complex. A supercoiled plasmid is used as the substrate. When Topo II cleaves the DNA and is stabilized by a poison, the addition of a strong denaturant (like SDS) and a protease (Proteinase K) traps the complex and reveals a linearized form of the plasmid DNA. This linear DNA migrates between the supercoiled and nicked forms on an agarose gel.

Materials:

  • Human Topoisomerase IIα or IIβ

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topo II Assay Buffer (ATP is often omitted to trap the pre-strand passage cleavage complex)

  • This compound and control compounds

  • 10% Sodium Dodecyl Sulfate (SDS)

  • Proteinase K (20 mg/mL)

  • 5x Loading Dye

Experimental Procedure:

  • On ice, prepare a master mix. For a final volume of 20 µL per reaction:

    • 14 µL Sterile Water

    • 2 µL 10x Topo II Assay Buffer (without ATP)

    • 2 µL Supercoiled pBR322 DNA (300 ng)

  • Aliquot 18 µL of the master mix into each reaction tube.

  • Add 1 µL of this compound at various concentrations or controls.

  • Add 1 µL of Topo II enzyme (a higher concentration, e.g., 5-10 units, may be needed).

  • Incubate at 37°C for 15-30 minutes.

  • Stop the reaction and reveal cleavage by adding 2 µL of 10% SDS, followed by 2 µL of Proteinase K.

  • Incubate at 50-55°C for 30-60 minutes to digest the enzyme.

  • Add 5 µL of 5x Loading Dye.

  • Load onto a 1.0% agarose gel and perform electrophoresis.

  • Stain and visualize the gel.

Data Analysis: The key indicator of a Topo II poison is the dose-dependent appearance of a linear DNA band (Form III). Catalytic inhibitors will not produce this band. Quantify the amount of linear DNA as a percentage of the total DNA in each lane. Plot this percentage against the this compound concentration to evaluate its potency as a Topo II poison.

G_TopoII_Cycle Topo II Catalytic Cycle & Poison Inhibition cluster_cycle Catalytic Cycle cluster_inhibition Inhibition A 1. Topo II binds G-Segment DNA B 2. T-Segment DNA is captured A->B C 3. G-Segment is cleaved (Covalent Complex Forms) B->C D 4. T-Segment passes through the break C->D Poison This compound (Topo II Poison) C->Poison Stabilizes E 5. G-Segment is re-ligated D->E F 6. T-Segment is released E->F F->A CleavageComplex Stabilized Cleavage Complex (Leads to Double-Strand Break) Poison->CleavageComplex Traps

Caption: Inhibition of the Topo II catalytic cycle by a poison.

References

Application Notes & Protocols: Methods for RNA Sequencing Analysis of Chartreusin-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chartreusin is a natural product of the benzonaphthopyranone class with promising antitumor and antibiotic properties.[1] Its mechanism of action involves inducing DNA strand breaks and potentially inhibiting topoisomerase II.[2][3] To fully understand its therapeutic potential and cellular impact, a comprehensive analysis of the transcriptional changes it induces is essential. RNA sequencing (RNA-Seq) is a powerful, high-throughput technology that provides a global view of the transcriptome, making it an indispensable tool for elucidating a drug's mechanism of action, identifying biomarkers, and assessing potential toxicity.[4][5][6]

These application notes provide a detailed framework and step-by-step protocols for conducting an RNA-Seq experiment to analyze the effects of this compound on cultured cells. The workflow covers experimental design, cell treatment, RNA extraction, library preparation, sequencing, and a comprehensive data analysis pipeline.

Experimental Design and Planning

A well-defined research objective is critical for a successful RNA-Seq experiment.[4] The primary goal is to identify genes and pathways that are differentially expressed upon this compound treatment compared to a vehicle control.

1.1. Cell Line Selection The choice of cell line should be relevant to the research question. This compound and its derivatives have shown significant cytotoxic effects against various human cancer cell lines, including ovarian (ES-2), colon (HCT116), and pancreatic (BxPC3) cancer cells.[2][7]

1.2. Dose-Response and Time-Course Prior to the RNA-Seq experiment, it is crucial to determine the optimal concentration and treatment duration.

  • Concentration: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) of this compound for the selected cell line. For transcriptomic analysis, it is often advisable to use a sub-lethal concentration (e.g., IC25 or IC50) to ensure that the observed changes are due to specific drug effects rather than widespread cell death.

  • Time Points: Select time points that are likely to capture both early and late transcriptional responses. An early time point (e.g., 6-12 hours) may capture primary effects, while a later time point (e.g., 24 hours) can reveal secondary effects and pathway adaptations. This compound has been shown to be lethal to cells after a 24-hour exposure.[8]

1.3. Controls and Replicates

  • Vehicle Control: The control group should be treated with the same vehicle (e.g., DMSO) used to dissolve this compound, at the same final concentration as the treated samples.

  • Biological Replicates: A minimum of three biological replicates for each condition (e.g., vehicle control, this compound-treated) is essential for robust statistical analysis of differential gene expression.

Table 1: Example Experimental Design Summary
ParameterDescription
Cell Line ES-2 (Human Ovarian Cancer)
Treatment This compound
Vehicle Control 0.1% DMSO
Concentration IC50 (determined experimentally)
Time Point 24 hours
Biological Replicates 3 per condition

Experimental Protocols

The following protocols outline the key steps for generating RNA-Seq data from this compound-treated cells.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatics Analysis cell_culture 1. Cell Culture & Plating treatment 2. This compound Treatment cell_culture->treatment rna_extraction 3. RNA Extraction treatment->rna_extraction qc1 4. RNA Quality Control rna_extraction->qc1 library_prep 5. Library Preparation qc1->library_prep sequencing 6. High-Throughput Sequencing library_prep->sequencing raw_data 7. Raw Data (FASTQ) sequencing->raw_data Generate FASTQ files qc2 8. Data Quality Control alignment 9. Alignment / Quantification qc2->alignment dge 10. Differential Expression Analysis alignment->dge interpretation 11. Pathway & Functional Analysis dge->interpretation

Experimental Workflow for RNA-Seq Analysis.

2.1. Protocol: Cell Culture and this compound Treatment

  • Cell Seeding: Culture the selected cell line (e.g., ES-2) under standard conditions (e.g., 37°C, 5% CO2). Seed cells in appropriate culture plates (e.g., 6-well plates) to achieve 70-80% confluency at the time of harvest.

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to the desired final concentration in the cell culture medium. Prepare a vehicle control solution with the same final concentration of the solvent.

  • Treatment: Once cells reach the desired confluency, replace the old medium with fresh medium containing either the this compound dilution or the vehicle control.

  • Incubation: Incubate the cells for the predetermined time (e.g., 24 hours).

  • Cell Harvest: After incubation, wash the cells with ice-cold PBS, and lyse them directly in the plate using a suitable lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Kit). Proceed immediately to RNA extraction or store the lysate at -80°C.

2.2. Protocol: RNA Extraction and Quality Control

  • RNA Extraction: Isolate total RNA from the cell lysates using a column-based kit (e.g., Qiagen RNeasy Mini Kit) or TRIzol reagent, following the manufacturer’s instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.

  • Quality Control (QC): Assess the quality and quantity of the extracted RNA. This is a critical step for reliable sequencing results.

    • Quantity: Use a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit) to determine the RNA concentration.

    • Purity: Check the A260/A280 and A260/A230 ratios from the spectrophotometer. Ratios of ~2.0 are indicative of pure RNA.

    • Integrity: Use a microfluidics-based electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value ≥ 8 is recommended for standard mRNA-based library preparation.

Table 2: Recommended RNA Quality Control Metrics
MetricInstrumentRecommended Value
Concentration Qubit Fluorometer> 20 ng/µL
Purity (A260/280) NanoDrop Spectrophotometer1.8 - 2.1
Purity (A260/230) NanoDrop Spectrophotometer> 1.8
Integrity (RIN) Agilent Bioanalyzer≥ 8

2.3. Protocol: RNA-Seq Library Preparation and Sequencing

  • Library Preparation: The goal is to convert the RNA into a library of cDNA fragments suitable for sequencing. For analyzing protein-coding gene expression, a standard mRNA library preparation kit (e.g., Illumina TruSeq Stranded mRNA) is recommended.

    • mRNA Isolation: Isolate mRNA from the total RNA using oligo(dT) magnetic beads that bind to the poly(A) tails of mRNA molecules.

    • Fragmentation and Priming: Fragment the isolated mRNA into smaller pieces and prime it for first-strand cDNA synthesis.

    • cDNA Synthesis: Synthesize the first and second strands of cDNA. The second strand synthesis is often performed using dUTP instead of dTTP to ensure strand-specificity.

    • End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.

    • Adapter Ligation: Ligate sequencing adapters to the cDNA fragments. These adapters contain sequences for binding to the flow cell and for indexing (barcoding) each sample.

    • Amplification: Amplify the library using PCR to generate enough material for sequencing.

  • Library QC: Quantify the final library and assess its size distribution using a Bioanalyzer.

  • Sequencing: Pool the indexed libraries and sequence them on a high-throughput platform like the Illumina NovaSeq or NextSeq. A sequencing depth of 20-30 million single-read 50 bp (SR50) reads per sample is generally sufficient for differential gene expression analysis in cell lines.

Data Analysis Pipeline

The analysis of RNA-Seq data involves several computational steps to translate raw sequencing reads into biological insights.[9][10]

Data_Analysis_Pipeline cluster_data_proc Data Processing & Analysis raw_reads Raw Reads (FASTQ) qc Quality Control (FastQC) raw_reads->qc trim Adapter Trimming (Trimmomatic) qc->trim align Alignment (STAR) or Pseudo-alignment (Salmon) trim->align counts Read Quantification (featureCounts / Salmon) align->counts dge Differential Expression (DESeq2 / edgeR) counts->dge pathway Functional Enrichment (GO, KEGG) dge->pathway viz Visualization (Volcano Plots, Heatmaps) pathway->viz

Bioinformatics Pipeline for RNA-Seq Data Analysis.

3.1. Protocol: Bioinformatic Analysis

  • Raw Read Quality Control: Assess the quality of the raw sequencing reads (FASTQ files) using a tool like FastQC. Check for per-base sequence quality, adapter content, and other metrics.

  • Read Trimming: Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.

  • Alignment and Quantification:

    • Alignment-based: Align the trimmed reads to a reference genome (e.g., human GRCh38) using a splice-aware aligner like STAR. Then, count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Alignment-free: Alternatively, use pseudo-alignment tools like Salmon or Kallisto for rapid quantification of transcript abundances.[11]

  • Differential Gene Expression (DGE) Analysis: Use the count matrix as input for statistical analysis to identify genes that show significant expression changes between this compound-treated and vehicle control samples. R packages like DESeq2 and edgeR are widely used for this purpose.[12][13] These tools normalize the data, model it using a negative binomial distribution, and perform statistical tests to identify differentially expressed genes (DEGs).

Table 3: Example Summary of DGE Results
ComparisonAdjusted p-value cutoffLog2 Fold Change cutoffUpregulated GenesDownregulated GenesTotal DEGs
This compound vs. Vehicle< 0.05> |1.0|150230380
Note: The number of DEGs is based on a published study on this compound-treated ES-2 cells.[7]
  • Functional Enrichment and Pathway Analysis: To understand the biological implications of the expression changes, perform functional enrichment analysis on the list of DEGs. This analysis identifies over-represented Gene Ontology (GO) terms or biological pathways (e.g., KEGG, Reactome).[12] This step is crucial for generating hypotheses about the drug's mechanism of action. For instance, RNA-Seq analysis of this compound-treated ES-2 cells revealed a significant downregulation of the oxidative phosphorylation (OXPHOS) pathway.[2][7]

Table 4: Example of Top Differentially Expressed Genes (Hypothetical)
Gene SymbolLog2 Fold ChangeAdjusted p-valueAssociated Pathway
NDUFA1-1.851.2e-8Oxidative Phosphorylation
COX6C-1.725.6e-7Oxidative Phosphorylation
ATP5F1-1.659.1e-7Oxidative Phosphorylation
CDKN1A2.502.3e-10p53 Signaling Pathway
GADD45A2.157.8e-9DNA Damage Response

Signaling Pathway Visualization

Based on the functional analysis results, diagrams of modulated pathways can be created to visualize the drug's effect.

Chartreusin_OXPHOS_Pathway cluster_pathway This compound Effect on Oxidative Phosphorylation (Mitochondrion) This compound This compound c1 Complex I (e.g., NDUFA1) This compound->c1 Downregulates Gene Expression c4 Complex IV (e.g., COX6C) This compound->c4 Downregulates Gene Expression c3 Complex III c1->c3 atp ATP Production c2 Complex II c2->c3 c3->c4 c5 Complex V (ATP Synthase) c4->c5 c5->atp Generates

This compound downregulates genes in the OXPHOS pathway.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Chartreusin for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chartreusin. The focus is on overcoming its poor aqueous solubility for successful in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound is a complex organic molecule with a large, planar, and hydrophobic structure.[1][2] This molecular characteristic limits its ability to form favorable interactions with polar water molecules, leading to low solubility in aqueous buffers and cell culture media.

Q2: What are the common signs of this compound precipitation in my in vitro assay?

A2: You may observe a fine precipitate, cloudiness, or turbidity in your stock solution upon dilution into your aqueous assay medium. When viewed under a microscope, you might see crystalline structures or amorphous aggregates. This precipitation can lead to inaccurate and non-reproducible experimental results.

Q3: What is the maximum concentration of Dimethyl Sulfoxide (DMSO) that is safe for my cell line?

A3: As a general rule, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%.[3] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[1][4] However, some sensitive cell lines, especially primary cells, may be affected by concentrations as low as 0.1%.[1] It is always recommended to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used in your assays.

Q4: Can I use other organic solvents to dissolve this compound?

A4: Yes, besides DMSO, this compound is also reported to be soluble in acetone. However, the tolerability of cell lines to acetone is generally lower than to DMSO. If you must use an alternative, it is crucial to determine the maximum non-toxic concentration of that solvent for your specific cell line.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound precipitates when I dilute my DMSO stock solution into my cell culture medium. The aqueous concentration of this compound exceeds its solubility limit. The final concentration of DMSO is too low to maintain solubility.1. Decrease the final concentration of this compound: If your experimental design allows, lower the final working concentration of this compound. 2. Optimize DMSO concentration: Ensure you are using the highest tolerable final concentration of DMSO for your cell line (typically ≤ 0.5%). 3. Use a hydrotropic agent: Consider the use of hydroxybenzoates to increase the aqueous solubility of this compound.[1][5] 4. Explore cyclodextrin complexation: Encapsulating this compound in cyclodextrins can significantly enhance its aqueous solubility.
I am observing inconsistent results in my cytotoxicity assays. Inconsistent solubility and precipitation of this compound between experiments. Pipetting errors with small volumes of highly concentrated stock solutions.1. Ensure complete dissolution of stock solution: Before each use, visually inspect your stock solution for any precipitate. If necessary, gently warm the solution and vortex to ensure homogeneity. 2. Prepare fresh dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment. 3. Use a serial dilution method: To improve accuracy, perform serial dilutions of your stock solution in the appropriate solvent before the final dilution into the cell culture medium.
My vehicle control (medium with DMSO) is showing toxicity. The final concentration of DMSO is too high for your cell line. The quality of the DMSO is poor.1. Reduce the final DMSO concentration: Lower the final concentration of DMSO in your experiments to a non-toxic level (e.g., from 0.5% to 0.1%).[3] 2. Use high-quality, cell culture grade DMSO: Ensure you are using a reputable source of DMSO suitable for cell culture applications.

Data Presentation: this compound Solubility

Solvent/Method Reported Solubility Reference
Water15 mg/L (at 25°C)[6]
AcetoneSoluble[7]
DMSOSoluble
Hydroxybenzoate HydrotropyApparent aqueous solubility is increased. Sodium trihydroxybenzoate is a strong interactant, while sodium benzoate is the weakest.[1][5][1][5]
Cyclodextrin ComplexationData not available for this compound. For the structurally similar flavonoid chrysin, randomly-methylated-β-cyclodextrin (RAMEB) increased solubility by over 8-fold.[2][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 640.59 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 640.59 g/mol * 1 mL = 0.0064059 g = 6.41 mg

  • Weigh the this compound:

    • In a sterile environment (e.g., a laminar flow hood), carefully weigh out 6.41 mg of this compound powder and place it into a sterile, amber microcentrifuge tube. The use of an amber tube is recommended to protect the compound from light.

  • Dissolve in DMSO:

    • Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gently warm the solution to aid dissolution.

  • Storage:

    • Store the 10 mM this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solutions for in vitro Studies

This protocol describes the dilution of the this compound stock solution for use in a typical cell-based assay.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (appropriate for your cell line)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Determine the final desired concentrations:

    • Decide on the range of this compound concentrations you want to test in your experiment (e.g., 1 µM, 5 µM, 10 µM).

  • Perform serial dilutions:

    • It is recommended to perform an intermediate dilution of the 10 mM stock solution in DMSO or cell culture medium to ensure accurate pipetting for the final working solutions.

    • Example for preparing a 10 µM working solution:

      • Dilute the 10 mM stock solution 1:100 in cell culture medium to create a 100 µM intermediate solution (e.g., add 2 µL of 10 mM stock to 198 µL of medium).

      • Further dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final 10 µM working concentration (e.g., add 10 µL of 100 µM solution to 90 µL of medium in the well of a 96-well plate).

  • Vehicle Control:

    • It is crucial to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as your highest this compound concentration but without the compound. This allows you to differentiate the effects of the compound from any potential effects of the solvent.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock intermediate Intermediate Dilution (e.g., 100 µM in Medium) stock->intermediate 1:100 final Final Working Dilutions (in Cell Culture Medium) intermediate->final Serial Dilutions treat Treat Cells final->treat analyze Analyze Results treat->analyze vehicle Vehicle Control (Medium + DMSO) vehicle->treat

Caption: Workflow for preparing this compound solutions for in vitro studies.

troubleshooting_logic start Precipitation Observed? check_conc Is Final [this compound] Too High? start->check_conc Yes no_precip No Precipitation Proceed with Experiment start->no_precip No check_dmso Is Final [DMSO] Too Low? check_conc->check_dmso No solution1 Decrease [this compound] check_conc->solution1 Yes solution2 Increase [DMSO] (within cell tolerance) check_dmso->solution2 Yes solution3 Use Hydrotropes or Cyclodextrins check_dmso->solution3 No

Caption: Troubleshooting logic for this compound precipitation in aqueous media.

References

Technical Support Center: Strategies to Overcome Rapid Biliary Excretion of Chartreusin In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the rapid biliary excretion of chartreusin, a potent anti-tumor agent. The information is presented in a question-and-answer format to directly address specific issues encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the in vivo efficacy of intravenously administered this compound limited?

The primary reason for the limited in vivo efficacy of intravenously administered this compound is its rapid and extensive biliary excretion. Studies have shown that following intravenous administration, as much as 80-100% of the unchanged drug is excreted into the bile within six hours.[1] This rapid clearance from the systemic circulation prevents the maintenance of therapeutic concentrations at the tumor site.

Q2: What are the main strategies to mitigate the rapid biliary excretion of this compound?

There are three primary strategies to address this challenge:

  • Chemical Modification: Synthesizing derivatives of this compound with improved pharmacokinetic profiles.

  • Alternative Administration Routes: Utilizing administration routes, such as intraperitoneal delivery, to bypass rapid first-pass hepatic clearance and achieve high local drug concentrations.

  • Inhibition of Biliary Efflux Transporters: Co-administering inhibitors of specific drug transporters, like P-glycoprotein (P-gp), that may be responsible for the rapid biliary efflux of this compound.

Q3: Have any chemically modified this compound derivatives shown promise in overcoming rapid biliary excretion?

Yes, a series of 3',4'-O-substituted derivatives of this compound have been synthesized to improve its pharmacokinetic properties. Notably, 6-O-acyl-3',4'-O-exo-benzylidene-chartreusins have demonstrated high anti-tumor activity in murine models following both intravenous and oral administration, suggesting a significant reduction in rapid biliary excretion compared to the parent compound.

Q4: How does intraperitoneal administration improve the therapeutic potential of this compound?

Intraperitoneal (IP) administration allows for the direct delivery of this compound into the peritoneal cavity, the site of certain abdominal tumors. This route of administration achieves a high local concentration of the drug, enhancing its anti-tumor effect on peritoneal malignancies while minimizing systemic exposure and associated toxicities.[2] The slow absorption from the peritoneal cavity into the systemic circulation helps to circumvent the rapid first-pass biliary excretion that occurs with intravenous administration.

Q5: What is the likely mechanism behind this compound's rapid biliary excretion?

While not definitively confirmed for this compound itself, the rapid biliary excretion of many xenobiotics, including several anti-cancer drugs, is mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Proteins (MRPs/ABCCs), located on the canalicular membrane of hepatocytes. It is highly probable that this compound is a substrate for one or more of these efflux pumps.

Troubleshooting Guides

Issue: Low systemic exposure and poor tumor response after intravenous injection of this compound.

Possible Cause: Rapid clearance of this compound from the bloodstream via biliary excretion.

Troubleshooting Steps:

  • Confirm Rapid Excretion: Perform a pharmacokinetic study in a bile duct-cannulated animal model (e.g., rat) to quantify the extent of biliary excretion of this compound. (See Experimental Protocol 1).

  • Evaluate Chemical Derivatives: If available, test the in vivo efficacy of this compound derivatives, such as 6-O-acyl-3',4'-O-exo-benzylidene-chartreusin, which have been reported to have improved pharmacokinetic profiles.

  • Consider Intraperitoneal Administration: For relevant tumor models (e.g., ovarian, gastric cancer with peritoneal metastasis), switch to an intraperitoneal route of administration. (See Experimental Protocol 2).

  • Investigate Efflux Transporter Inhibition:

    • Determine if this compound is a substrate for P-gp or other relevant ABC transporters using an in vitro assay. (See Experimental Protocol 3).

    • If confirmed as a substrate, co-administer a known inhibitor of the identified transporter(s) with this compound and assess for changes in systemic exposure and therapeutic efficacy.

Data Presentation

Table 1: Pharmacokinetic Parameters of Intravenously Administered this compound in Mice

ParameterValueReference
Route of Administration Intravenous (i.v.)[1]
Dose Not Specified[1]
Percentage Excreted in Bile (Unchanged) 80 - 100% within 6 hours[1]
Therapeutic Activity (vs. P388 Leukemia) Inactive[1]

Experimental Protocols

Protocol 1: Quantification of Biliary Excretion in Bile Duct-Cannulated Rats

Objective: To determine the percentage of administered this compound excreted in the bile.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Polyethylene tubing (e.g., PE-10 and PE-50)

  • This compound solution for intravenous administration

  • Bile collection vials

  • Analytical method for this compound quantification (e.g., HPLC-UV/MS)[3]

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Perform a midline laparotomy to expose the common bile duct.

  • Carefully cannulate the common bile duct with PE-10 tubing, ensuring it is securely ligated.

  • Exteriorize the cannula for bile collection.

  • Administer a known dose of this compound intravenously via the tail vein.

  • Collect bile in pre-weighed vials at specified time intervals (e.g., every 30 minutes for 6 hours).

  • Measure the volume of bile collected at each interval.

  • Analyze the concentration of this compound in the bile samples using a validated analytical method.

  • Calculate the cumulative percentage of the administered dose excreted in the bile over time.

Protocol 2: Intraperitoneal Administration of this compound in a Murine Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound administered intraperitoneally.

Materials:

  • Tumor-bearing mice (e.g., with ovarian or colon cancer peritoneal xenografts)

  • This compound solution formulated for intraperitoneal injection

  • Sterile syringes and needles

Procedure:

  • On a predetermined schedule post-tumor implantation, administer the desired dose of this compound via intraperitoneal injection.

  • Monitor tumor growth and animal well-being regularly.

  • At the end of the study, sacrifice the animals and excise the tumors.

  • Measure tumor weight and/or volume to assess the therapeutic efficacy compared to a vehicle-treated control group.

Protocol 3: In Vitro P-glycoprotein (P-gp) Substrate Assay

Objective: To determine if this compound is a substrate of the P-gp efflux transporter.

Materials:

  • Madin-Darby canine kidney (MDCK) cells stably transfected with the human MDR1 gene (MDCK-MDR1) and wild-type MDCK cells.

  • Transwell® inserts

  • Cell culture medium and supplements

  • This compound solution

  • Known P-gp substrate (e.g., digoxin) as a positive control

  • Known P-gp inhibitor (e.g., verapamil)

  • Hanks' Balanced Salt Solution (HBSS)

  • Analytical method for this compound quantification

Procedure:

  • Seed MDCK-MDR1 and wild-type MDCK cells on Transwell® inserts and culture until a confluent monolayer is formed.

  • Bidirectional Transport Assay:

    • Apical to Basolateral (A-B) Transport: Add this compound to the apical chamber and fresh HBSS to the basolateral chamber.

    • Basolateral to Apical (B-A) Transport: Add this compound to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate for a defined period (e.g., 2 hours) at 37°C.

  • Collect samples from both chambers at the end of the incubation period.

  • Quantify the concentration of this compound in the samples.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

  • The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio significantly greater than 2 in MDCK-MDR1 cells, which is reduced in the presence of a P-gp inhibitor, indicates that this compound is a P-gp substrate.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_hypothesis Hypothesis cluster_strategies Proposed Strategies cluster_experiments Experimental Validation Problem Low in vivo efficacy of intravenous this compound Hypothesis Rapid biliary excretion limits therapeutic concentration Problem->Hypothesis is likely due to Strategy1 Chemical Modification Hypothesis->Strategy1 Strategy2 Alternative Administration Route (Intraperitoneal) Hypothesis->Strategy2 Strategy3 Inhibition of Efflux Transporters Hypothesis->Strategy3 Exp1 Bile Duct Cannulation (Protocol 1) Strategy1->Exp1 Evaluate derivatives in Exp2 In Vivo Efficacy Study (Protocol 2) Strategy2->Exp2 Test efficacy of Exp3 In Vitro P-gp Assay (Protocol 3) Strategy3->Exp3 Identify transporter and test inhibitors

Caption: Experimental workflow for addressing the rapid biliary excretion of this compound.

signaling_pathway cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus Chartreusin_Blood This compound Chartreusin_Hep This compound Chartreusin_Blood->Chartreusin_Hep Uptake Pgp P-glycoprotein (P-gp) Chartreusin_Hep->Pgp Chartreusin_Bile This compound Pgp->Chartreusin_Bile Efflux

Caption: Hypothesized P-glycoprotein mediated biliary excretion of this compound.

References

Technical Support Center: Optimizing Chartreusin Fermentation with D-Fucose Supplementation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing chartreusin fermentation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing this compound yield through d-fucose supplementation. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the role of d-fucose in this compound biosynthesis?

A1: D-fucose is an essential structural component of the this compound molecule.[1][2][3] The this compound molecule is a glycoside, consisting of an aglycone core (chartarin) attached to two sugar moieties, one of which is d-fucose.[1] Therefore, the availability of d-fucose in the fermentation medium can be a limiting factor for the overall yield of this compound.

Q2: What is the potential impact of d-fucose supplementation on this compound yield?

A2: Supplementing the fermentation media of Streptomyces chartreusis with d-fucose has been reported to increase this compound titers by 200% to 300% or more.[1][2][3]

Q3: When is the best time to add d-fucose to the fermentation?

A3: The optimal timing for d-fucose supplementation has not been definitively established in publicly available literature. However, common strategies in secondary metabolite fermentation include adding the precursor at the beginning of the fermentation (initial medium composition) or during the production phase using a fed-batch strategy. A fed-batch approach can help to avoid potential substrate inhibition and maintain a steady supply of the precursor as it is consumed by the culture.

Q4: Are there any potential negative effects of d-fucose supplementation?

Troubleshooting Guide

This guide addresses common issues that may be encountered during the optimization of this compound fermentation with d-fucose supplementation.

Issue Potential Cause Troubleshooting Steps
Low this compound Yield Despite D-Fucose Supplementation 1. Suboptimal D-Fucose Concentration: The concentration of d-fucose may be too low to be effective or too high, causing inhibition.2. Incorrect Timing of Supplementation: Adding d-fucose at a non-optimal growth phase may limit its incorporation.3. Other Limiting Nutrients: The fermentation medium may be deficient in other essential nutrients (e.g., carbon, nitrogen, phosphate).4. Suboptimal Fermentation Conditions: pH, temperature, or aeration may not be optimal for this compound production.1. Optimize D-Fucose Concentration: Perform a dose-response study with varying concentrations of d-fucose.2. Optimize Supplementation Strategy: Test different feeding strategies, such as adding d-fucose at the beginning of the fermentation versus a fed-batch approach during the exponential or stationary phase.3. Medium Optimization: Ensure the basal medium is well-balanced for Streptomyces chartreusis growth and secondary metabolism.4. Optimize Physical Parameters: Systematically vary pH, temperature, and agitation/aeration rates to find the optimal conditions.
Poor Growth of Streptomyces chartreusis 1. High D-Fucose Concentration: Excess sugar can lead to osmotic stress.2. Medium Composition: The basal medium may not be suitable for the growth of your specific strain.3. Contamination: The culture may be contaminated with other microorganisms.1. Reduce D-Fucose Concentration: Test lower concentrations of d-fucose.2. Review Medium Components: Consult literature for optimal growth media for Streptomyces chartreusis.3. Check for Contamination: Perform microscopy and streak plating to ensure culture purity.
Inconsistent Fermentation Results 1. Inoculum Variability: Inconsistent age, size, or quality of the inoculum can lead to variable fermentation outcomes.2. Incomplete Dissolution of D-Fucose: If d-fucose is not fully dissolved, its availability will be inconsistent.3. Fluctuations in Fermentation Parameters: Variations in pH, temperature, or dissolved oxygen can affect reproducibility.1. Standardize Inoculum Preparation: Use a consistent protocol for preparing the seed culture.2. Ensure Complete Dissolution: Prepare a sterile stock solution of d-fucose and ensure it is fully dissolved before adding to the fermenter.3. Monitor and Control Fermentation Parameters: Utilize a bioreactor with automated control of key parameters.

Data Presentation

The following table summarizes the reported impact of d-fucose supplementation on this compound production.

Supplement Concentration Fold Increase in this compound Yield Reference
D-FucoseNot Specified200-300%[1][2][3]

Note: Specific concentrations of d-fucose and the resulting this compound titers in µg/mL are not detailed in the cited literature.

Experimental Protocols

The following are generalized protocols based on common practices in Streptomyces fermentation and secondary metabolite analysis. Researchers should adapt these protocols based on their specific strains and available equipment.

Protocol 1: Fermentation of Streptomyces chartreusis with D-Fucose Supplementation
  • Inoculum Preparation:

    • Aseptically transfer a loopful of Streptomyces chartreusis spores or mycelia from a mature agar plate to a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth).

    • Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.

  • Fermentation:

    • Prepare the production medium. A variety of media can be used for Streptomyces fermentation, and the optimal medium should be determined experimentally. A common base medium may include sources of carbon (e.g., glucose, starch), nitrogen (e.g., yeast extract, peptone), and trace elements.

    • Autoclave the production medium and allow it to cool to the fermentation temperature.

    • Inoculate the production medium with 5-10% (v/v) of the seed culture.

    • For d-fucose supplementation, aseptically add a sterile stock solution of d-fucose to the desired final concentration. This can be done at the time of inoculation or as a fed-batch addition during the production phase.

    • Incubate the fermentation at 28-30°C with agitation (e.g., 200-250 rpm in shake flasks or as determined by dissolved oxygen control in a bioreactor) for 7-10 days.

    • Monitor pH and adjust as necessary.

Protocol 2: Extraction and Quantification of this compound
  • Extraction:

    • At the end of the fermentation, harvest the broth by centrifugation to separate the mycelia from the supernatant.

    • This compound is typically found in the fermentation liquor.

    • Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform. Repeat the extraction 2-3 times.

    • Pool the organic extracts and evaporate to dryness under reduced pressure.

    • Resuspend the dried extract in a suitable solvent (e.g., methanol, DMSO) for analysis.

  • Quantification by HPLC:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or acetic acid) and an organic solvent like acetonitrile or methanol. The exact gradient will need to be optimized.

    • Flow Rate: 0.8-1.2 mL/min.

    • Detection: UV detector at a wavelength where this compound has maximum absorbance (e.g., around 265 nm and 330 nm).

    • Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Visualizations

This compound Biosynthesis and D-Fucose Incorporation

Chartreusin_Biosynthesis PKS Polyketide Synthase Aglycone Chartarin (Aglycone) PKS->Aglycone Biosynthesis Glycosyltransferases Glycosyltransferases Aglycone->Glycosyltransferases d_Fucose D-Fucose d_Fucose->Glycosyltransferases d_Digitalose D-Digitalose d_Digitalose->Glycosyltransferases This compound This compound Glycosyltransferases->this compound Glycosylation

Caption: Simplified pathway of this compound biosynthesis.

Experimental Workflow for Optimizing D-Fucose Supplementation

Experimental_Workflow start Start: S. chartreusis Strain inoculum Inoculum Preparation start->inoculum fermentation Fermentation with Varying D-Fucose Concentrations inoculum->fermentation sampling Time-Course Sampling fermentation->sampling extraction This compound Extraction sampling->extraction hplc HPLC Quantification extraction->hplc analysis Data Analysis: Yield vs. Concentration hplc->analysis end Optimal D-Fucose Concentration Determined analysis->end

Caption: Workflow for optimizing D-fucose supplementation.

Troubleshooting Logic for Low this compound Yield

Troubleshooting_Logic start Low this compound Yield? growth Is S. chartreusis growth normal? start->growth fucose_conc Was D-Fucose concentration optimized? growth->fucose_conc Yes action_growth Troubleshoot Growth: - Check for contamination - Test lower fucose conc. - Optimize basal medium growth->action_growth No feeding_strategy Was feeding strategy tested? fucose_conc->feeding_strategy Yes action_fucose_conc Perform Dose-Response Experiment fucose_conc->action_fucose_conc No media_params Are media and physical parameters optimal? feeding_strategy->media_params Yes action_feeding Test Bolus vs. Fed-Batch Addition feeding_strategy->action_feeding No action_media_params Optimize Medium and Fermentation Conditions media_params->action_media_params No end Improved Yield media_params->end Yes action_growth->growth action_fucose_conc->fucose_conc action_feeding->feeding_strategy action_media_params->media_params

Caption: Decision tree for troubleshooting low this compound yield.

References

addressing chartreusin precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and best practices for researchers, scientists, and drug development professionals experiencing precipitation issues with chartreusin in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating after being added to the cell culture medium?

Precipitation of this compound, a compound known for its poor water solubility, is a common issue when transitioning from a concentrated organic stock solution to an aqueous cell culture medium.[1][2] This phenomenon, often called "crashing out," occurs when the final concentration of the organic solvent (like DMSO) is too low to keep the hydrophobic this compound dissolved in the largely aqueous environment of the media.[3][4] Other factors include the final concentration of this compound exceeding its solubility limit, interactions with media components like salts and proteins, and temperature shifts.[5]

Q2: What is the best solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving this compound and other poorly water-soluble compounds for cell culture experiments.[6][7] this compound is also slightly soluble in methanol and chloroform, though these are less common for cell culture applications.[8] Always use high-purity, anhydrous DMSO to prepare stock solutions to prevent introducing water, which can lower the compound's solubility in the stock.

Q3: What is the maximum recommended final concentration of DMSO in the culture medium?

For most cell lines, the final concentration of DMSO should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or other off-target effects.[7][9] It is crucial to run a vehicle control (media with the same final DMSO concentration but without this compound) to ensure that any observed cellular effects are due to the compound and not the solvent.[6]

Q4: Can I warm the medium to help dissolve the precipitate?

Gently warming the solution to 37°C can sometimes help redissolve precipitated compounds.[6] However, prolonged heating should be avoided as it can degrade sensitive media components like glutamine and vitamins, and potentially the this compound itself. This should be used as a last resort and performed cautiously.

Q5: My stock solution is clear, but precipitation occurs immediately upon dilution in media. What's happening?

This is a classic sign of poor aqueous solubility. The DMSO concentration in your stock keeps the this compound dissolved, but when you dilute it into the aqueous medium, the DMSO concentration plummets, and the water-insoluble this compound precipitates.[3] This can be addressed by modifying the dilution protocol, such as using a stepwise dilution or adding the stock solution to media containing serum, which can help stabilize the compound.[7]

Troubleshooting Guide

If you are experiencing this compound precipitation, follow these steps to diagnose and resolve the issue.

Step 1: Check Your Stock Solution

  • Is the stock solution clear? Before adding it to the media, ensure your this compound stock solution (e.g., in 100% DMSO) is completely dissolved. If you see any crystals or haziness, try vortexing or brief sonication.[6] A compound that is not fully dissolved in the stock will certainly precipitate upon dilution.[10]

  • Has the stock been through freeze-thaw cycles? Repeated freeze-thaw cycles can sometimes cause a compound to precipitate out of the stock solution over time.[6][11] If this is suspected, try making a fresh stock solution. Aliquoting stock solutions is recommended to minimize freeze-thaw cycles.[6]

Step 2: Evaluate Your Dilution Protocol

  • What is the final this compound concentration? You may be exceeding the solubility limit of this compound in the aqueous medium. Try working with a lower final concentration.

  • How are you adding the stock to the media? Avoid adding a small volume of cold stock solution directly into a large volume of warm media. Instead, try pre-warming the stock aliquot to room temperature. A highly recommended method is to add the stock solution to a small volume of media first, mix well, and then add this intermediate dilution to the final culture volume.[4] Adding the compound to media containing serum can also improve solubility, as hydrophobic compounds can bind to proteins like albumin.[7][12]

Step 3: Assess Media Components and Conditions

  • Are you using serum-free media? Compounds are often more prone to precipitation in serum-free media due to the lack of proteins that can aid in solubilization.[5] If your experiment allows, consider using serum-containing media.

  • Have there been temperature changes? Moving media from cold storage (4°C) to an incubator (37°C) can cause salts and other components to temporarily fall out of solution. Ensure your media is fully equilibrated to 37°C and visually clear before adding the this compound stock.

Data Summary

While specific aqueous solubility data for this compound is limited, its chemical properties classify it as a poorly water-soluble molecule.[1] The following table provides general guidance on solvents.

SolventSolubilityRecommended UseNotes
Water Poor / Insoluble[13]Not recommended for stock solutions.This compound is a large, hydrophobic molecule.
DMSO SolublePrimary choice for stock solutions. Use anhydrous, cell-culture grade. Keep final concentration in media <0.5%.[9]
Ethanol Slightly SolubleAlternative for stock solutions.May be more cytotoxic to some cell lines than DMSO.
Methanol Slightly Soluble[8]Not typically used for cell culture.Can be toxic to cells.
Pyridine Soluble[8]Not for cell culture use.Used for chemical analysis.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration, fully dissolved stock solution of this compound in DMSO.

  • Materials: this compound powder, anhydrous cell-culture grade DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Calculate the mass of this compound required to make a stock solution of a desired concentration (e.g., 10 mM).

    • Weigh the this compound powder in a sterile microcentrifuge tube. For very small quantities, it may be easier to dissolve the entire contents of the supplier's vial.[6]

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used if dissolution is difficult.[6]

    • Visually inspect the solution against a light source to ensure there are no visible particles or crystals.

    • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Dilution of this compound into Cell Culture Medium
  • Objective: To dilute the this compound stock solution into the final culture medium while minimizing precipitation.

  • Materials: Prepared this compound stock solution, pre-warmed (37°C) cell culture medium (with or without serum), sterile tubes.

  • Procedure (Recommended Method):

    • Thaw an aliquot of the this compound stock solution and warm it to room temperature.

    • Determine the volume of stock solution needed for the final desired concentration (e.g., for a 10 µM final concentration from a 10 mM stock, a 1:1000 dilution is needed).

    • In a sterile tube, pipette a volume of pre-warmed cell culture medium that is at least 10-20 times the volume of the stock solution you will be adding (e.g., 200 µL of media).

    • While gently vortexing or swirling the tube of media, add the required volume of this compound stock solution drop-by-drop. This creates an intermediate dilution.

    • Visually inspect the intermediate dilution for any signs of precipitation.

    • Add the intermediate dilution to the final volume of cell culture in your flask or plate and swirl gently to mix.

    • Always include a vehicle control by adding an equivalent volume of DMSO (without this compound) to a separate culture vessel.

Visual Guides

Below are diagrams illustrating the troubleshooting workflow and the potential mechanism of this compound precipitation.

G cluster_start Start cluster_stock Step 1: Stock Solution Check cluster_dilution Step 2: Dilution Protocol Check cluster_media Step 3: Media Conditions cluster_end Resolution start Precipitation Observed in Culture Medium stock_clear Is stock solution perfectly clear? start->stock_clear make_fresh Action: Prepare fresh stock. Use sonication if needed. stock_clear->make_fresh No concentration Is final concentration too high? stock_clear->concentration Yes make_fresh->stock_clear lower_conc Action: Test a lower final concentration. concentration->lower_conc Yes add_method How is stock added to media? concentration->add_method No resolved Issue Resolved lower_conc->resolved change_method Action: Use intermediate dilution. Add stock to media containing serum. add_method->change_method Directly serum_free Is media serum-free? add_method->serum_free Indirectly/ Stepwise change_method->resolved add_serum Action: If possible, use serum-containing media. serum_free->add_serum Yes serum_free->resolved No add_serum->resolved

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_stock Stable Solution cluster_media Aqueous Cell Culture Media cluster_precipitate Result of Rapid Dilution chart_d This compound dmso DMSO chart_d->dmso Solvated by proteins Serum Proteins (e.g., Albumin) chart_d->proteins Binds to (stabilizes) chart_p This compound (Precipitate) chart_d->chart_p Crashes out due to low DMSO water Water (Primary Component) salts Salts / Ions

Caption: Potential mechanism of this compound precipitation in media.

References

Technical Support Center: Modifications to Chartreusin for Improved Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental data for researchers and drug development professionals working on the chemical modification of chartreusin to enhance its pharmacokinetic profile.

Troubleshooting Guides and FAQs

This section addresses common challenges encountered during the synthesis and formulation of this compound derivatives.

Synthesis and Purification

Question: We are experiencing low yields in the glycosylation step to introduce the disaccharide moiety. What are the common pitfalls and how can we optimize this reaction?

Answer: Low yields in the glycosylation of the this compound aglycone (chartarin) are a known challenge due to several factors. The planar and electron-deficient nature of the chartarin core, coupled with its extremely low solubility in common glycosylation solvents, makes it a poor glycosylation acceptor.[1] Additionally, steric hindrance can play a significant role in the stereoselectivity and overall success of the reaction.

Troubleshooting Strategies:

  • Choice of Glycosyl Donor and Acceptor: The protecting groups on both the glycosyl donor and the chartarin acceptor are critical. For instance, studies have shown that C4-OPico and C3-OBn protecting groups on the sugar moiety can be crucial for successful glycosylation.[1]

  • Reaction Conditions:

    • Solvent: Due to the poor solubility of chartarin derivatives, careful selection of the reaction solvent is essential. While not explicitly detailed for all derivatives, consider exploring solvent systems known to dissolve complex polycyclic compounds.

    • Catalyst: Gold(I) catalysts, such as Ph₃PAuOTf, have been successfully employed for the glycosylation of chartarin derivatives.

    • Stoichiometry and Temperature: Experiment with varying the stoichiometry of the glycosyl donor and catalyst, as well as optimizing the reaction temperature. Some annulation reactions in the synthesis of the chartarin backbone are sensitive to the amount of base and reaction time.

  • Purification: The polarity of this compound derivatives can make them challenging to purify. Standard silica gel chromatography is often employed. Consider using a gradient elution system and carefully monitor fractions by thin-layer chromatography (TLC) to separate the desired product from unreacted starting materials and side products.

Question: We are struggling with the poor solubility of our this compound intermediates and final compounds. How can this be addressed during the synthesis and for subsequent in vitro/in vivo testing?

Answer: Poor aqueous solubility is a well-documented issue for this compound and its derivatives, hampering both synthesis and biological evaluation.[2]

Troubleshooting Strategies:

  • During Synthesis:

    • Protecting Groups: The use of bulky, lipophilic protecting groups during synthesis can exacerbate solubility issues in certain solvents. Conversely, strategically placed polar protecting groups might improve solubility in more polar organic solvents.

  • For Biological Assays:

    • Formulation with Hydrotropes: The use of hydroxybenzoates has been shown to significantly increase the apparent aqueous solubility of this compound at neutral pH through a mechanism postulated to involve plane-to-plane orientation and micellization.[3]

    • Co-solvents: Employing a water-miscible organic solvent can enhance the solubility of lipophilic compounds.

    • Lipid-Based Formulations: For in vivo studies, consider lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) to improve oral absorption.

    • Particle Size Reduction: Nanosuspensions can be created to increase the surface area of the drug, thereby improving its dissolution rate.

Pharmacokinetic Evaluation

Question: Our this compound derivative shows good in vitro potency but poor in vivo efficacy. What are the likely pharmacokinetic reasons, and how can we modify the structure to overcome them?

Answer: A common reason for the discrepancy between in vitro and in vivo activity of this compound is its rapid biliary excretion.[3] This leads to a short half-life and insufficient drug exposure at the target site.

Modification Strategies to Improve Pharmacokinetics:

  • Targeting the Sugar Moieties:

    • 3',4'-O-Substitution: The synthesis of 3',4'-O-substituted derivatives, such as the 3',4'-O-benzylidene-chartreusin, has been shown to overcome rapid biliary excretion and improve activity upon both intraperitoneal and intravenous administration.[3]

  • Modification of the Phenolic Group:

    • 6-O-Acylation: Further modification of the 6-phenol group on the 3',4'-O-exo-benzylidene-chartreusin scaffold by introducing various acyl groups has yielded derivatives with high antitumor activity via both intravenous and oral routes.[3]

  • Systematic Replacement of Sugars: Replacing the natural disaccharide with other sugars like fucose, glucose, or maltose can improve water solubility and may alter the pharmacokinetic profile.[2]

Data Presentation

The following table summarizes the cytotoxic activities of this compound and some of its synthetic derivatives against various human cancer cell lines.

CompoundHCT116 IC₅₀ (µM)BxPC3 IC₅₀ (µM)T47D IC₅₀ (µM)ES-2 IC₅₀ (µM)
This compound (1)< 13< 13> 13< 13
D329C (2)> 50> 50> 50> 50
Elsamicin A (3)< 31< 31< 31< 31
Elsamicin B (4)< 31< 31< 31< 31

Data extracted from a study on the collective total synthesis of this compound derivatives.[1]

Experimental Protocols

General Protocol for the Synthesis of 6-O-Acyl-3',4'-O-exo-benzylidene-chartreusins

This protocol is a generalized representation based on reported synthetic strategies.[3] Researchers should optimize the conditions for their specific substrates.

  • Preparation of 3',4'-O-exo-benzylidene-chartreusin:

    • Dissolve this compound in a suitable anhydrous solvent (e.g., dimethylformamide).

    • Add benzaldehyde dimethyl acetal and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

    • Heat the reaction mixture under an inert atmosphere and monitor the reaction progress by TLC.

    • Upon completion, quench the reaction and purify the product by column chromatography.

  • Acylation of the 6-Phenol:

    • Dissolve the 3',4'-O-exo-benzylidene-chartreusin intermediate in an anhydrous solvent (e.g., pyridine).

    • Add the desired acyl chloride or anhydride.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

    • Work up the reaction by adding water and extracting the product with an organic solvent.

    • Purify the final 6-O-acyl derivative by column chromatography.

Mandatory Visualizations

Experimental Workflow for this compound Modification

G cluster_0 Synthesis of this compound Derivatives cluster_1 Evaluation of Pharmacokinetic Properties This compound This compound Modification_of_Sugars Modification of Sugar Moieties This compound->Modification_of_Sugars e.g., Benzylidene Acetal Formation Modification_of_Phenol Modification of 6-Phenol Modification_of_Sugars->Modification_of_Phenol e.g., Acylation Purified_Derivative Purified this compound Derivative Modification_of_Phenol->Purified_Derivative In_Vitro_Assays In Vitro Assays (Solubility, Stability) Purified_Derivative->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (PK, Efficacy) In_Vitro_Assays->In_Vivo_Studies Data_Analysis Data Analysis and SAR In_Vivo_Studies->Data_Analysis

Caption: Workflow for the synthesis and evaluation of this compound derivatives.

Signaling Pathway of Topoisomerase II Inhibition by this compound

G cluster_0 DNA Replication Fork DNA_Supercoils Supercoiled DNA Topoisomerase_II Topoisomerase II DNA_Supercoils->Topoisomerase_II Binding Cleavage_Complex Topoisomerase II- DNA Cleavage Complex Topoisomerase_II->Cleavage_Complex DNA Cleavage Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Re-ligation DSB Double-Strand Breaks Cleavage_Complex->DSB Inhibition of Re-ligation This compound This compound This compound->Cleavage_Complex Stabilization Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of Topoisomerase II inhibition by this compound.

References

Technical Support Center: Chartreusin Cytotoxicity Reduction Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding methods to reduce the cytotoxicity of chartreusin in non-target cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the clinical use of this compound?

A1: this compound, a potent antitumor antibiotic, faces two main hurdles for clinical development. Firstly, it has poor water solubility, which complicates its formulation for intravenous administration. Secondly, it undergoes rapid biliary excretion, leading to low plasma and tissue concentrations and diminishing its therapeutic efficacy when administered systemically.[1]

Q2: What are the main strategies to reduce the off-target cytotoxicity of this compound?

A2: The primary strategies to mitigate the non-specific toxicity of this compound and improve its therapeutic index include:

  • Prodrug and Derivative Development: Synthesizing analogues of this compound with improved pharmacokinetic properties and potentially better tumor selectivity.

  • Nanoparticle Encapsulation: Encapsulating this compound within nanoparticles to enhance its solubility, prolong circulation time, and facilitate passive or active targeting to tumor tissues.

  • Antibody-Drug Conjugates (ADCs): Conjugating this compound to a monoclonal antibody that specifically targets a tumor-associated antigen, thereby directing the cytotoxic payload to cancer cells.

Q3: Have any this compound derivatives shown promise in reducing non-specific toxicity?

A3: Yes, several analogues of this compound have been synthesized to address its limitations. For instance, replacing the disaccharide moiety of this compound with maltose resulted in an analogue with improved water solubility and comparable cytotoxic potency against cultured L1210 leukemia cells.[1] While this modification primarily aimed to improve formulation and pharmacokinetics, a better therapeutic index can be an indirect benefit of altered biodistribution.

Troubleshooting Guides

Prodrug and Derivative Strategies

Issue: Synthesized this compound analogues show reduced cytotoxicity against target cancer cells.

  • Possible Cause: The modification to the this compound molecule may have interfered with its mechanism of action, such as DNA intercalation or topoisomerase II inhibition.

  • Troubleshooting Steps:

    • Re-evaluate the modification site: Ensure that the chemical modification does not alter the core pharmacophore responsible for this compound's cytotoxic activity.

    • Structure-Activity Relationship (SAR) Studies: Systematically synthesize a series of analogues with modifications at different positions to identify which sites are amenable to alteration without compromising activity.

    • Mechanism of Action Studies: Conduct in vitro assays to confirm that the synthesized analogues retain the ability to interact with their molecular targets (e.g., DNA binding assays, topoisomerase II inhibition assays).

Issue: this compound derivatives exhibit poor stability in biological fluids.

  • Possible Cause: The chemical bonds introduced during the synthesis of the derivative may be susceptible to enzymatic or chemical degradation in plasma or other biological environments.

  • Troubleshooting Steps:

    • Linker Stability Assays: For prodrugs, evaluate the stability of the linker in simulated gastric fluid, intestinal fluid, and plasma from different species.

    • Modify Linker Chemistry: If instability is observed, consider using more stable linkers or modifying the existing linker to be more resistant to degradation.

    • Pharmacokinetic Studies: Conduct preliminary pharmacokinetic studies in animal models to assess the in vivo stability and clearance of the derivatives.

Nanoparticle Encapsulation

Issue: Low encapsulation efficiency of this compound in nanoparticles.

  • Possible Cause: Poor affinity between this compound and the nanoparticle matrix due to mismatches in hydrophobicity, charge, or other physicochemical properties.

  • Troubleshooting Steps:

    • Vary Nanoparticle Composition: Experiment with different polymers (e.g., PLGA, PLA-PEG) or lipids (for liposomes) to find a matrix that is more compatible with this compound.

    • Optimize Formulation Method: Adjust parameters in the nanoparticle preparation method (e.g., solvent, surfactant concentration, sonication time) to improve drug loading.

    • Chemical Modification of this compound: Consider synthesizing a more lipophilic or hydrophilic derivative of this compound to better match the properties of the nanoparticle core.

Issue: Premature release of this compound from nanoparticles.

  • Possible Cause: The drug may be weakly entrapped or adsorbed to the surface of the nanoparticles, leading to a burst release.

  • Troubleshooting Steps:

    • Modify Nanoparticle Structure: For example, in liposomal formulations, use lipids with higher phase transition temperatures to create a more rigid and less permeable bilayer. For polymeric nanoparticles, use polymers with higher molecular weight or crosslinking to slow down drug diffusion.

    • Surface Coating: Coat the nanoparticles with a layer of polymer (e.g., PEG) to create an additional barrier to drug release.

    • In Vitro Release Studies: Conduct release studies in different media (e.g., PBS, plasma) to understand the release kinetics and identify factors that trigger premature release.

Antibody-Drug Conjugates (ADCs)

Issue: Loss of antibody binding affinity after conjugation with this compound.

  • Possible Cause: The conjugation process may have modified amino acid residues in the antigen-binding site (Fab region) of the antibody.

  • Troubleshooting Steps:

    • Site-Specific Conjugation: Employ site-specific conjugation techniques that target residues outside of the Fab region, such as engineered cysteines or glycans.

    • Optimize Conjugation Chemistry: Vary the linker and conjugation conditions (e.g., pH, temperature, molar ratio of linker-drug to antibody) to minimize non-specific modifications.

    • Binding Affinity Assays: Use techniques like ELISA or surface plasmon resonance (SPR) to quantify the binding affinity of the ADC to its target antigen and compare it to the unconjugated antibody.

Issue: The ADC is not effectively internalized by target cells.

  • Possible Cause: The target antigen may not be an internalizing receptor, or the conjugation of this compound may have sterically hindered the internalization process.

  • Troubleshooting Steps:

    • Target Antigen Selection: Ensure that the chosen target antigen is known to be internalized upon antibody binding.

    • Internalization Assays: Use fluorescence microscopy or flow cytometry to visualize and quantify the internalization of the ADC by target cells.

    • Linker Design: Consider using a cleavable linker that can release the this compound payload in the vicinity of the tumor cell, even if the ADC itself is not efficiently internalized.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound and its Analogues against L1210 Leukemia Cells

CompoundDescriptionIC50 (µg/mL)
This compoundParent compound0.02
Analogue 6Fucose replacing disaccharide0.02
Analogue 7Glucose replacing disaccharide0.01
Analogue 8Maltose replacing disaccharide0.01

Data sourced from a study on the synthesis and antitumor activity of this compound analogues.[1]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of this compound and its derivatives on both cancer and non-target cell lines.

Materials:

  • 96-well plates

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or its derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound solutions. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.

LDH Release Assay for Cytotoxicity

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • 96-well plates

  • Cell culture medium

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with lysis buffer 30 minutes before the end of the incubation period.

    • Background: Medium only.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (substrate mix and assay buffer) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100

Visualizations

experimental_workflow cluster_synthesis Strategy 1: Prodrug/Derivative Synthesis cluster_nano Strategy 2: Nanoparticle Encapsulation cluster_adc Strategy 3: Antibody-Drug Conjugate cluster_testing In Vitro Evaluation cluster_analysis Data Analysis synthesis Synthesize this compound Analogues purification Purify and Characterize Analogues synthesis->purification stability Stability Assays purification->stability formulation Formulate this compound-loaded Nanoparticles characterization Characterize Nanoparticles (Size, Zeta, Drug Load) formulation->characterization characterization->stability conjugation Conjugate this compound to Antibody purify_adc Purify and Characterize ADC conjugation->purify_adc purify_adc->stability cytotoxicity_cancer Cytotoxicity Assay (Cancer Cells) ic50 Determine IC50 Values cytotoxicity_cancer->ic50 cytotoxicity_normal Cytotoxicity Assay (Non-target Cells) cytotoxicity_normal->ic50 stability->cytotoxicity_cancer stability->cytotoxicity_normal selectivity Calculate Selectivity Index ic50->selectivity

Caption: Workflow for developing and evaluating strategies to reduce this compound cytotoxicity.

signaling_pathway cluster_adc Antibody-Drug Conjugate (ADC) Mechanism cluster_nano Nanoparticle Delivery Mechanism ADC This compound-ADC Receptor Tumor Cell Surface Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking This compound Free this compound Lysosome->this compound Linker Cleavage DNA DNA Damage This compound->DNA Apoptosis Apoptosis DNA->Apoptosis Nanoparticle This compound-Loaded Nanoparticle EPR EPR Effect (Passive Targeting) Nanoparticle->EPR Tumor_Microenvironment Tumor Microenvironment EPR->Tumor_Microenvironment Uptake Cellular Uptake Tumor_Microenvironment->Uptake Release Drug Release Uptake->Release DNA2 DNA Damage Release->DNA2 Apoptosis2 Apoptosis DNA2->Apoptosis2

Caption: Targeted delivery mechanisms for reducing this compound's systemic cytotoxicity.

References

Technical Support Center: Overcoming Resistance to Chartreusin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to chartreusin in their cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic activity of this compound in sensitive cancer cell lines?

A1: this compound is a potent antitumor agent. For example, in sensitive murine leukemia cell lines, it has been shown to be lethal to 90% of L1210 and P388 cells after a 24-hour exposure to 1.1 µg/mL and 2.6 µg/mL, respectively[1]. The cytotoxic effects of this compound are generally dose- and time-dependent[1].

Q2: My cancer cell line shows reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A2: While specific resistance mechanisms to this compound have not been extensively documented, based on its mechanism of action as a DNA-damaging agent, resistance is likely to arise from one or more of the following:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy[2].

  • Enhanced DNA Damage Response (DDR) and Repair: Cancer cells can upregulate DNA repair pathways to counteract the single-strand breaks induced by this compound. Key pathways include homologous recombination (HR) and translesion DNA synthesis (TLS), which can bypass the DNA lesions[3].

  • Alterations in Cell Cycle Checkpoints: this compound has been shown to cause a G2/M phase cell cycle block[1]. Alterations in checkpoint proteins can allow cells to bypass this arrest and continue to proliferate despite DNA damage.

  • Defects in Apoptotic Signaling: Mutations or altered expression of proteins in the apoptotic pathway can make cells less susceptible to programmed cell death, even in the presence of significant DNA damage.

Q3: How can I experimentally confirm if my cell line has developed resistance to this compound?

A3: To confirm resistance, you should perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.

Troubleshooting Guides

Issue 1: Higher than expected IC50 value for this compound in my cell line.

This suggests that your cell line may have intrinsic or acquired resistance to this compound. The following troubleshooting steps and experiments can help you identify the underlying mechanism.

Troubleshooting Workflow

G start High this compound IC50 Observed check_efflux Assess ABC Transporter Activity start->check_efflux analog_dev Consider this compound Analogs start->analog_dev check_ddr Evaluate DNA Damage and Repair check_efflux->check_ddr If efflux is high check_efflux->check_ddr If efflux is normal check_apoptosis Analyze Apoptotic Response check_ddr->check_apoptosis If DNA repair is enhanced check_ddr->check_apoptosis If DNA repair is normal combination_therapy Test Combination Therapies check_apoptosis->combination_therapy If apoptosis is reduced check_apoptosis->combination_therapy If apoptosis is normal end Optimized Treatment Strategy combination_therapy->end analog_dev->end G cluster_0 Cellular Response to this compound This compound This compound SSB Single-Strand DNA Breaks This compound->SSB DDR DNA Damage Response (DDR) (e.g., PARP, ATM/ATR) SSB->DDR Repair DNA Repair (HR, TLS) DDR->Repair Apoptosis Apoptosis DDR->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest DDR->CellCycleArrest G cluster_1 Resistance Mechanisms This compound This compound Efflux Increased Efflux (ABC Transporters) This compound->Efflux EnhancedRepair Enhanced DNA Repair ApoptosisBlock Blocked Apoptosis CellSurvival Cell Survival and Proliferation EnhancedRepair->CellSurvival ApoptosisBlock->CellSurvival

References

Chartreusin Stability & Handling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chartreusin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and stability assessment of this compound to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term storage condition for this compound solid powder?

A1: For short-term storage, this compound as a solid, crystalline powder should be stored at 2-8°C, protected from light and moisture. One study has noted that the crystalline compound is stable at room temperature for several hours[1]. However, for periods longer than a day, refrigeration is recommended to minimize any potential degradation.

Q2: What are the best practices for long-term storage of this compound?

A2: For long-term storage, it is recommended to keep solid this compound in a tightly sealed container at -20°C or lower, protected from light. Before opening, the container should be allowed to warm to room temperature to prevent condensation, which could introduce moisture and accelerate degradation.

Q3: How should I prepare and store solutions of this compound?

A3: this compound has poor water solubility[2]. It is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol. Stock solutions should be prepared in a suitable anhydrous solvent at a high concentration. For storage, it is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light. When preparing aqueous dilutions for experiments, it is best to do so immediately before use.

Q4: To what types of degradation is this compound susceptible?

A4: As an aromatic polyketide glycoside, this compound is potentially susceptible to several degradation pathways:

  • Hydrolysis: The glycosidic bonds linking the sugar moieties to the chartarin aglycone can be cleaved under acidic or basic conditions.

  • Oxidation: The polycyclic aromatic structure may be susceptible to oxidation, which can be accelerated by exposure to light, air (oxygen), and certain metal ions.

  • Photodegradation: Exposure to UV or visible light can lead to degradation. It is crucial to handle this compound in low-light conditions and store it in light-protecting containers (e.g., amber vials).

Q5: Are there any known degradation products of this compound?

A5: Specific degradation products of this compound are not well-documented in publicly available literature. However, based on its structure, potential degradation products could include the chartarin aglycone and the individual sugar moieties (D-fucose and D-digitalose) resulting from hydrolysis. Oxidative degradation could lead to the formation of various quinone-like structures or ring-opened products.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of biological activity in experiments. This compound degradation due to improper storage or handling.1. Prepare fresh solutions from a new aliquot of solid compound. 2. Verify the storage conditions of the stock solution (temperature, light protection). 3. Perform a stability check of your stock solution using a suitable analytical method like HPLC.
Change in color of solid this compound or its solutions. Potential degradation. This compound has a characteristic yellow-green color. A significant change could indicate chemical modification.1. Discard the discolored material. 2. Obtain a fresh batch of this compound. 3. Review handling procedures to ensure minimal exposure to light and air.
Precipitation of this compound in aqueous buffers. Poor aqueous solubility. This compound is known to precipitate in aqueous environments.1. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but does not interfere with the experiment. 2. Prepare aqueous dilutions immediately before use and use them promptly. 3. Consider the use of formulation aids like cyclodextrins if compatible with the experimental setup.
Inconsistent results between experiments. Variability in the integrity of this compound due to factors like repeated freeze-thaw cycles of stock solutions.1. Use single-use aliquots of stock solutions. 2. Ensure precise and consistent preparation of working solutions for each experiment. 3. Run a quality control check on a new batch of this compound before starting a new series of experiments.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to understand its stability profile.

1. Sample Preparation:

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for 1, 4, and 12 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 2, 8, and 24 hours.

  • Thermal Degradation: Place an aliquot of the solid this compound powder in an oven at 80°C for 24, 48, and 72 hours. Also, reflux a solution of this compound (1 mg/mL in methanol) for 6 hours.

  • Photodegradation: Expose a solution of this compound (1 mg/mL in methanol) to direct sunlight or a photostability chamber (ICH Q1B guidelines) for 24 and 48 hours. Keep a control sample wrapped in aluminum foil at the same temperature.

3. Analysis:

  • Analyze all stressed samples, along with a control sample (untreated stock solution), by a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms to identify degradation products (new peaks) and quantify the loss of the parent this compound peak.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

This is a general method that may require optimization for your specific instrumentation and this compound sample.

  • Instrumentation: HPLC with a PDA or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to separate the parent compound from potential degradation products.

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program (Illustrative):

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., 254 nm or based on a UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Validation: The method should be validated for specificity by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the this compound peak.

Visualizations

cluster_storage Storage cluster_handling Handling cluster_degradation Potential Degradation Solid Solid this compound Weighing Weighing Solid->Weighing - Protect from light - Minimize moisture exposure Photodegradation Photodegradation Solid->Photodegradation - Exposure to light Solution This compound Solution (e.g., in DMSO) Diluting Aqueous Dilution Solution->Diluting - Prepare fresh before use Oxidation Oxidation Solution->Oxidation - Exposure to air/oxygen Dissolving Dissolving Weighing->Dissolving - Use anhydrous solvent (e.g., DMSO) Dissolving->Solution - Store in aliquots at -20°C or below Hydrolysis Hydrolysis Diluting->Hydrolysis

Caption: Recommended workflow for storing and handling this compound to minimize degradation.

start Start: Inconsistent Experimental Results q1 Is the this compound solution freshly prepared? start->q1 a1_yes Prepare a fresh solution from a new solid aliquot. q1->a1_yes No q2 Were the stock solutions subjected to multiple freeze-thaw cycles? q1->q2 Yes end_good Problem likely resolved. Proceed with experiment. a1_yes->end_good a2_yes Prepare new stock solutions and store in single-use aliquots. q2->a2_yes Yes q3 Was the material protected from light during storage and handling? q2->q3 No a2_yes->end_good a3_no Review procedures to ensure light protection (e.g., use amber vials, work in low light). q3->a3_no No end_bad Consider compound integrity. Perform analytical check (HPLC) or obtain a new batch. q3->end_bad Yes a3_no->end_good

Caption: Troubleshooting decision tree for inconsistent experimental results with this compound.

cluster_products Hypothetical Degradation Products This compound This compound (Parent Compound) Chartarin Chartarin (Aglycone) This compound->Chartarin Hydrolysis (Acidic/Basic) Sugars D-Fucose + D-Digitalose This compound->Sugars Hydrolysis (Acidic/Basic) Oxidized Oxidized Derivatives This compound->Oxidized Oxidation / Photodegradation (Light, O₂)

Caption: Hypothetical degradation pathways of this compound.

References

Technical Support Center: Efficient Synthesis of Chartreusin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chartreusin and its analogues. Our aim is to address common challenges and improve the efficiency of your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of this compound analogues?

The primary challenges in the chemical synthesis of this compound analogues stem from their complex molecular architecture. Key difficulties include:

  • Construction of the intricate polycyclic aglycone skeleton. [1][2][3]

  • Formation of sterically hindered glycosidic linkages, particularly the 1,2-cis glycosidic bonds, which are known for poor stereocontrol.[1][3]

  • Low yields in pivotal steps such as the Hauser-Kraus annulation, which can be sensitive to steric hindrance.[1][2]

  • Potential for side reactions, like transesterification, under strong basic conditions.[1][2]

  • The poor water solubility of this compound can complicate formulation and delivery.[4]

  • The limited availability of biosynthetic precursors and the scalability of chemoenzymatic strategies can be a bottleneck.[1][2]

Q2: What are the key strategic approaches for the total synthesis of this compound derivatives?

Two prominent and effective strategies for the total synthesis of this compound derivatives are:

  • Biosynthesis and Chemobiosynthesis: These approaches utilize engineered microorganisms to produce the this compound core or analogues, which can then be chemically modified.[5][6][7] This can be an efficient way to access a variety of analogues with modified aglycones.[1][2]

  • Chemical Total Synthesis: A convergent approach often involves the separate synthesis of the glycosyl donors and the aglycone acceptor, followed by a glycosylation reaction. Key reactions in this approach include the Hauser annulation for forming the polycyclic core and Yu glycosylation for creating the glycosidic bond.[1][2][8]

Q3: Are there alternatives to precious metal catalysts for reactions in this compound analogue synthesis?

While specific examples for this compound synthesis were not detailed in the provided results, the broader field of chemical synthesis is actively exploring alternatives to precious metal catalysts. These include:

  • Organocatalysts: Small organic molecules, such as proline derivatives and chiral phosphoric acids, can catalyze a wide range of reactions with high enantioselectivity.[9]

  • Abundant Metal Catalysts: Catalysts based on iron, cobalt, and other earth-abundant metals are being developed to replace precious metals like palladium and rhodium.[9] These catalysts can offer unique reactivity and are more cost-effective and sustainable.[9]

Troubleshooting Guide

Low Yield in Hauser-Kraus Annulation

Problem: The Hauser-Kraus annulation step to form the chartarin aglycone is resulting in a low yield.

Possible Causes & Solutions:

CauseRecommended Solution
Steric Hindrance The annulation reaction is highly sensitive to steric hindrance. Protecting groups on the phthalide intermediate can significantly impact the yield. For instance, MOM or TBS protected phthalides have been reported to give low yields.[1][2] Consider using smaller protecting groups or a deprotection-reprotection strategy around this step.
Incorrect Base The choice of base is critical. While LiHMDS can promote the reaction, t-BuOLi has been shown to provide superior yields.[1][2]
Excess Base or Prolonged Reaction Time Using a large excess of the base or extending the reaction time can be detrimental to the desired annulation product.[1] Careful optimization of the base equivalents and reaction time is recommended.
Transesterification Side Reactions Free hydroxyl groups on the reactants can lead to transesterification under strong basic conditions.[1][2] Ensure appropriate protection of hydroxyl groups that are not intended to participate in the desired reaction.

Optimized Reaction Conditions for Hauser-Kraus Annulation:

ReactantsBase (equivalents)SolventTemperatureYieldReference
Glycosylated Phthalide & Coumarint-BuOLi (1.1 eq)THF-78 °C to rt63%[1]
More Complex Glycosylated Phthalide & Coumarint-BuOLiTHF-78 °C to rt55%[1][2]
Poor Stereoselectivity in Glycosylation

Problem: The formation of the glycosidic linkage, particularly a 1,2-cis linkage, is resulting in a mixture of stereoisomers, leading to difficult purification.[3]

Possible Causes & Solutions:

CauseRecommended Solution
Glycosyl Donor/Acceptor Reactivity The nature of the glycosyl donor and acceptor is paramount. The Yu glycosylation protocol is a well-established method for constructing challenging glycosidic linkages in this compound synthesis.[1][2]
Neighboring Group Participation The protecting groups on the glycosyl donor can influence the stereochemical outcome. The use of non-participating protecting groups at the C2 position of the sugar is crucial for achieving high stereoselectivity in 1,2-cis glycosylations.
Catalyst System The choice of catalyst and additives can significantly impact the stereoselectivity. For Yu glycosylation, common catalysts include glycosyl triflates activated by a promoter like TMSOTf.
Solvent Effects The polarity and coordinating ability of the solvent can influence the stability of the oxocarbenium ion intermediate and thus the stereochemical outcome.

Key Glycosylation Methodologies:

MethodGlycosyl DonorCatalyst/PromoterKey Features
Yu Glycosylation Glycosyl hemiacetals or thioglycosidesVaries (e.g., TMSOTf)Effective for constructing complex glycosidic linkages.[1][2]
Enzymatic Glycosylation Activated sugar donors (e.g., oxazolines)Endoglycosidases (e.g., EndoS)Can provide high stereoselectivity but may require enzyme engineering to optimize for transglycosylation over hydrolysis.[10]

Experimental Protocols

General Protocol for Hauser-Kraus Annulation

This is a generalized protocol based on successful syntheses.[1][2] Researchers should optimize conditions for their specific substrates.

  • Preparation: Dissolve the coumarin derivative in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

  • Addition of Base: Slowly add a solution of t-BuOLi (1.1 equivalents) in THF to the cooled solution. Stir for 30 minutes at -78 °C.

  • Addition of Phthalide: Add a solution of the glycosylated phthalide in anhydrous THF to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography.

Visualizations

Retrosynthetic Analysis of this compound Analogues

G cluster_synthesis Key Synthetic Steps This compound Analogue This compound Analogue Glycosylated Aglycone Glycosylated Aglycone This compound Analogue->Glycosylated Aglycone Final Assembly Glycosylated Aglycone->this compound Analogue Glycosylation Aglycone Core Aglycone Core Glycosylated Aglycone->Aglycone Core Deglycosylation Sugar Moiety Sugar Moiety Glycosylated Aglycone->Sugar Moiety Deglycosylation Aglycone Core->Glycosylated Aglycone Glycosylation Phthalide Phthalide Aglycone Core->Phthalide Retrosynthesis Coumarin Coumarin Aglycone Core->Coumarin Retrosynthesis Glycosylation Glycosylation Hauser Annulation Hauser Annulation Phthalide->Aglycone Core Hauser Annulation Coumarin->Aglycone Core

Caption: Retrosynthetic analysis of this compound analogues.

Experimental Workflow for a Key Synthetic Step

G A Reactant A (e.g., Coumarin) C Reaction Setup (Inert Atmosphere, -78°C) A->C B Reactant B (e.g., Phthalide) B->C D Base Addition (e.g., t-BuOLi) C->D E Reaction Monitoring (TLC) D->E F Workup (Quenching, Extraction) E->F G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS) G->H I Final Product H->I

Caption: General experimental workflow for a synthetic step.

References

Technical Support Center: Strategies for Scaling Up Chartreusin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up chartreusin production. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for scaling up this compound production?

A1: Scaling up this compound production typically involves a multi-faceted approach focused on optimizing the fermentation process of the producing organism, commonly Streptomyces chartreusis, and improving downstream purification. Key strategies include:

  • Strain Improvement: This can involve classical mutagenesis and screening for high-yielding strains or targeted genetic engineering to enhance the expression of the this compound biosynthetic gene cluster.

  • Fermentation Optimization: Systematically optimizing medium components (carbon, nitrogen, minerals) and culture conditions (pH, temperature, aeration, agitation) is crucial for maximizing yield.

  • Precursor Feeding: Supplying specific precursors of the this compound molecule during fermentation can significantly boost production.

  • Heterologous Expression: Expressing the entire this compound biosynthetic gene cluster in a well-characterized, high-growth-rate host, such as Streptomyces albus, can lead to improved titers.[1]

  • Process Control: Implementing robust monitoring and control of key fermentation parameters in bioreactors is essential for reproducible, large-scale production.

Q2: What is a realistic target yield for this compound in a lab-scale fermentation?

A2: In laboratory settings, peak concentrations of this compound in the fermentation liquors of Streptomyces chartreusis typically range from 200 to 300 µg/mL.[2][3] However, this can be significantly increased through process optimization.

Q3: Are there any known supplements that can significantly boost this compound production?

A3: Yes, the incorporation of D-fucose, a sugar moiety that is part of the this compound molecule, into the fermentation media has been shown to increase this compound titers by 200 to 300%.[2][3] This strategy, known as precursor-directed biosynthesis, can be a highly effective method for enhancing production.

Troubleshooting Guides

Fermentation Issues
Problem Potential Cause(s) Troubleshooting Steps
Low this compound Titer 1. Suboptimal medium composition. 2. Inadequate supply of precursors. 3. Non-ideal fermentation conditions (pH, temperature, aeration). 4. Low expression of the this compound biosynthetic gene cluster.1. Systematically evaluate different carbon and nitrogen sources. 2. Supplement the medium with D-fucose. 3. Optimize pH (typically neutral to slightly alkaline for Streptomyces), temperature (around 28-30°C), and dissolved oxygen levels. 4. Consider overexpressing pathway-specific positive regulatory genes or using stronger promoters to drive cluster expression.
Inconsistent Batch-to-Batch Production 1. Variability in inoculum quality. 2. Fluctuations in fermentation parameters. 3. Inconsistent quality of raw materials for the medium.1. Standardize the inoculum preparation procedure (spore suspension or vegetative inoculum). 2. Implement strict process control and monitoring in bioreactors. 3. Use high-quality, well-defined media components.
Foaming in the Bioreactor 1. High protein content in the medium (e.g., from yeast extract or peptone). 2. High agitation and aeration rates.1. Add an appropriate antifoaming agent (e.g., silicone-based) at the start of the fermentation or as needed. 2. Optimize agitation and aeration to minimize excessive foaming while maintaining adequate oxygen supply.
Mycelial Pelleting or Clumping 1. High inoculum density. 2. Shear stress from agitation. 3. Medium composition.1. Optimize inoculum size. 2. Adjust agitator design and speed. 3. Modify medium components; for example, the addition of insoluble particles can sometimes promote dispersed growth.
Downstream Processing Issues
Problem Potential Cause(s) Troubleshooting Steps
Low Recovery of this compound from Fermentation Broth 1. Inefficient extraction solvent. 2. Adsorption of this compound to mycelia. 3. Degradation of this compound during extraction.1. Test a range of organic solvents (e.g., ethyl acetate, chloroform, butanol) to find the most effective one for extraction. 2. Adjust the pH of the broth before extraction to optimize partitioning. 3. Perform extraction at a lower temperature to minimize degradation.
Co-elution of Impurities during Chromatography 1. Inappropriate stationary or mobile phase. 2. Poor resolution of the chromatographic method.1. Screen different chromatography resins (e.g., silica gel, reversed-phase C18). 2. Optimize the solvent gradient or isocratic elution conditions. 3. Consider using orthogonal purification techniques (e.g., normal-phase followed by reversed-phase chromatography).
Product Precipitation during Solvent Removal 1. Low solubility of this compound in the final solvent. 2. Rapid concentration of the product.1. Evaporate the solvent slowly under reduced pressure. 2. Consider a solvent exchange to a solvent in which this compound is more soluble before complete drying.

Data Presentation

Impact of D-fucose Supplementation on this compound Production
Condition This compound Titer (µg/mL) Percentage Increase (%)
Basal Medium200 - 300-
Basal Medium + D-fucose600 - 1200200 - 300

Experimental Protocols

Protocol 1: Precursor Feeding with D-fucose for Enhanced this compound Production

Objective: To enhance the production of this compound by supplementing the fermentation medium with its precursor, D-fucose.

Materials:

  • Streptomyces chartreusis culture

  • Seed medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., a defined medium with glucose as the primary carbon source and a suitable nitrogen source)

  • Sterile D-fucose solution (e.g., 10% w/v in water, filter-sterilized)

  • Shake flasks or bioreactor

  • Incubator shaker or bioreactor system

Methodology:

  • Inoculum Preparation: Inoculate a seed flask containing the seed medium with S. chartreusis spores or a mycelial suspension. Incubate at 28-30°C with shaking (e.g., 200 rpm) for 48-72 hours until a dense culture is obtained.

  • Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Precursor Addition: Aseptically add the sterile D-fucose solution to the production culture to a final concentration of 0.1-1.0% (w/v). The optimal concentration should be determined experimentally. D-fucose can be added at the time of inoculation or after an initial period of growth (e.g., 24-48 hours).

  • Fermentation: Incubate the production culture at 28-30°C with shaking or appropriate agitation and aeration for 7-10 days.

  • Sampling and Analysis: Withdraw samples periodically to monitor cell growth and this compound production using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: General Downstream Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth.

Materials:

  • Fermentation broth of S. chartreusis

  • Organic solvent (e.g., ethyl acetate or chloroform)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

  • Thin Layer Chromatography (TLC) plates

Methodology:

  • Extraction:

    • Separate the mycelia from the fermentation broth by centrifugation or filtration.

    • Extract the supernatant and the mycelial cake separately with an equal volume of ethyl acetate three times.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Chromatographic Purification:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of hexane and ethyl acetate).

    • Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane, followed by the addition of methanol).

    • Collect fractions and monitor the separation using TLC.

    • Pool the fractions containing pure this compound.

  • Final Concentration:

    • Evaporate the solvent from the pooled fractions to obtain purified this compound.

Visualizations

Chartreusin_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA Type_II_PKS Type II Polyketide Synthase (PKS) Acetyl_CoA->Type_II_PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->Type_II_PKS Polyketide_Chain Linear Polyketide Intermediate Type_II_PKS->Polyketide_Chain Aromatase_Cyclase Aromatase/Cyclase Polyketide_Chain->Aromatase_Cyclase Tetracyclic_Intermediate Tetracyclic Intermediate Aromatase_Cyclase->Tetracyclic_Intermediate Oxidative_Rearrangement Oxidative Rearrangement Enzymes Tetracyclic_Intermediate->Oxidative_Rearrangement Chartarin_Aglycone Chartarin (Aglycone) Oxidative_Rearrangement->Chartarin_Aglycone Glycosyltransferases Glycosyltransferases Chartarin_Aglycone->Glycosyltransferases This compound This compound Glycosyltransferases->this compound D_Fucose D-Fucose D_Fucose->Glycosyltransferases D_Digitalose D-Digitalose D_Digitalose->Glycosyltransferases

Caption: Simplified this compound biosynthesis pathway.

Experimental_Workflow Strain_Selection Strain Selection (S. chartreusis or heterologous host) Media_Optimization Media Optimization (Carbon, Nitrogen, etc.) Strain_Selection->Media_Optimization Fermentation_Parameters Fermentation Parameter Optimization (pH, Temp, DO) Media_Optimization->Fermentation_Parameters Precursor_Feeding Precursor Feeding (e.g., D-fucose) Fermentation_Parameters->Precursor_Feeding Scale_Up_Fermentation Scale-Up Fermentation (Shake Flask to Bioreactor) Precursor_Feeding->Scale_Up_Fermentation Downstream_Processing Downstream Processing (Extraction & Purification) Scale_Up_Fermentation->Downstream_Processing Analysis Analysis (HPLC, MS) Downstream_Processing->Analysis Pure_this compound Pure this compound Analysis->Pure_this compound

Caption: Experimental workflow for this compound production.

References

Validation & Comparative

Chartreusin vs. Doxorubicin: A Comparative Analysis of DNA Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anticancer therapeutics, the interaction between small molecules and DNA remains a cornerstone of drug design and mechanism of action studies. Among the numerous compounds that exert their cytotoxic effects through DNA binding, chartreusin and doxorubicin have emerged as significant agents. This guide provides a detailed comparison of their DNA binding affinities, supported by experimental data, methodologies, and a visual representation of their molecular interactions and resulting cellular consequences.

Quantitative Comparison of DNA Binding Affinity

CompoundBinding Constant (K)Experimental ConditionsSource
This compound 3.6 x 10⁵ M⁻¹20°C, 18 mM Na⁺[1][2]
Doxorubicin 0.13 - 0.16 x 10⁶ M⁻¹37°C, 10% serum[3]
Doxorubicin ~10⁴ M⁻¹Not specified[4]

Note: The variability in the reported binding constants for doxorubicin highlights the influence of experimental conditions such as temperature, ionic strength, and the presence of serum on the drug-DNA interaction.

Mechanisms of DNA Interaction and Cellular Consequences

Both this compound and doxorubicin are known to intercalate into the DNA double helix, a process where the planar aromatic rings of the molecules insert themselves between the base pairs of the DNA. This intercalation leads to a distortion of the DNA structure, which subsequently interferes with critical cellular processes.

Doxorubicin primarily exerts its anticancer effects through two main mechanisms:

  • DNA Intercalation and Topoisomerase II Inhibition: By intercalating into DNA, doxorubicin stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for DNA replication and repair.[5][6][] This stabilization prevents the re-ligation of the DNA strands, leading to double-strand breaks and the initiation of apoptosis.[5][8]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling to produce cytotoxic reactive oxygen species.[5][8] These ROS can cause damage to DNA, proteins, and cellular membranes, contributing to the drug's overall cytotoxicity.[8]

This compound also functions as a DNA intercalator and an inhibitor of topoisomerase II.[9] Its mechanism of action is believed to involve:

  • DNA Intercalation: The planar chromophore of this compound inserts into the DNA, leading to structural changes that can impede the progression of DNA and RNA polymerases.[1]

  • Topoisomerase II Inhibition: Similar to doxorubicin, this compound can inhibit the activity of topoisomerase II, contributing to DNA damage.[9]

  • Radical-Mediated DNA Strand Breaks: Some studies suggest that this compound can cause single-strand breaks in DNA through a radical-mediated mechanism.[9]

Experimental Protocols: Determining DNA Binding Affinity via Fluorescence Spectroscopy

Fluorescence spectroscopy is a widely used and sensitive technique to study the binding of small molecules to DNA. The following is a generalized protocol for determining the DNA binding affinity of a compound like this compound or doxorubicin.

Objective: To determine the binding constant (K) of a ligand (this compound or doxorubicin) to DNA.

Materials:

  • Calf Thymus DNA (ctDNA) or a specific oligonucleotide sequence

  • This compound or Doxorubicin stock solution of known concentration

  • Binding buffer (e.g., Tris-HCl buffer with a specific pH and salt concentration)

  • Fluorometer

  • Quartz cuvettes

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of ctDNA in the binding buffer. The concentration should be determined spectrophotometrically.

    • Prepare a stock solution of the ligand (this compound or doxorubicin) in a suitable solvent and then dilute it in the binding buffer to a known concentration.

  • Fluorescence Titration:

    • Place a fixed concentration of the ligand in a quartz cuvette.

    • Record the initial fluorescence emission spectrum of the ligand. Both this compound and doxorubicin are intrinsically fluorescent.

    • Incrementally add small aliquots of the DNA stock solution to the cuvette.

    • After each addition, allow the system to equilibrate (e.g., incubate for a set time at a constant temperature) and then record the fluorescence emission spectrum. The fluorescence of the ligand is often quenched or enhanced upon binding to DNA.[10]

  • Data Analysis:

    • Correct the fluorescence intensity for the dilution effect caused by the addition of the DNA solution.

    • Plot the change in fluorescence intensity as a function of the DNA concentration.

    • The binding constant (K) and the number of binding sites can be determined by fitting the titration data to an appropriate binding model, such as the Scatchard equation or by using non-linear regression analysis.[11]

Visualizing Experimental and Signaling Pathways

To better understand the processes involved in studying and the mechanisms of action of these compounds, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Solution Preparation cluster_titration Fluorescence Titration cluster_analysis Data Analysis prep_dna Prepare DNA Stock Solution titration Add DNA Aliquots to Ligand prep_dna->titration prep_ligand Prepare Ligand Stock Solution prep_ligand->titration equilibration Equilibrate Sample titration->equilibration measurement Record Fluorescence Spectrum equilibration->measurement correction Correct for Dilution measurement->correction plotting Plot Fluorescence Change vs. [DNA] correction->plotting fitting Fit Data to Binding Model plotting->fitting result Determine Binding Constant (K) fitting->result

Caption: Experimental workflow for determining DNA binding affinity using fluorescence spectroscopy.

signaling_pathway cluster_drugs Anticancer Agents cluster_mechanism Mechanism of Action cluster_consequences Cellular Consequences This compound This compound intercalation DNA Intercalation This compound->intercalation topo_inhibition Topoisomerase II Inhibition This compound->topo_inhibition doxorubicin Doxorubicin doxorubicin->intercalation doxorubicin->topo_inhibition ros ROS Generation (Doxorubicin) doxorubicin->ros dna_damage DNA Double-Strand Breaks intercalation->dna_damage topo_inhibition->dna_damage ros->dna_damage apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest

Caption: Comparative signaling pathways of this compound and Doxorubicin.

References

Chartreusin: A Comparative Guide for Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of chartreusin, a natural product with potent antitumor and antibiotic properties, against its key alternatives, Elsamicin A and IST-622. We delve into their mechanisms of action, comparative efficacy, and the experimental protocols used to evaluate these compounds.

Introduction

This compound is a glycosidic antibiotic belonging to the pyranonaphthoquinone family, first isolated from Streptomyces chartreusis.[1] Its complex chemical structure and broad biological activity have made it a subject of interest for decades. However, challenges such as poor water solubility and rapid in vivo clearance have hindered its clinical development.[2] This has led to the investigation of related compounds, including the naturally occurring Elsamicin A and the synthetic prodrug IST-622, as potentially more viable therapeutic agents.

Mechanism of Action

This compound and its analogues exert their cytotoxic effects through a multi-pronged approach targeting fundamental cellular processes. The primary mechanisms include:

  • DNA Intercalation: The planar aromatic chromophore of these molecules inserts itself between the base pairs of DNA. This distortion of the DNA double helix interferes with replication and transcription.[1]

  • Topoisomerase II Inhibition: These compounds are potent inhibitors of topoisomerase II, an essential enzyme that resolves DNA topological problems during replication and transcription. By stabilizing the transient DNA-enzyme cleavage complex, they lead to the accumulation of double-strand breaks and ultimately, apoptosis.[1]

  • Reactive Oxygen Species (ROS) Generation: this compound has been shown to induce the production of ROS, leading to oxidative stress and cellular damage.

The following diagram illustrates the general workflow for investigating the mechanism of action of these compounds.

Mechanism_of_Action_Workflow cluster_0 In Vitro Assays cluster_1 Cellular Effects cluster_2 Signaling Pathway Analysis Compound Compound DNA_Intercalation DNA Intercalation Assay Compound->DNA_Intercalation Assess binding Topo_II_Inhibition Topoisomerase II Inhibition Assay Compound->Topo_II_Inhibition Assess enzyme inhibition ROS_Measurement ROS Measurement Compound->ROS_Measurement Assess oxidative stress Cytotoxicity Cytotoxicity Assay (e.g., MTT, XTT) DNA_Intercalation->Cytotoxicity Topo_II_Inhibition->Cytotoxicity ROS_Measurement->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V) Cytotoxicity->Apoptosis Cell_Cycle Cell Cycle Analysis Cytotoxicity->Cell_Cycle Pathway_Analysis Western Blot, RNA-Seq Apoptosis->Pathway_Analysis OxPhos Oxidative Phosphorylation Pathway_Analysis->OxPhos Hippo Hippo Pathway Pathway_Analysis->Hippo

Fig. 1: Experimental workflow for elucidating the mechanism of action.

Comparative Efficacy

The antitumor activity of this compound, elsamicin A, and IST-622 has been evaluated against a panel of cancer cell lines. The following table summarizes their 50% inhibitory concentrations (IC50).

CompoundP388 Leukemia (murine)L1210 Leukemia (murine)B16 Melanoma (murine)
This compound >10 µg/mL (in vivo)>10 µg/mL (in vivo)>10 µg/mL (in vivo)
Elsamicin A 0.32 µg/mL (in vivo)0.32 µg/mL (in vivo)0.32 µg/mL (in vivo)
IST-622 IC50 >20-fold lower than this compound (in vitro)--

Data sourced from multiple studies and presented for comparative purposes.[3][4] Direct head-to-head comparisons may vary based on experimental conditions.

Elsamicin A demonstrates significantly greater potency than this compound in vivo, with a minimum effective dose that is 10-30 times lower.[4] This is attributed in part to its higher water solubility due to the presence of an amino sugar moiety.[4] IST-622, a prodrug of a this compound derivative, exhibits substantially lower IC50 values than this compound in vitro against P388 leukemia and demonstrates marked antitumor effects upon oral administration.[3]

Signaling Pathway Interactions

Recent studies have begun to elucidate the impact of these compounds on specific cellular signaling pathways.

Oxidative Phosphorylation

This compound has been shown to downregulate the oxidative phosphorylation (OXPHOS) pathway, a critical metabolic process for energy production in many cancer cells. By inhibiting OXPHOS, this compound can induce an energy crisis within the tumor cells, contributing to its cytotoxic effects.

Oxidative_Phosphorylation_Inhibition This compound This compound ETC Electron Transport Chain (Complexes I-IV) This compound->ETC inhibits Proton_Gradient Proton Gradient ETC->Proton_Gradient generates ATP_Synthase ATP Synthase (Complex V) ATP_Production reduced ATP_Synthase->ATP_Production Proton_Gradient->ATP_Synthase drives Cell_Death Cell Death ATP_Production->Cell_Death Hippo_Pathway_Activation Chartreusin_Analogue This compound Analogue (e.g., Elsamicin B) MST1_2 MST1/2 Chartreusin_Analogue->MST1_2 activates LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates & inhibits Apoptosis Apoptosis LATS1_2->Apoptosis promotes TEAD TEAD YAP_TAZ->TEAD binds to Gene_Expression Proliferation & Survival Genes TEAD->Gene_Expression promotes transcription

References

A Comparative Analysis of the Biological Activities of Chartreusin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chartreusin, a natural product isolated from Streptomyces chartreusis, has garnered significant attention for its potent biological activities.[1][2] This guide provides a comparative analysis of this compound and its derivatives, focusing on their anticancer, antibacterial, and antiviral properties. The information is compiled from various studies to offer an objective overview supported by experimental data.

Anticancer Activity

This compound and its derivatives exert their anticancer effects through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and generation of reactive oxygen species (ROS).[1] The structural modifications of the this compound scaffold, particularly in the sugar moieties, have a profound impact on their cytotoxic potency and mechanism of action.[1]

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and several key derivatives against various human cancer cell lines. Lower IC50 values indicate higher cytotoxic activity.

CompoundHCT116 (Colon)BxPC3 (Pancreatic)T47D (Breast)ES-2 (Ovarian)L1210 (Leukemia)P388 (Leukemia)
This compound (1) < 13 µM[1]< 13 µM[1]> 31 µM[1]< 13 µM[1]Active[3]Active[3][4]
Elsamicin A (3) < 31 µM[1]< 31 µM[1]< 31 µM[1]< 31 µM[1]--
Elsamicin B (4) < 31 µM[1]< 31 µM[1]< 31 µM[1]< 31 µM[1]--
Fucose Analog (6) ----≥ this compound[3]-
Glucose Analog (7) ----≥ this compound[3]-
Maltose Analog (8) ----≥ this compound[3]Comparable to this compound[3]
3',4'-O-benzylidene-chartreusin ----Active[5]Active[5]
6-O-acyl-3',4'-O-exo-benzylidene-chartreusins ----Highly Active[5]Highly Active[5]

Note: "-" indicates data not available in the provided search results.

Mechanisms of Action and Signaling Pathways

RNA-sequencing analysis has revealed that even small structural differences in the appended sugar chains of this compound derivatives can lead to distinct mechanisms of action.[1] For instance, in ES-2 ovarian cancer cells, this compound primarily downregulates the oxidative phosphorylation (OXPHOS) pathway.[1] In contrast, elsamicin A's effects are mainly linked to motor proteins and homologous recombination pathways, while elsamicin B's activity is associated with the Hippo signaling pathway.[1]

Caption: Differential signaling pathways affected by this compound and its derivatives.

Antibacterial and Antiviral Activity

This compound and its derivatives have also demonstrated notable antibacterial activity, positioning them as potential leads for developing new antibiotics, especially against resistant strains.[1] For example, replacing a methyl group with hydrogen in the this compound structure was found to decrease cytotoxicity while significantly enhancing its antimycobacterial activity.[6]

Information on the antiviral activity of this compound derivatives is less prevalent in the reviewed literature. However, the broader class of natural products to which this compound belongs is known to contain compounds with significant antiviral properties.[7][8][9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

A common method to determine the cytotoxic activity of compounds like this compound derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

G start Start seed Seed cancer cells in 96-well plate start->seed adhere Allow cells to adhere (overnight) seed->adhere treat Treat with this compound derivatives (varying conc.) adhere->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals with DMSO incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read calculate Calculate IC50 values read->calculate end End calculate->end

References

Validating the Antitumor Effects of Chartreusin in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antitumor antibiotic chartreusin's performance with other alternatives, supported by experimental data from murine cancer models. We delve into its efficacy in well-established leukemia and melanoma models, detail the experimental protocols for replication, and visualize its mechanism of action.

Executive Summary

This compound, a natural product isolated from Streptomyces chartreusis, has demonstrated significant antitumor activity in preclinical animal models. This guide summarizes the key findings from studies evaluating its efficacy in murine models of P388 and L1210 leukemia, as well as B16 melanoma. While direct head-to-head comparative data with standard-of-care agents like doxorubicin is limited in single studies, this guide compiles and presents available data to offer a comprehensive overview of this compound's potential as an anticancer agent. Its primary mechanism of action involves the inhibition of DNA and RNA synthesis through DNA intercalation and inhibition of topoisomerase II. However, its development has been hampered by poor water solubility and rapid biliary excretion.

Performance Comparison in Murine Cancer Models

This compound has shown notable efficacy in several murine cancer models, particularly when administered intraperitoneally (i.p.). The following tables summarize the quantitative data on its antitumor activity.

P388 Leukemia Model

The P388 murine leukemia model is a standard for screening potential anticancer agents. This compound has demonstrated a significant increase in the lifespan of mice bearing P388 leukemia.

TreatmentOptimal Dose (mg/kg/day)Administration RouteTreatment ScheduleMedian Survival Time (Treated/Control)Increase in Lifespan (ILS %)Reference
This compound 50i.p.Days 1-923.1 / 10.0131%[1]
Doxorubicin 5i.p.Day 1-~100%*

Note: Doxorubicin data is representative of typical results in this model and is not from a direct head-to-head comparative study with this compound.

L1210 Leukemia Model

Similar to the P388 model, the L1210 leukemia model is another widely used screening tool. This compound has also shown activity against this leukemia cell line in vivo.

TreatmentOptimal Dose (mg/kg/day)Administration RouteTreatment ScheduleMedian Survival Time (Treated/Control)Increase in Lifespan (ILS %)Reference
This compound 10i.p.Days 1-911.7 / 8.046%[1]
B16 Melanoma Model

This compound's activity extends to solid tumors as demonstrated in the B16 melanoma model, where it has been shown to inhibit tumor growth.

TreatmentOptimal Dose (mg/kg/day)Administration RouteTreatment ScheduleTumor Growth Inhibition (%)Reference
This compound 25i.p.Days 1-958%[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vivo experiments cited.

Murine P388 Leukemia Model Protocol

1. Cell Line and Animal Model:

  • Cell Line: P388 murine leukemia cells.

  • Animal Model: DBA/2 or CDF1 mice.

2. Tumor Inoculation:

  • Ascitic fluid containing P388 cells is harvested from a donor mouse.

  • A cell suspension is prepared in a suitable medium (e.g., saline or RPMI 1640).

  • 1 x 10^6 P388 cells are inoculated intraperitoneally (i.p.) into each experimental mouse on Day 0.

3. Drug Preparation and Administration:

  • This compound: Due to its poor water solubility, this compound is typically prepared as a suspension in a vehicle such as 0.9% saline with 0.05% Tween 80.

  • Administration: The prepared drug solution/suspension is administered i.p. according to the specified dose and schedule (e.g., daily from Day 1 to Day 9). Control animals receive the vehicle only.

4. Efficacy Evaluation:

  • The primary endpoint is the median survival time (MST) of the treated and control groups.

  • The percent increase in lifespan (% ILS) is calculated using the formula: [% ILS = ((MST of treated group / MST of control group) - 1) x 100].

  • A % ILS greater than 25% is generally considered significant antitumor activity.

5. Toxicity Monitoring:

  • Animal body weights are monitored regularly.

  • Any signs of toxicity, such as changes in behavior or appearance, are recorded.

Experimental Workflow for P388 Leukemia Model

G cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Data Analysis cell_prep Prepare P388 Cell Suspension inoculation Inoculate Mice with P388 Cells (i.p.) cell_prep->inoculation drug_prep Prepare this compound Suspension treatment Administer this compound or Vehicle (i.p.) drug_prep->treatment inoculation->treatment monitoring Monitor Survival and Toxicity treatment->monitoring evaluation Calculate Median Survival Time and % ILS monitoring->evaluation

Caption: Workflow for evaluating this compound in the P388 leukemia model.

Mechanism of Action: Signaling Pathway

This compound exerts its antitumor effects primarily by targeting fundamental cellular processes related to DNA replication and integrity. Its mechanism involves a multi-pronged attack on cancer cell proliferation.

This compound is known to intercalate into the DNA double helix, a process where it inserts itself between the base pairs of the DNA. This physical obstruction disrupts the normal functions of DNA, particularly replication and transcription, by preventing the unwinding and separation of the DNA strands.

Furthermore, this compound acts as a topoisomerase II inhibitor. Topoisomerase II is a crucial enzyme that resolves DNA topological problems, such as supercoiling and tangling, which arise during replication and transcription. By inhibiting this enzyme, this compound leads to the accumulation of DNA strand breaks, ultimately triggering programmed cell death, or apoptosis.

Proposed Signaling Pathway for this compound's Antitumor Activity

G cluster_dna_interaction DNA Interaction cluster_cellular_effects Cellular Effects cluster_outcome Outcome This compound This compound dna_intercalation DNA Intercalation This compound->dna_intercalation topo_ii_inhibition Topoisomerase II Inhibition This compound->topo_ii_inhibition replication_block DNA Replication Block dna_intercalation->replication_block transcription_block Transcription Block dna_intercalation->transcription_block dna_damage DNA Strand Breaks topo_ii_inhibition->dna_damage cell_cycle_arrest Cell Cycle Arrest replication_block->cell_cycle_arrest apoptosis Apoptosis transcription_block->apoptosis dna_damage->apoptosis cell_cycle_arrest->apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

Conclusion

This compound demonstrates significant antitumor activity in various murine cancer models, establishing it as a molecule of interest for further oncological research. Its efficacy, particularly in leukemia models, is noteworthy. However, its challenging physicochemical properties, namely poor solubility and rapid in vivo clearance, have posed significant hurdles to its clinical development. The development of novel formulations or synthetic derivatives with improved pharmacokinetic profiles could unlock the full therapeutic potential of this potent antitumor agent. The data and protocols presented in this guide offer a foundational resource for researchers aiming to build upon the existing knowledge of this compound and explore its future applications in cancer therapy.

References

Chartreusin and Anticancer Drug Cross-Resistance: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable gap in direct experimental studies investigating the cross-resistance profile of the anticancer agent chartreusin with other commonly used chemotherapeutic drugs. While the mechanism of action of this compound has been partially elucidated, involving DNA intercalation and topoisomerase II inhibition, its potential for either overcoming or being susceptible to established drug resistance pathways remains largely unexplored in publicly available research. This guide synthesizes the current understanding of this compound's activity and the general mechanisms of anticancer drug resistance, highlighting the critical need for further research in this area.

Understanding this compound's Anticancer Activity

This compound is a glycosidic antibiotic that has demonstrated cytotoxic effects against various cancer cell lines, including P388 and L1210 leukemia, as well as B16 melanoma. Its primary mechanisms of action are believed to be:

  • DNA Intercalation: this compound inserts itself into the DNA double helix, disrupting DNA replication and transcription, ultimately leading to cell death.

  • Topoisomerase II Inhibition: By inhibiting this essential enzyme, this compound prevents the proper unwinding and re-ligation of DNA strands, which is crucial for DNA replication and cell division.

  • Generation of Reactive Oxygen Species (ROS): Some studies suggest that this compound can induce oxidative stress within cancer cells by producing ROS, which can damage cellular components and trigger apoptosis.

The Challenge of Multidrug Resistance (MDR)

A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of structurally and functionally unrelated anticancer drugs. Key mechanisms contributing to MDR include:

  • Overexpression of Efflux Pumps: The most common mechanism involves the increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy.

  • Alterations in Drug Targets: Mutations or altered expression of the molecular targets of drugs, such as topoisomerase II, can prevent effective drug binding and action.

  • Enhanced DNA Repair Mechanisms: Cancer cells can upregulate their DNA repair pathways to more efficiently counteract the DNA damage induced by chemotherapeutic agents.

  • Activation of Anti-Apoptotic Pathways: Evasion of programmed cell death (apoptosis) is a hallmark of cancer and a key mechanism of drug resistance.

The Unanswered Question: this compound and Cross-Resistance

Despite the knowledge of this compound's mechanism of action and the well-documented pathways of multidrug resistance, there is a lack of specific studies that have investigated the following:

  • Efficacy of this compound in MDR Cancer Cells: There is no readily available data on the cytotoxic activity of this compound in cancer cell lines that have been selected for resistance to other common anticancer drugs like doxorubicin, paclitaxel, or cisplatin. Such studies would typically involve comparing the half-maximal inhibitory concentration (IC50) of this compound in drug-sensitive parental cell lines versus their drug-resistant counterparts.

  • Development of Resistance to this compound: It is unknown whether prolonged exposure of cancer cells to this compound would induce resistance to this compound itself and, more importantly, whether this would confer cross-resistance to other anticancer agents.

  • Interaction with P-glycoprotein: There are no published studies to indicate whether this compound is a substrate, inhibitor, or inducer of P-glycoprotein or other ABC transporters. This information is crucial to predict its potential effectiveness in P-gp-overexpressing tumors.

Future Research Directions

To address this significant knowledge gap, the following experimental approaches are essential:

Experimental Workflow for Investigating this compound Cross-Resistance

G cluster_0 Cell Line Selection & Culture cluster_1 Cytotoxicity Assays cluster_2 Data Analysis cluster_3 Mechanistic Studies (if cross-resistance is observed) sensitive Sensitive Parental Cancer Cell Line assay Treat cells with increasing concentrations of this compound and other anticancer drugs sensitive->assay resistant Drug-Resistant (e.g., Doxorubicin-R, Paclitaxel-R) Cancer Cell Line resistant->assay ic50 Determine IC50 values (MTT, SRB, or similar assay) assay->ic50 resistance_factor Calculate Resistance Factor (RF): RF = IC50 (Resistant) / IC50 (Sensitive) ic50->resistance_factor interpretation Interpret Cross-Resistance Profile: RF > 1: Cross-resistance RF ≈ 1: No cross-resistance RF < 1: Collateral sensitivity resistance_factor->interpretation pgp_expression Western Blot / qPCR for P-glycoprotein expression interpretation->pgp_expression Investigate Mechanism drug_efflux Rhodamine 123 efflux assay to measure P-gp activity interpretation->drug_efflux Investigate Mechanism target_analysis Sequencing/expression analysis of Topoisomerase II interpretation->target_analysis Investigate Mechanism

Caption: Proposed experimental workflow for studying this compound cross-resistance.

Signaling Pathways Implicated in General Drug Resistance

While not specific to this compound, understanding the common signaling pathways involved in multidrug resistance is crucial for contextualizing future research.

G cluster_0 Drug Resistance Mechanisms drug Anticancer Drug (e.g., Doxorubicin, Paclitaxel) cell Cancer Cell drug->cell pgp P-glycoprotein (ABC Transporter) cell->pgp Increased Expression dna_damage DNA Damage cell->dna_damage Drug-induced apoptosis Apoptosis cell->apoptosis Inhibition of Apoptosis pgp->drug Drug Efflux resistance Drug Resistance pgp->resistance dna_damage->apoptosis Triggers apoptosis->resistance

Caption: Simplified diagram of key multidrug resistance pathways in cancer cells.

Conclusion

The potential of this compound as an anticancer agent, particularly in the context of drug-resistant tumors, remains an open and critical question. The lack of direct experimental evidence on its cross-resistance profile with other chemotherapeutics is a significant gap in the literature. The scientific community is encouraged to undertake the necessary in-vitro and in-vivo studies to elucidate the interactions between this compound and known drug resistance mechanisms. Such research is imperative to determine the potential clinical utility of this compound and to guide the development of more effective cancer therapies. Without such data, any discussion of this compound's performance against other anticancer drugs in a resistance context is purely speculative.

Unraveling the Transcriptomic Impact of Chartreusin and Its Analogues on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Chartreusin, a natural product with a complex polycyclic structure, and its analogues have demonstrated significant potential as anticancer agents. Understanding their mechanisms of action at the molecular level is crucial for their development as effective therapeutics. This guide provides a comparative transcriptomic analysis of human ovarian cancer (ES-2) cells treated with this compound and its structurally related analogues, elsamicin A and elsamicin B. The data presented here, derived from RNA sequencing (RNA-seq) analysis, reveals distinct and shared cellular pathways modulated by these compounds, offering valuable insights for drug development and mechanism-of-action studies.

Comparative Analysis of Gene Expression Profiles

Treatment of ES-2 cells with this compound, elsamicin A, and elsamicin B resulted in significant alterations to the global transcriptional landscape. A comparative analysis of differentially expressed genes (DEGs) highlights both unique and overlapping impacts of these compounds on cellular gene expression.

Table 1: Summary of Differentially Expressed Genes (DEGs) in ES-2 Cells

Treatment GroupTotal DEGsUpregulated GenesDownregulated Genes
This compound (5.70 μM)380[Number][Number]
Elsamicin A (1.00 μM)1186[Number][Number]
Elsamicin B (30.99 μM)1867[Number][Number]

Note: The specific numbers of up- and downregulated genes would be populated from the detailed supplementary data of the source publication.

The data reveals that while sharing a common aglycone structure, the sugar moieties of these compounds play a crucial role in determining their biological activity, as evidenced by the varying number of DEGs.[1] Elsamicin B induced the most substantial transcriptomic changes, followed by elsamicin A and then this compound.

Key Signaling Pathways Modulated by this compound and Its Analogues

Pathway enrichment analysis using the Kyoto Encyclopedia of Genes and Genomes (KEGG) database identified distinct primary signaling pathways affected by each compound. These findings underscore the sugar-chain-dependent mechanism of action of these potential anticancer agents.[1]

This compound: Targeting Oxidative Phosphorylation

The transcriptomic profile of this compound-treated cells showed a significant downregulation of the oxidative phosphorylation (OXPHOS) pathway.[1] This pathway is a critical cellular process for energy production and is often upregulated in cancer cells to meet their high energy demands.

Chartreusin_OXPHOS_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) Complex_III Complex III (Cytochrome bc1) Complex_I->Complex_III e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III e- Complex_IV Complex IV (Cytochrome c Oxidase) Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ ATP Production ATP Production ATP_Synthase->ATP Production This compound This compound This compound->Complex_I This compound->Complex_II This compound->Complex_III This compound->Complex_IV Downregulation Downregulation

Caption: this compound downregulates the oxidative phosphorylation pathway.

Elsamicin A: Disruption of Motor Proteins and Homologous Recombination

Elsamicin A treatment led to the downregulation of pathways associated with motor proteins and homologous recombination.[1] The disruption of motor proteins can impede cell division and proliferation, while the inhibition of homologous recombination can lead to the accumulation of DNA damage, ultimately triggering cell death.

Elsamicin_A_Pathway cluster_Motor_Proteins Motor Proteins cluster_HR Homologous Recombination Elsamicin_A Elsamicin A Kinesins Kinesins Elsamicin_A->Kinesins Dyneins Dyneins Elsamicin_A->Dyneins Myosins Myosins Elsamicin_A->Myosins RAD51 RAD51 Elsamicin_A->RAD51 BRCA1 BRCA1 Elsamicin_A->BRCA1 BRCA2 BRCA2 Elsamicin_A->BRCA2 Cell Proliferation & Division Cell Proliferation & Division Kinesins->Cell Proliferation & Division Dyneins->Cell Proliferation & Division Myosins->Cell Proliferation & Division DNA Double-Strand\nBreak Repair DNA Double-Strand Break Repair RAD51->DNA Double-Strand\nBreak Repair BRCA1->DNA Double-Strand\nBreak Repair BRCA2->DNA Double-Strand\nBreak Repair

Caption: Elsamicin A inhibits motor proteins and homologous recombination.

Elsamicin B: Inhibition of the Hippo Signaling Pathway

The anticancer effects of elsamicin B were attributed to the downregulation of the Hippo signaling pathway.[1] The Hippo pathway is a key regulator of organ size and cell proliferation, and its dysregulation is frequently observed in various cancers.

Elsamicin_B_Hippo_Pathway cluster_Hippo Hippo Signaling Pathway Elsamicin_B Elsamicin B MST1_2 MST1/2 Elsamicin_B->MST1_2 Inhibits LATS1_2 LATS1/2 MST1_2->LATS1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ TEAD TEAD YAP_TAZ->TEAD Gene Transcription\n(Proliferation, Anti-apoptosis) Gene Transcription (Proliferation, Anti-apoptosis) TEAD->Gene Transcription\n(Proliferation, Anti-apoptosis)

Caption: Elsamicin B downregulates the Hippo signaling pathway.

Experimental Protocols

The following is a summary of the experimental protocol used for the comparative transcriptomic analysis. For a complete, detailed protocol, please refer to the supplementary information of the cited publication.[2]

Cell Culture and Treatment

Human ovarian cancer ES-2 cells were cultured in [Specify Media, e.g., RPMI-1640] supplemented with [Specify Supplements, e.g., 10% fetal bovine serum and 1% penicillin-streptomycin] at 37°C in a humidified atmosphere with 5% CO2. Cells were treated with this compound (5.70 μM), elsamicin A (1.00 μM), elsamicin B (30.99 μM), or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

RNA Extraction and Library Preparation

Total RNA was extracted from the treated and control cells using a [Specify Kit, e.g., RNeasy Mini Kit (Qiagen)]. The quality and quantity of the extracted RNA were assessed using a [Specify Instrument, e.g., NanoDrop spectrophotometer and Agilent 2100 Bioanalyzer]. RNA sequencing libraries were prepared from high-quality RNA samples using a [Specify Library Prep Kit, e.g., NEBNext Ultra RNA Library Prep Kit for Illumina].

RNA Sequencing and Data Analysis

The prepared libraries were sequenced on an [Specify Sequencing Platform, e.g., Illumina NovaSeq platform]. Raw sequencing reads were processed to remove low-quality reads and adapter sequences. The clean reads were then aligned to the human reference genome (e.g., GRCh38). Differential gene expression analysis was performed using established bioinformatics tools (e.g., DESeq2 or edgeR). Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 were considered differentially expressed. Pathway enrichment analysis was conducted using the KEGG database.

Experimental Workflow

Experimental_Workflow Cell_Culture ES-2 Cell Culture Treatment Treatment with this compound, Elsamicin A, Elsamicin B, or Control Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Alignment, DEG, Pathway Enrichment) Sequencing->Data_Analysis Results Comparative Transcriptomic Profiles and Pathway Identification Data_Analysis->Results

Caption: Workflow for comparative transcriptomic analysis.

Conclusion

This comparative transcriptomic guide provides a detailed overview of the cellular responses to this compound and its analogues, elsamicin A and elsamicin B. The distinct signaling pathways modulated by these compounds, despite their structural similarities, highlight the critical role of their sugar moieties in determining their mechanism of action. These findings offer a valuable resource for researchers and drug development professionals working on the advancement of this compound-based anticancer therapies. The data suggests that these compounds hold promise for overcoming drug resistance through their diverse molecular targets. Further investigation into these pathways will be instrumental in optimizing the therapeutic potential of this promising class of natural products.

References

A Comparative Analysis of the Therapeutic Index of Chartreusin and Its Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chartreusin, a natural product isolated from Streptomyces chartreusis, has long been recognized for its potent antitumor properties. However, its clinical development has been hampered by unfavorable pharmacokinetics, including poor water solubility and rapid biliary excretion.[1][2] This has spurred the development of numerous derivatives aimed at improving its therapeutic profile. This guide provides a comparative evaluation of the therapeutic index of this compound versus its key derivatives, supported by experimental data on their efficacy and toxicity.

Executive Summary

The development of this compound derivatives has focused on enhancing aqueous solubility and overcoming the rapid elimination observed with the parent compound. Notably, derivatives such as Elsamicin A and the semi-synthetic compound IST-622 have demonstrated significantly improved antitumor activity in preclinical models. While comprehensive therapeutic index data remains limited, the available evidence suggests that these derivatives offer a wider therapeutic window compared to this compound, primarily through increased potency and potentially improved safety profiles.

In Vitro Cytotoxicity

The antitumor activity of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

CompoundHCT116 (Colon) IC50 (µM)BxPC3 (Pancreatic) IC50 (µM)T47D (Breast) IC50 (µM)ES-2 (Ovarian) IC50 (µM)L1210 (Leukemia) IC90 (µg/mL)P388 (Leukemia) IC90 (µg/mL)
This compound < 13< 13> 31< 131.12.6
Elsamicin A < 31< 31< 31< 31--
Elsamicin B < 31< 31< 31< 31--
D329C > 31> 31> 31> 31--
IST-622 ---->20-fold lower than this compound-

Data compiled from multiple sources.[1][3][4]

Elsamicins A and B consistently demonstrate potent cytotoxic effects across all tested cell lines, with IC50 values generally below 31 µM.[3] this compound also shows significant activity against most cell lines but is less effective against the T47D breast cancer line.[3] The derivative D329C, despite its complex structure, displays negligible cytotoxicity.[3] The semi-synthetic derivative IST-622 exhibits remarkable potency against P388 leukemia in vitro, with an IC50 value over 20-fold lower than that of this compound.[1] this compound was found to be lethal to 90% of L1210 and P388 cells in culture after a 24-hour exposure to 1.1 and 2.6 µg/mL, respectively.[4]

In Vivo Efficacy and Therapeutic Potential

In vivo studies in murine tumor models have been crucial in evaluating the therapeutic potential of this compound derivatives.

CompoundAnimal ModelEfficacy MetricKey Findings
This compound Murine Leukemia (P388, L1210), Melanoma (B16)Increased Lifespan (ILS)Significant therapeutic activity when administered intraperitoneally (i.p.). No activity observed with oral (p.o.), subcutaneous (s.c.), or intravenous (i.v.) administration due to poor absorption and rapid biliary excretion.[2]
Elsamicin A Murine Leukemia (P388, L1210), Melanoma (B16)Minimum Effective Dose10-30 times more potent than this compound. Exhibits strong inhibitory activity against various murine tumors.[5]
IST-622 Murine Leukemia (P388, L1210), Melanoma (B16), Lung Carcinoma, Colon Adenocarcinomas, Reticulum-cell Sarcoma; Human Tumor Xenografts (Lung, Gastric)Tumor Growth InhibitionMarked antitumor effects following oral administration. Superior in vivo antitumor effect compared to its metabolite, likely due to better gastrointestinal absorption.[1]

Elsamicin A stands out for its significantly enhanced potency compared to this compound in murine tumor models.[5] This is attributed to its improved water solubility due to the presence of an amino sugar moiety.[5] IST-622, a prodrug designed for improved pharmacokinetics, has demonstrated substantial antitumor activity across a broad range of murine and human tumor models, notably via oral administration.[1]

Toxicity Profile and Therapeutic Index

CompoundSpeciesAdministration RouteToxicity MetricValue
This compound Mousei.v.-Rapid biliary excretion limits systemic exposure and thus, systemic toxicity.[2]
Maltoside Analogue Mousei.p.-No observable toxic effects at therapeutic dose levels.[1]
Elsamicin A Dogi.v.Maximum Tolerated Dose (MTD)0.08 mg/kg weekly

A phase I study in dogs with malignant solid tumors determined the MTD of elsamicin A to be 0.08 mg/kg when administered intravenously on a weekly basis. This provides a crucial data point for estimating the therapeutic window of this derivative. The lack of specific LD50 or MTD data for this compound in mice makes a direct calculation of its therapeutic index challenging. However, the significantly lower effective dose of elsamicin A suggests a potentially wider therapeutic margin.

Mechanistic Insights: Signaling Pathways

The antitumor activity of this compound and its derivatives is primarily attributed to their ability to interfere with DNA replication and induce cell death.

Topoisomerase II Inhibition

This compound and its derivatives, including elsamicin A, are potent inhibitors of topoisomerase II.[6] They function as "poisons" by stabilizing the covalent complex between topoisomerase II and DNA, which leads to the accumulation of DNA double-strand breaks and ultimately triggers apoptosis.

Topoisomerase_II_Inhibition Topoisomerase II Poisoning by this compound Derivatives cluster_0 DNA Replication cluster_1 Drug Action cluster_2 Cellular Response DNA DNA Topoisomerase_II Topoisomerase II DNA->Topoisomerase_II binds to Cleavage_Complex Topoisomerase II-DNA Cleavage Complex Topoisomerase_II->Cleavage_Complex forms DNA_DSB DNA Double-Strand Breaks Cleavage_Complex->DNA_DSB leads to Apoptosis Apoptosis DNA_DSB->Apoptosis triggers Chartreusin_Derivative This compound or Derivative Chartreusin_Derivative->Cleavage_Complex stabilizes

Mechanism of Topoisomerase II Inhibition
Modulation of the Hippo Signaling Pathway

Recent studies have indicated that the sugar moieties of this compound derivatives can determine their specific mechanisms of action. For instance, elsamicin B has been shown to enrich the Hippo signaling pathway to exert its inhibitory effects. The Hippo pathway is a critical regulator of cell proliferation and apoptosis.

Hippo_Signaling_Pathway Elsamicin B and the Hippo Signaling Pathway cluster_0 Hippo Pathway Core Kinases cluster_1 Downstream Effectors cluster_2 Cellular Outcome MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates (inactivates) Apoptosis Apoptosis LATS1_2->Apoptosis promotes Nuclear_YAP_TAZ Nuclear YAP/TAZ YAP_TAZ->Nuclear_YAP_TAZ translocation blocked Gene_Expression Gene Expression (Proliferation, Survival) Nuclear_YAP_TAZ->Gene_Expression promotes Gene_Expression->Apoptosis inhibits Elsamicin_B Elsamicin B Elsamicin_B->LATS1_2 activates?

Postulated Role of Elsamicin B in Hippo Pathway

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound or its derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vivo Murine Leukemia Model (P388)
  • Tumor Inoculation: DBA/2 mice are inoculated intraperitoneally (i.p.) with P388 leukemia cells.

  • Drug Administration: Treatment with this compound or its derivatives is initiated 24 hours after tumor inoculation. The compounds are administered at various doses and schedules (e.g., daily for 9 days).

  • Monitoring: Mice are monitored daily for signs of toxicity, and body weights are recorded.

  • Efficacy Evaluation: The primary efficacy endpoint is the mean survival time of the treated group compared to the control group, expressed as the percentage increase in lifespan (%ILS).

Experimental_Workflow In Vivo Efficacy Testing Workflow Start Start Tumor_Inoculation Inoculate Mice with P388 Leukemia Cells Start->Tumor_Inoculation Drug_Administration Administer this compound or Derivative Tumor_Inoculation->Drug_Administration Monitoring Monitor for Toxicity and Body Weight Drug_Administration->Monitoring Data_Collection Record Survival Time Monitoring->Data_Collection Analysis Calculate % Increase in Lifespan Data_Collection->Analysis End End Analysis->End

Workflow for In Vivo Efficacy Studies

Conclusion

The development of this compound derivatives has yielded promising candidates with enhanced antitumor activity and improved pharmacokinetic properties. Elsamicin A and IST-622, in particular, have demonstrated superior efficacy in preclinical models compared to the parent compound. While a definitive comparison of the therapeutic index is limited by the lack of comprehensive and directly comparable toxicity data for all compounds, the significantly increased potency of these derivatives suggests a wider therapeutic window. Further investigation into the specific mechanisms of action, such as the modulation of the Hippo signaling pathway by elsamicin B, may open new avenues for targeted cancer therapy. The continued exploration of these derivatives is warranted to fully realize their clinical potential.

References

Unraveling the Target: A Guide to the Validation of Topoisomerase II as the Primary Target of Chartreusin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a potential therapeutic agent is paramount. This guide provides a comparative framework for validating topoisomerase II as the primary molecular target of the antitumor antibiotic, chartreusin. While this compound has demonstrated potent cytotoxic effects, its direct interaction with and inhibition of topoisomerase II requires rigorous experimental validation.

This document outlines the key experimental approaches and data required to establish topoisomerase II as the bona fide target of this compound. It also presents a comparative analysis with well-characterized topoisomerase II inhibitors, such as etoposide, to offer a clear benchmark for validation.

Comparative Analysis of Topoisomerase II Inhibition

A crucial step in target validation is to compare the biochemical and cellular effects of the investigational compound with a known inhibitor of the putative target. The following table summarizes hypothetical comparative data between this compound and etoposide, a well-established topoisomerase II poison.

ParameterThis compoundEtoposide (Positive Control)Untreated Control
In vitro Topoisomerase II Decatenation Assay (IC50) 5 µM10 µMN/A
In vitro Topoisomerase II Relaxation Assay (IC50) 8 µM15 µMN/A
Stimulation of Topoisomerase II-mediated DNA Cleavage Concentration-dependent increase in linear DNAConcentration-dependent increase in linear DNABasal level of supercoiled DNA
Cellular Thermal Shift Assay (CETSA) - Tagg (°C) 52°C54°C48°C
In vivo Complex of Enzyme (ICE) Bioassay Increased formation of Topo II-DNA covalent complexesIncreased formation of Topo II-DNA covalent complexesBasal level of complexes
Cytotoxicity in Topo II-deficient vs. Wild-type cells (IC50 ratio) >10>10N/A

Experimental Protocols for Target Validation

The validation of topoisomerase II as the primary target of this compound relies on a series of well-defined biochemical and cellular assays. Below are the detailed methodologies for the key experiments cited.

Topoisomerase II Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Protocol:

  • Prepare reaction mixtures containing 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT, and 200 ng of kDNA.

  • Add varying concentrations of this compound or etoposide to the reaction mixtures. A DMSO control should be included.

  • Initiate the reaction by adding 1 unit of human topoisomerase IIα.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 5 µL of stop buffer (0.5% SDS, 25 mM EDTA, 0.5 mg/mL proteinase K).

  • Incubate at 50°C for 30 minutes to digest the protein.

  • Analyze the products by electrophoresis on a 1% agarose gel containing 0.5 µg/mL ethidium bromide.

  • Visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of decatenated minicircles compared to the control.

Topoisomerase II-mediated DNA Cleavage Assay

This assay determines if a compound acts as a topoisomerase II poison by stabilizing the covalent enzyme-DNA cleavage complex.

Protocol:

  • Prepare reaction mixtures containing 10 mM Tris-HCl (pH 7.9), 50 mM KCl, 5 mM MgCl₂, 1 mM ATP, 0.1 mM EDTA, 15 µg/mL BSA, and 200 ng of supercoiled plasmid DNA (e.g., pBR322).

  • Add varying concentrations of this compound or etoposide.

  • Add 2 units of human topoisomerase IIα and incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 1% SDS and 25 mM EDTA.

  • Add proteinase K to a final concentration of 0.5 mg/mL and incubate at 50°C for 1 hour.

  • Analyze the DNA on a 1% agarose gel containing 0.5 µg/mL ethidium bromide.

  • The stabilization of the cleavage complex is indicated by the appearance of linear DNA.

Visualizing the Validation Workflow

To provide a clear overview of the experimental logic, the following diagrams illustrate the key workflows and pathways involved in validating topoisomerase II as the primary target of this compound.

Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Decatenation Topo II Decatenation Assay Target_Validation Topoisomerase II Target Validation Decatenation->Target_Validation Relaxation Topo II Relaxation Assay Relaxation->Target_Validation Cleavage Topo II DNA Cleavage Assay Cleavage->Target_Validation CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Target_Validation ICE In vivo Complex of Enzyme (ICE) Bioassay ICE->Target_Validation Cytotoxicity Cytotoxicity in Topo II-deficient cells Cytotoxicity->Target_Validation This compound This compound This compound->Decatenation This compound->Relaxation This compound->Cleavage This compound->CETSA This compound->ICE This compound->Cytotoxicity

Caption: Experimental workflow for the validation of topoisomerase II as the target of this compound.

TopoII_Inhibition_Pathway cluster_catalytic_cycle Topoisomerase II Catalytic Cycle DNA_Binding 1. Topo II binds to DNA duplex Cleavage_Complex 2. Formation of covalent DNA-Topo II cleavage complex DNA_Binding->Cleavage_Complex Strand_Passage 3. Passage of intact DNA strand Cleavage_Complex->Strand_Passage Religation 4. Religation of DNA break Strand_Passage->Religation Religation->DNA_Binding This compound This compound Inhibition Inhibition This compound->Inhibition Etoposide Etoposide Etoposide->Inhibition Inhibition->Cleavage_Complex Stabilization of cleavage complex

Caption: Mechanism of action of topoisomerase II poisons like this compound and etoposide.

By following these experimental guidelines and comparing the results to established topoisomerase II inhibitors, researchers can rigorously validate whether topoisomerase II is the primary molecular target of this compound, thereby providing a solid foundation for its further development as a therapeutic agent.

A Comparative Guide to the In Vivo Efficacy of Chartreusin and its Prodrugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of the natural product chartreusin and its prodrugs, supported by experimental data. This compound, a potent antitumor agent, has historically been hampered by poor pharmacokinetic properties, limiting its clinical development. Prodrug strategies have been employed to overcome these limitations, leading to derivatives with improved systemic activity. This document summarizes the available data to inform further research and development in this area.

Overcoming the Limitations of this compound: The Prodrug Approach

This compound demonstrates significant therapeutic activity against various murine tumors, including ascitic P388 and L1210 leukemia, and B16 melanoma, when administered intraperitoneally (i.p.). However, its efficacy is drastically reduced upon systemic administration (e.g., per os (p.o.), subcutaneous (s.c.), or intravenous (i.v.)). This is primarily due to two factors:

  • Poor Water Solubility : This characteristic hinders its formulation for systemic delivery.

  • Rapid Biliary Excretion : When administered intravenously, 80-100% of the dose is rapidly eliminated as unchanged drug in the bile, preventing it from reaching therapeutic concentrations in plasma and tissues.

To address these shortcomings, several prodrugs and analogues have been synthesized. A notable example is the class of 6-O-acyl-3',4'-O-exo-benzylidene-chartreusins. One member of this class, 6-O-(3-ethoxypropionyl)-3',4'-O-exo-benzylidene-chartreusin, also known as IST-622 , has advanced to Phase II clinical trials, indicating a significantly improved therapeutic profile over the parent compound.

Comparative In Vivo Efficacy

CompoundAdministration RouteP388 LeukemiaL1210 LeukemiaB16 MelanomaReference(s)
This compound i.p.ActiveActiveActive
i.v.InactiveInactiveInactive
p.o.InactiveInactiveInactive
Prodrugs (e.g., IST-622) i.v.ActiveActiveActive
p.o.ActiveActiveActive

Experimental Protocols

Detailed experimental protocols for the in vivo evaluation of this compound and its derivatives are crucial for the reproducibility and interpretation of results. Below are representative methodologies based on published studies.

Murine Leukemia Models (P388 and L1210)
  • Animal Model : DBA/2 or C57BL/6 mice are commonly used.

  • Tumor Inoculation : Mice are inoculated intraperitoneally with 1 x 10^6 P388 or L1210 leukemia cells.

  • Drug Administration :

    • This compound : Administered i.p. at various dose levels on a defined schedule (e.g., daily for 9 days). Due to its limitations, i.v. or p.o. administration is expected to show no efficacy.

    • Prodrugs (e.g., IST-622) : Administered i.v. or p.o. on a similar schedule to the this compound i.p. regimen to allow for a comparative assessment of systemic efficacy.

  • Efficacy Endpoint : The primary endpoint is the mean survival time (MST) of the treated group compared to a vehicle-treated control group. The percentage increase in lifespan (%ILS) is calculated as: [(MST_treated / MST_control) - 1] * 100.

Murine Melanoma Model (B16)
  • Animal Model : C57BL/6 mice.

  • Tumor Inoculation : Mice are inoculated subcutaneously in the flank with 1 x 10^5 B16 melanoma cells.

  • Drug Administration : Treatment is initiated when tumors reach a palpable size.

    • This compound : Administered i.p.

    • Prodrugs (e.g., IST-622) : Administered i.v. or p.o.

  • Efficacy Endpoints :

    • Tumor Growth Inhibition : Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The tumor volume is calculated using the formula: (length * width^2) / 2. The percentage of tumor growth inhibition is determined at the end of the study.

    • Survival : In some studies, mice are monitored for survival, and the data is presented as a Kaplan-Meier curve.

Mechanism of Action: Topoisomerase II Inhibition

The primary mechanism of antitumor activity for this compound and its derivatives is the inhibition of topoisomerase II. These compounds intercalate into DNA and stabilize the topoisomerase II-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately, apoptosis. The sugar moieties on the this compound molecule can also influence its activity, with different derivatives potentially affecting other cellular pathways such as oxidative phosphorylation and the Hippo signaling pathway.

chartreusin_moa cluster_0 Cellular Uptake and Prodrug Activation cluster_1 Nuclear Events Prodrug This compound Prodrug (e.g., IST-622) ActiveMetabolite Active Metabolite Prodrug->ActiveMetabolite Metabolic Activation DNA Nuclear DNA ActiveMetabolite->DNA Intercalation TopoII Topoisomerase II DNA->TopoII Binding CleavageComplex Stabilized TopoII-DNA Cleavage Complex TopoII->CleavageComplex Stabilization by Active Metabolite DSBs DNA Double-Strand Breaks CleavageComplex->DSBs Re-ligation Inhibition Apoptosis Apoptosis DSBs->Apoptosis Activation of Damage Response

Caption: Mechanism of action of this compound prodrugs.

Experimental Workflow

The development and evaluation of this compound prodrugs follow a logical progression from chemical synthesis to in vivo testing.

experimental_workflow Synthesis Prodrug Synthesis (e.g., 6-O-acylation) InVitro In Vitro Cytotoxicity Assays (e.g., against P388, L1210, B16 cells) Synthesis->InVitro InVivo In Vivo Efficacy Studies (Murine Tumor Models) InVitro->InVivo PKPD Pharmacokinetic/ Pharmacodynamic Analysis InVivo->PKPD Clinical Clinical Trials (e.g., Phase I/II for IST-622) PKPD->Clinical

Caption: Experimental workflow for this compound prodrug development.

Conclusion

The development of prodrugs, such as IST-622, has successfully addressed the significant pharmacokinetic limitations of this compound. By masking its reactive groups and improving its physicochemical properties, the prodrug approach has enabled systemic delivery and potent in vivo antitumor activity through both intravenous and oral routes, something unattainable with the parent compound. The progression of IST-622 into clinical trials underscores the therapeutic potential of this strategy. Future research should focus on further optimizing the therapeutic index of this compound-based compounds and exploring their efficacy in a broader range of cancer models.

mechanistic comparison of chartreusin and other DNA intercalating agents

Author: BenchChem Technical Support Team. Date: November 2025

For the discerning eyes of researchers, scientists, and drug development professionals, this guide offers an objective, data-driven comparison of the DNA intercalating agent chartreusin against a panel of well-established counterparts: doxorubicin, actinomycin D, and ethidium bromide. Delving into their mechanisms of action, this document provides a comprehensive overview supported by experimental data, detailed protocols, and visual representations of the underlying molecular interactions.

At a Glance: A Quantitative Comparison of DNA Intercalating Agents

To facilitate a clear and concise comparison, the following table summarizes the key quantitative parameters for this compound and the selected DNA intercalating agents. It is important to note that experimental conditions such as temperature and salt concentration can influence these values.

ParameterThis compoundDoxorubicinActinomycin DEthidium Bromide
DNA Binding Constant (K) 3.6 x 10⁵ M⁻¹ (20°C, 18 mM Na⁺)[1][2]0.13-0.16 x 10⁶ M⁻¹ (37°C, in 10% serum)[3]~6.4 x 10⁶ M⁻¹ (for TGCT sequence)~0.31 x 10⁶ M⁻¹[4]
Sequence Selectivity Prefers CpG steps[3]Binds to both G-C and A-T rich regions[5]Prefers GpC sequences[6]Pyrimidine(3'-5')purine sequences[7]
Topoisomerase Inhibition Potent inhibitor of Topoisomerase II[8]Topoisomerase II inhibitor (IC₅₀ ≈ 2.67 µM)[1]Inhibits Topoisomerase I & II[9][10]Not a potent inhibitor[4]
Primary Cellular Effects Downregulation of oxidative phosphorylation; affects Hippo signaling pathway[1]DNA damage, induction of p53 signaling pathway, apoptosis[11][12][13]Inhibition of transcription, activation of NF-κB pathway, apoptosisDNA staining, inhibition of DNA replication and transcription at high concentrations

Unraveling the Mechanisms: A Deeper Dive

The primary mechanism of action for these agents is their insertion between the base pairs of the DNA double helix, a process known as intercalation. This distortion of the DNA structure interferes with critical cellular processes like replication and transcription, ultimately leading to cell cycle arrest and apoptosis. However, the nuances of their interactions and downstream consequences differ significantly.

This compound: A Multivalent Binder with a Preference for CpG

This compound stands out due to its multivalent binding mechanism, which involves both intercalation of its chromophore and interaction with the DNA minor groove.[1][8] This dual interaction contributes to its binding affinity. Its preferential binding to CpG steps suggests a potential for targeting specific genomic regions.[3] A key aspect of its anticancer activity is the potent inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication.[8] Recent studies have also shed light on its impact on cellular signaling, revealing a downregulation of the oxidative phosphorylation pathway and modulation of the Hippo signaling pathway, which is involved in organ size control and tumor suppression.[1]

Doxorubicin: The Archetypal Anthracycline

A cornerstone of chemotherapy, doxorubicin's mechanism is multifaceted. As a potent DNA intercalator, it triggers a cascade of events including DNA damage and the generation of reactive oxygen species. A critical downstream effector of doxorubicin-induced DNA damage is the tumor suppressor protein p53.[14][11][12][13] Activation of the p53 pathway leads to cell cycle arrest and apoptosis, forming the basis of its powerful anticancer effects. Doxorubicin is also a well-characterized topoisomerase II poison, stabilizing the enzyme-DNA cleavage complex and leading to double-strand breaks.[1]

Actinomycin D: A Transcription-Halting Peptide Antibiotic

Actinomycin D is a potent transcription inhibitor that intercalates into DNA with a strong preference for GpC sequences.[6] Its two cyclic pentapeptide chains fit snugly into the minor groove of the DNA, further stabilizing the complex. This high-affinity binding physically obstructs the progression of RNA polymerase, thereby halting transcription. Beyond its direct impact on transcription, actinomycin D can also influence cellular signaling, for instance, by activating the NF-κB pathway, a key regulator of inflammation and cell survival. It is also known to inhibit both topoisomerase I and II.[9][10]

Ethidium Bromide: The Quintessential DNA Stain

While a potent DNA intercalator, ethidium bromide is primarily utilized in the laboratory as a fluorescent stain for visualizing nucleic acids.[13] Its fluorescence is significantly enhanced upon binding to DNA.[4] Although it can inhibit DNA replication and transcription at high concentrations, it is not typically used as a therapeutic agent due to its mutagenic properties. Unlike the other agents discussed, ethidium bromide is not considered a potent or specific inhibitor of topoisomerases in a cellular context.[4]

Visualizing the Molecular Interactions and Pathways

To provide a clearer understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate key mechanisms and experimental workflows.

Mechanism of DNA Intercalation cluster_Intercalation DNA Intercalation Process Intercalating_Agent Intercalating Agent (e.g., this compound) DNA_Helix DNA Double Helix Intercalating_Agent->DNA_Helix Binds to DNA Unwinding Local Unwinding of DNA Helix DNA_Helix->Unwinding Lengthening Lengthening of DNA Molecule Unwinding->Lengthening Interference Interference with DNA Processes Lengthening->Interference Leads to

Caption: General mechanism of DNA intercalation by small molecules.

Topoisomerase II Inhibition by Doxorubicin cluster_TopoII Topoisomerase II Catalytic Cycle and Inhibition TopoII Topoisomerase II Supercoiled_DNA Supercoiled DNA TopoII->Supercoiled_DNA Binds Cleavage_Complex Cleavage Complex (Transient DNA Break) Supercoiled_DNA->Cleavage_Complex Creates Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Religates to form Stabilized_Complex Stabilized Cleavage Complex (DSBs) Cleavage_Complex->Stabilized_Complex Doxorubicin Doxorubicin Doxorubicin->Cleavage_Complex Traps

Caption: Doxorubicin acts as a topoisomerase II poison.

Doxorubicin-Induced p53 Signaling Pathway cluster_p53 p53-Mediated Apoptosis Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis

Caption: Simplified p53 signaling pathway activated by doxorubicin.

Experimental Corner: Protocols for Mechanistic Investigation

For researchers aiming to replicate or build upon the findings presented, this section outlines the fundamental experimental protocols used to characterize DNA intercalating agents.

Fluorescence Intercalation Assay

This assay is used to determine the binding affinity of a compound to DNA. It relies on the displacement of a fluorescent dye (e.g., ethidium bromide) that fluoresces upon intercalation. The decrease in fluorescence upon addition of a test compound is proportional to its binding affinity.

Protocol:

  • Prepare a solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl, NaCl).

  • Add ethidium bromide to the ctDNA solution and allow it to intercalate, resulting in a stable fluorescent signal.

  • Titrate the test compound into the DNA-ethidium bromide solution.

  • Measure the fluorescence intensity at an appropriate excitation and emission wavelength after each addition of the test compound.

  • The binding constant (K) can be calculated by analyzing the quenching of fluorescence using appropriate binding models (e.g., Scatchard plot).

DNA Footprinting Assay

This technique is employed to identify the specific DNA sequence where a ligand binds. It utilizes a DNA-cleaving agent (e.g., DNase I) that cannot cleave the DNA regions protected by the bound ligand.

Protocol:

  • End-label a DNA fragment of interest with a radioactive or fluorescent tag.

  • Incubate the labeled DNA with varying concentrations of the test compound.

  • Partially digest the DNA with DNase I.

  • Separate the resulting DNA fragments by denaturing polyacrylamide gel electrophoresis.

  • Visualize the fragments by autoradiography or fluorescence imaging.

  • The "footprint" appears as a gap in the ladder of DNA fragments, indicating the region protected by the bound ligand.

Topoisomerase Inhibition Assay

This assay assesses the ability of a compound to inhibit the activity of topoisomerase enzymes. A common method involves monitoring the relaxation of supercoiled plasmid DNA.

Protocol:

  • Incubate supercoiled plasmid DNA with purified topoisomerase I or II in the presence of various concentrations of the test compound.

  • The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

  • Visualize the DNA bands using a staining agent like ethidium bromide.

  • Inhibitors of topoisomerase will prevent the conversion of supercoiled DNA to its relaxed form, resulting in the persistence of the supercoiled DNA band. The IC₅₀ value can be determined by quantifying the band intensities.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Chartreusin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Handling Protocols for the Antitumor Agent Chartreusin

This compound, a potent antitumor antibiotic, is a valuable compound in drug development and scientific research. However, its classification as a suspected human carcinogen necessitates stringent safety protocols to protect laboratory personnel. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure the safe handling of this compound in a laboratory setting.

Immediate Safety and Personal Protective Equipment (PPE)

Given that this compound is suspected of causing cancer (GHS classification H351), all handling must be conducted with the assumption that it is a hazardous substance. The following PPE is mandatory when working with this compound in any form (solid or in solution):

  • Gloves: Double gloving with chemotherapy-tested nitrile gloves is required. Ensure the outer glove extends over the cuff of the lab coat.

  • Gown: A disposable, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is essential.

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields or splash goggles are required. When there is a risk of splashes, a full-face shield must be worn in addition to safety glasses or goggles.

  • Respiratory Protection: When handling the powdered form of this compound or when there is a potential for aerosol generation, a NIOSH-approved N95 or higher-level respirator is mandatory. All work with the solid compound should be performed in a certified chemical fume hood or a Class II Type B2 biological safety cabinet.

Quantitative Safety Data

PropertyValueSource
GHS Hazard Statement H351: Suspected of causing cancerPubChem
Molecular Formula C₃₂H₃₂O₁₄PubChem
Molecular Weight 640.6 g/mol PubChem
Solubility Insoluble in water. Slightly soluble in chloroform (with heating), methanol, and pyridine. Soluble in acetone.ChemicalBook, United States Biological
Stability The crystalline compound is stable at room temperature for several hours.Wikipedia

Operational Plan: Handling and Experimental Protocols

Adherence to a strict operational plan is critical to minimize exposure risk. The following workflow outlines the essential steps for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don appropriate PPE B Prepare work area in a certified fume hood A->B C Verify fume hood function B->C D Weigh solid this compound C->D Proceed with caution E Prepare stock solution D->E F Perform experimental procedure E->F G Decontaminate work surfaces F->G Upon experiment completion H Segregate and label cytotoxic waste G->H I Doff PPE correctly H->I J Dispose of waste according to institutional guidelines I->J

Caption: Workflow for Safe Handling of this compound.
Experimental Protocol: Preparation of a this compound Stock Solution

This protocol details the steps for preparing a stock solution of this compound, a common procedure in a research laboratory.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettors and sterile, filtered pipette tips

  • Vortex mixer

Methodology:

  • Preparation: Perform all steps in a certified chemical fume hood. Don all required PPE as outlined above. Decontaminate the work surface before and after use.

  • Weighing: Carefully weigh the desired amount of solid this compound directly into a pre-labeled amber microcentrifuge tube or vial on an analytical balance. Use anti-static weighing paper or a weigh boat to minimize dispersal of the powder.

  • Solubilization: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder to achieve the desired stock concentration.

  • Mixing: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Store the stock solution at -20°C or -80°C in a clearly labeled, sealed, and secondary container. Consult the product's data sheet for specific storage recommendations.

Disposal Plan

All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.

  • Solid Waste: This includes contaminated gloves, gowns, bench paper, pipette tips, and vials. Place all solid waste in a designated, puncture-resistant, and clearly labeled "Cytotoxic Waste" or "Chemotherapy Waste" container with a lid.

  • Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in a designated, leak-proof, and clearly labeled "Cytotoxic Liquid Waste" container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety department.

  • Final Disposal: All cytotoxic waste must be incinerated by a licensed hazardous waste disposal company. Follow your institution's specific procedures for the collection and disposal of this waste.

By adhering to these stringent safety protocols, researchers can safely handle this compound and minimize the risk of exposure, ensuring a safe laboratory environment for all personnel.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chartreusin
Reactant of Route 2
Chartreusin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.